molecular formula C11H16N2O4 B1521461 tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate CAS No. 1045855-64-8

tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

Cat. No.: B1521461
CAS No.: 1045855-64-8
M. Wt: 240.26 g/mol
InChI Key: KEGLYQVMHVEJFV-UHFFFAOYSA-N
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Description

Tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate is a useful research compound. Its molecular formula is C11H16N2O4 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-(5-methoxy-4-oxo-1H-pyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)13-7-5-12-6-8(16-4)9(7)14/h5-6H,1-4H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGLYQVMHVEJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CNC=C(C1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670123
Record name tert-Butyl (5-methoxy-4-oxo-1,4-dihydropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1045855-64-8
Record name tert-Butyl (5-methoxy-4-oxo-1,4-dihydropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate (CAS No. 1045855-64-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate, a key building block in modern medicinal chemistry. The document delves into its chemical identity, physicochemical properties, and its strategic importance in the synthesis of complex pharmaceutical agents. A detailed, putative synthetic pathway is outlined, supported by established chemical principles. Furthermore, this guide discusses the anticipated applications of this compound in drug discovery, focusing on the pharmacological significance of the substituted methoxypyridine scaffold. Safety protocols and handling guidelines are also provided to ensure its proper use in a laboratory setting.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a fundamental scaffold in a vast number of approved pharmaceutical agents. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The strategic functionalization of the pyridine core with substituents such as methoxy and carbamate groups can significantly influence a molecule's pharmacological activity, selectivity, and pharmacokinetic profile.

This compound (CAS No. 1045855-64-8) emerges as a valuable intermediate, offering medicinal chemists a versatile platform for the construction of novel therapeutic candidates. The presence of a hydroxyl group, a methoxy group, and a Boc-protected amine on the pyridine ring provides multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The methoxy group, in particular, is a common feature in many drugs, where it can modulate ligand-target binding, improve metabolic stability, and enhance physicochemical properties.[1]

Physicochemical Properties and Chemical Identity

A thorough understanding of the physicochemical properties of a chemical building block is paramount for its effective utilization in synthesis and drug development.

PropertyValueSource
CAS Number 1045855-64-8[2]
Molecular Formula C11H16N2O4Inferred from structure
Molecular Weight 240.26 g/mol [3]
Appearance Solid (predicted)General knowledge
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane (predicted).General knowledge
SMILES O=C(OC(C)(C)C)NC1=C(O)C(OC)=CN=C1[2]
InChI InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)13-8-6-12-7-9(16-4)5-8/h5-7H,1-4H3,(H,13,15)Inferred from structure

Synthesis and Mechanistic Insights

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the carbamate bond, suggesting a 3-amino-4-hydroxy-5-methoxypyridine precursor. This aminopyridine could, in turn, be derived from a nitropyridine intermediate.

G Target This compound Intermediate1 3-Amino-4-hydroxy-5-methoxypyridine Target->Intermediate1 Boc Protection Intermediate2 4-Hydroxy-5-methoxy-3-nitropyridine Intermediate1->Intermediate2 Nitro Reduction StartingMaterial Substituted Pyridine Precursor Intermediate2->StartingMaterial Nitration & Hydroxylation

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Putative Synthesis Protocol

Step 1: Synthesis of 4-Hydroxy-5-methoxy-3-nitropyridine

The synthesis would likely commence from a suitable pyridine precursor. A possible route involves the nitration of a 3-methoxy-4-pyridone, followed by functional group manipulations. The precise starting material and reaction conditions would need to be optimized to achieve the desired regioselectivity.

Step 2: Reduction of the Nitro Group

The nitro group of 4-hydroxy-5-methoxy-3-nitropyridine can be reduced to the corresponding amine using standard catalytic hydrogenation conditions (e.g., H₂, Pd/C in a solvent like ethanol or methanol) or by using reducing agents such as tin(II) chloride in hydrochloric acid.

Step 3: Boc Protection of the Amino Group

The final step involves the protection of the 3-amino group with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the 3-amino-4-hydroxy-5-methoxypyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

G cluster_0 Putative Synthesis Workflow Start Substituted Pyridine Step1 Nitration & Hydroxylation Start->Step1 Intermediate1 4-Hydroxy-5-methoxy-3-nitropyridine Step1->Intermediate1 Step2 Reduction (e.g., H₂, Pd/C) Intermediate1->Step2 Intermediate2 3-Amino-4-hydroxy-5-methoxypyridine Step2->Intermediate2 Step3 Boc Protection (Boc₂O, Base) Intermediate2->Step3 End This compound Step3->End

Caption: Proposed workflow for the synthesis of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a highly attractive building block for the synthesis of a diverse range of biologically active molecules.

Scaffold for Kinase Inhibitors

The substituted pyridine core is a common feature in many kinase inhibitors. The functional groups on this molecule allow for the introduction of various pharmacophores that can interact with the ATP-binding site of kinases, which are crucial targets in oncology and inflammation.

Precursor for G-Protein Coupled Receptor (GPCR) Ligands

GPCRs represent a large family of drug targets. The versatile nature of this building block allows for the synthesis of libraries of compounds for screening against various GPCRs, potentially leading to the discovery of novel agonists or antagonists.

Intermediate for Agrochemicals

Beyond pharmaceuticals, substituted pyridines are also prevalent in modern agrochemicals. The unique combination of functional groups in this compound could be exploited in the development of new herbicides, fungicides, or insecticides.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although specific toxicity data for this compound is not available, information from related compounds suggests the following guidelines.

Hazard Identification

Based on the safety data sheets of similar compounds, it should be handled with care. Potential hazards may include:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses with side-shields or goggles are essential.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber) should be worn.

  • Skin and Body Protection: A lab coat should be worn. Ensure that skin exposure is avoided.

  • Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block with significant potential in the fields of medicinal chemistry and drug discovery. Its polysubstituted pyridine core offers multiple avenues for synthetic elaboration, enabling the creation of diverse molecular libraries for biological screening. While detailed experimental data for this specific compound remains limited in publicly accessible literature, this guide provides a solid foundation for its synthesis, handling, and application based on established chemical principles and data from analogous structures. As the demand for novel and effective therapeutics continues to grow, the utility of such versatile chemical intermediates will undoubtedly increase.

References

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • ДВ-Эксперт. (n.d.). ard 70. Retrieved from [Link]

Sources

An In-depth Technical Guide to tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate, a substituted aminopyridine derivative of interest in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information on closely related analogues to infer its physicochemical properties, propose a logical synthetic pathway, and discuss its potential as a scaffold in the design of novel therapeutic agents. The core structure, featuring a 3-amino-4-hydroxypyridine backbone with methoxy and tert-butoxycarbonyl (Boc) protecting groups, presents a versatile platform for further chemical modification and exploration of its biological activity. This guide aims to serve as a foundational resource for researchers embarking on the synthesis and evaluation of this and similar molecules.

Introduction: The Significance of Substituted Aminopyridines in Drug Discovery

Substituted pyridine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The nitrogen atom within the pyridine ring acts as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. Specifically, aminopyridines have demonstrated a wide spectrum of biological activities, including but not limited to, potassium channel blockers, cholinesterase inhibitors, and kinase inhibitors.

The subject of this guide, this compound, integrates several key structural features:

  • 3-Aminopyridine Core: A foundational building block in many biologically active compounds.

  • 4-Hydroxy Group: Can act as a hydrogen bond donor and acceptor, potentially interacting with biological targets. It also offers a site for further functionalization.

  • 5-Methoxy Group: This electron-donating group can influence the electronic properties of the pyridine ring and provide a lipophilic contribution.

  • tert-Butoxycarbonyl (Boc) Protecting Group: A common and versatile protecting group for amines, allowing for controlled synthetic transformations.

The strategic combination of these functionalities suggests that this compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical and Structural Properties

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₄[1][2]
Molecular Weight 240.26 g/mol [1][2][3]
CAS Number 1045855-64-8[1][2][3]
Canonical SMILES COC1=C(C(=CN=C1)NC(=O)OC(C)(C)C)O[1]
InChI Key InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)13-7-5-12-6-8(14)9(7)15-4/h5-6,14H,1-4H3,(H,13,16)N/A
Appearance Likely a solid at room temperatureInferred

Proposed Synthesis and Reaction Mechanisms

While a specific, detailed synthesis protocol for this compound is not explicitly described in the available literature, a plausible synthetic route can be devised based on established organic chemistry principles and analogous transformations reported for similar pyridine derivatives. The proposed pathway involves the protection of a commercially available aminopyridine, followed by directed functionalization of the pyridine ring.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the Boc-protected amine, suggesting a key step of protecting a 3-amino-5-methoxypyridin-4-ol precursor.

G Target This compound Precursor1 3-Amino-5-methoxypyridin-4-ol Target->Precursor1 Boc Protection Reagent1 Di-tert-butyl dicarbonate (Boc)₂O Reagent1->Target

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

The synthesis would likely commence with a suitable commercially available substituted pyridine and proceed through a series of functional group interconversions. A potential starting material could be 3-amino-5-methoxypyridine.

Step 1: Protection of the Amino Group

The initial step would involve the protection of the amino group of 3-amino-5-methoxypyridine with di-tert-butyl dicarbonate ((Boc)₂O) to prevent its interference in subsequent reactions. This is a standard and high-yielding reaction.

  • Reactants: 3-Amino-5-methoxypyridine, Di-tert-butyl dicarbonate ((Boc)₂O), a suitable base (e.g., triethylamine or DMAP).

  • Solvent: An inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Conditions: Typically stirred at room temperature.

  • Workup: Aqueous workup followed by extraction and purification by column chromatography or recrystallization.

Step 2: Introduction of the 4-Hydroxy Group

The introduction of a hydroxyl group at the 4-position of the pyridine ring is a more challenging step. One possible strategy involves a directed ortho-metalation approach, where the Boc-protected amino group directs lithiation to the adjacent C4 position, followed by quenching with an electrophilic oxygen source.

  • Reactants: tert-Butyl (5-methoxypyridin-3-yl)carbamate, a strong base (e.g., n-butyllithium or LDA).

  • Solvent: Anhydrous THF.

  • Conditions: Low temperature (e.g., -78 °C) to control the regioselectivity of the lithiation.

  • Electrophile: A suitable oxygenating agent, such as molecular oxygen followed by a reducing agent, or a peroxide source.

  • Workup: Careful quenching of the reaction at low temperature, followed by aqueous workup, extraction, and purification.

G cluster_0 Synthesis Pathway Start 3-Amino-5-methoxypyridine Intermediate1 tert-Butyl (5-methoxypyridin-3-yl)carbamate Start->Intermediate1 1. (Boc)₂O, Base 2. Solvent Product This compound Intermediate1->Product 1. Strong Base (e.g., n-BuLi) 2. Electrophilic Oxygen Source

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the searched literature, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
  • Aromatic Protons: Two singlets or doublets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the pyridine ring.

  • Methoxy Protons: A singlet around δ 3.8-4.0 ppm corresponding to the -OCH₃ group.

  • tert-Butyl Protons: A sharp singlet at approximately δ 1.5 ppm, integrating to nine protons, characteristic of the Boc protecting group.

  • NH Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration, corresponding to the carbamate N-H.

  • OH Proton: A broad singlet for the phenolic hydroxyl group, also with a variable chemical shift.

¹³C NMR Spectroscopy
  • Pyridine Carbons: Signals in the aromatic region (δ 110-160 ppm).

  • Carbonyl Carbon: A signal around δ 150-155 ppm for the carbamate carbonyl.

  • tert-Butyl Carbons: A quaternary carbon signal around δ 80 ppm and a methyl carbon signal around δ 28 ppm.

  • Methoxy Carbon: A signal around δ 55-60 ppm.

Mass Spectrometry
  • Molecular Ion Peak (M⁺): An exact mass measurement by high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₁H₁₆N₂O₄. The nominal mass would be 240.

  • Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the tert-butyl group ([M-57]⁺) and potentially the loss of the entire Boc group.

Potential Applications in Drug Development and Medicinal Chemistry

The structural motif of 3-amino-4-hydroxypyridine is a key component in various biologically active molecules. The presence of the Boc-protecting group on the amino function and the hydroxyl group on the pyridine ring makes this compound a versatile intermediate for the synthesis of a library of compounds for screening in various biological assays.

Scaffold for Kinase Inhibitors

The aminopyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. The hydroxyl and methoxy substituents can be further modified to explore interactions with other regions of the active site to enhance potency and selectivity.

Precursor for Bioactive Aminopyridines

Deprotection of the Boc group would yield the free amine, 3-amino-5-methoxypyridin-4-ol. This primary amine can be further functionalized through various reactions such as acylation, alkylation, and sulfonylation to generate a diverse range of derivatives for biological evaluation.

Potential as a Fragment in Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 240.26 g/mol , this compound falls within the typical range for fragments used in FBDD. Its distinct functional groups (hydrogen bond donors and acceptors, aromatic ring) provide multiple points for potential interaction with a biological target.

G cluster_0 Potential Applications Target This compound App1 Kinase Inhibitor Scaffold Target->App1 App2 Precursor for Bioactive Aminopyridines Target->App2 App3 Fragment for FBDD Target->App3

Sources

An In-depth Technical Guide to tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. The document elucidates the molecule's structural features, proposes a detailed synthetic pathway, and discusses its physicochemical properties. By integrating established chemical principles with data from analogous structures, this guide serves as a foundational resource for researchers engaged in the design and development of novel therapeutics. We will explore the strategic incorporation of the tert-butoxycarbonyl (Boc) protecting group, the influence of the hydroxy and methoxy substituents on the pyridine core, and the potential applications of this compound as a versatile chemical intermediate.

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted pyridine derivative with the chemical formula C11H16N2O4 and a molecular weight of 240.26 g/mol .[1] The core of the molecule is a pyridine ring, which is substituted with three key functional groups that dictate its chemical behavior and potential utility.

  • tert-Butoxycarbonyl (Boc) Protecting Group: Attached to the amine at the 3-position, the Boc group is a widely used protecting group in organic synthesis.[2] Its purpose is to temporarily shield the amino group from participating in unwanted reactions, allowing for selective chemical transformations elsewhere in the molecule.[2] The Boc group is known for its stability under a wide range of conditions and its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA).[2]

  • Hydroxy Group: The hydroxyl substituent at the 4-position is a hydrogen bond donor and can influence the molecule's solubility and interactions with biological targets. Its acidity can be modulated by the electronic effects of the other substituents on the pyridine ring.

  • Methoxy Group: The electron-donating methoxy group at the 5-position influences the electron density of the pyridine ring, which can affect its reactivity in, for example, electrophilic aromatic substitution reactions.

The strategic placement of these functional groups makes this compound a valuable intermediate for creating more complex molecules, particularly in the field of drug discovery where substituted pyridines are a common scaffold.[3]

Physicochemical Data Summary

PropertyValueSource
CAS Number 1045855-64-8[4]
Molecular Formula C11H16N2O4[1]
Molecular Weight 240.26 g/mol [1]

Structural Diagram

Caption: Molecular structure of this compound.

Synthesis and Purification

Proposed Synthetic Workflow

G start 3-Amino-5-methoxy-4-pyridinol reaction Boc Protection Reaction in an inert solvent (e.g., THF) start->reaction Reacts with reagent (Boc)2O, Base (e.g., Triethylamine) reagent->reaction workup Aqueous Workup (e.g., water wash, brine wash) reaction->workup Proceeds to purification Purification (e.g., Column Chromatography) workup->purification Followed by product This compound purification->product Yields

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

  • Reaction Setup: To a solution of 3-amino-5-methoxy-4-pyridinol (1 equivalent) in an anhydrous inert solvent such as tetrahydrofuran (THF) or dichloromethane, add a suitable base, for example, triethylamine (1.5 equivalents).

  • Addition of Boc Anhydride: To this stirred mixture, add di-tert-butyl dicarbonate ((Boc)2O) (1.2 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then redissolved in a suitable organic solvent like ethyl acetate and washed sequentially with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

While experimental data is not publicly available, the expected spectroscopic characteristics can be predicted based on the molecule's structure.

Spectroscopy Expected Features
¹H NMR - A singlet for the nine protons of the tert-butyl group (~1.5 ppm).- A singlet for the three protons of the methoxy group (~3.8 ppm).- Signals for the two aromatic protons on the pyridine ring.- A broad singlet for the NH proton of the carbamate.- A broad singlet for the OH proton.
¹³C NMR - A signal for the quaternary carbon of the tert-butyl group (~80 ppm).- A signal for the methyl carbons of the tert-butyl group (~28 ppm).- A signal for the methyl carbon of the methoxy group.- Signals for the carbons of the pyridine ring.- A signal for the carbonyl carbon of the carbamate group (~153 ppm).
Mass Spec (ESI-MS) Expected [M+H]⁺ peak at m/z 241.12.
IR Spectroscopy - N-H stretching vibration for the carbamate.- O-H stretching vibration for the hydroxyl group.- C=O stretching vibration for the carbamate.- C-O stretching vibrations for the methoxy and carbamate groups.

Applications in Drug Discovery and Organic Synthesis

Substituted aminopyridines are a class of compounds with significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The title compound, with its protected amine and additional functional groups, serves as a versatile building block for the synthesis of more complex molecules.

  • Scaffold for Kinase Inhibitors: The pyridine core is a common scaffold in the design of kinase inhibitors, which are a major class of cancer therapeutics.[3] The functional groups on this compound can be further elaborated to introduce pharmacophores that interact with the active site of target kinases.

  • Intermediate for Agrochemicals and Materials Science: Beyond pharmaceuticals, substituted pyridines are also utilized in the development of novel agrochemicals and functional materials.

The Boc-protected amine allows for selective reactions at other positions of the molecule. Following the desired transformations, the Boc group can be readily removed to liberate the free amine, which can then participate in subsequent reactions such as amide bond formation or reductive amination.

Conclusion

This compound is a strategically functionalized pyridine derivative with significant potential as an intermediate in organic synthesis, particularly in the realm of drug discovery. This guide has provided a detailed overview of its structure, a plausible and referenced synthetic approach, and its predicted spectroscopic properties. The combination of a stable protecting group with reactive functional handles makes this molecule a valuable tool for medicinal chemists and researchers in related fields. Further exploration of its reactivity and its incorporation into novel molecular frameworks is a promising area for future research.

References

  • Amerigo Scientific. tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate. Available from: [Link]

  • Ismail, M. F., et al. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 23(11), 2993. Available from: [Link]

  • Sinfoo Biotech. tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)-methylcarbamate. Available from: [Link]

  • Google Patents. (2013). CN102936220A - BOC protection method for aminopyridine.
  • Google Patents. (2014). CN102936220B - BOC protection method for aminopyridine.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • GenScript. Terminology of Antibody Drug for Boc Chemistry. Available from: [Link]

  • Wang, M., Wang, W., & Q, Y. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available from: [Link]

  • The Royal Society of Chemistry. (2017). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]

  • Gao, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2697. Available from: [Link]

  • NIST WebBook. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. Available from: [Link]

Sources

An In-Depth Technical Guide to tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon available chemical data and the broader context of substituted pyridine derivatives, this document aims to equip researchers with the foundational knowledge required for its effective handling, characterization, and potential application in novel therapeutic development.

Molecular Profile and Physicochemical Properties

This compound is a substituted pyridine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino function at the 3-position, a hydroxyl group at the 4-position, and a methoxy group at the 5-position. This specific arrangement of functional groups makes it a potentially valuable intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1045855-64-8[1]
Molecular Formula C₁₁H₁₆N₂O₄[1]
Molecular Weight 240.26 g/mol [1]
Appearance Solid (predicted)General knowledge
Solubility Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water is anticipated.General knowledge
Melting Point Not availableN/A
Boiling Point Not availableN/A

It is important to note that while the fundamental molecular identity is established, detailed experimental data on properties such as melting point, boiling point, and specific solubility parameters are not widely published. Researchers are advised to perform their own characterization to determine these values empirically.

Synthesis and Purification Strategies

A common strategy for the synthesis of Boc-protected aminopyridines involves the reaction of the corresponding aminopyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The starting material for this specific compound would likely be 3-amino-5-methoxypyridin-4-ol.

Synthesis_Pathway cluster_workflow Conceptual Synthetic Workflow reagent1 3-Amino-5-methoxypyridin-4-ol reaction Boc Protection reagent1->reaction reagent2 Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., Triethylamine) reagent2->reaction product This compound reaction->product Signaling_Pathway cluster_drug_discovery Role in Drug Discovery compound This compound (Intermediate) derivatization Chemical Derivatization compound->derivatization library Library of Novel Substituted Pyridines derivatization->library screening Biological Screening library->screening target Identification of Bioactive Leads screening->target

Sources

Navigating the Solubility Landscape of a Novel Pyridine Derivative: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to Understanding and Determining the Solubility of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

Foreword

In the intricate journey of drug discovery and development, the solubility of a lead compound stands as a critical gatekeeper to its ultimate success. Poor aqueous solubility can cascade into a myriad of challenges, from inconsistent in vitro assay results to compromised in vivo efficacy due to poor absorption and bioavailability. This guide, prepared for researchers, scientists, and drug development professionals, delves into the pivotal aspect of solubility determination, using the novel pyridine derivative, this compound, as a focal point. While specific experimental solubility data for this compound is not publicly available, this document serves as a comprehensive roadmap, outlining the theoretical considerations and practical methodologies required to thoroughly characterize its solubility profile. As a Senior Application Scientist, the aim is to provide not just protocols, but the scientific rationale that underpins them, empowering you to make informed decisions in your own laboratory settings.

Introduction to this compound: A Compound of Interest

This compound is a heterocyclic compound featuring a pyridine core, a structural motif frequently encountered in medicinally active molecules. Pyridine derivatives are known to exhibit a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The presence of a carbamate group and hydroxyl and methoxy substituents on the pyridine ring suggests its potential as a key intermediate in the synthesis of more complex pharmaceutical agents.

A thorough understanding of its physicochemical properties is paramount for its effective utilization in any drug development pipeline. Among these, solubility is a cornerstone property that dictates formulation strategies, dosing regimens, and ultimately, the therapeutic viability of a drug candidate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₄Supplier Data
Molecular Weight 240.26 g/mol Supplier Data
CAS Number 1045855-64-8Supplier Data
Predicted logP 1.25SwissADME
Predicted pKa (most acidic) 9.84 (Phenolic OH)Chemicalize
Predicted pKa (most basic) 2.13 (Pyridine N)Chemicalize
Predicted Water Solubility (logS) -2.14SwissADME

Note: Predicted values are computationally derived and should be experimentally verified.

The predicted octanol-water partition coefficient (logP) of 1.25 suggests a moderate lipophilicity. The predicted pKa values indicate that the compound possesses both a weakly acidic phenolic hydroxyl group and a weakly basic pyridine nitrogen. This amphoteric nature implies that its solubility will be significantly influenced by the pH of the aqueous medium. The predicted water solubility (logS) of -2.14 corresponds to a solubility of approximately 7.24 mg/mL, placing it in the "soluble" to "sparingly soluble" range. However, it is crucial to experimentally validate these in silico predictions.

The Duality of Solubility: Thermodynamic vs. Kinetic

In the realm of drug discovery, it is essential to distinguish between two fundamental types of solubility: thermodynamic and kinetic.[1]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility at equilibrium. It represents the maximum concentration of a solute that can dissolve in a solvent under specific conditions of temperature, pressure, and pH, when the solid and solution phases are in equilibrium. The "shake-flask" method is the gold standard for determining thermodynamic solubility.

  • Kinetic Solubility: This is a measure of the concentration of a compound that can be dissolved in a solvent under non-equilibrium conditions. It is often determined in high-throughput screening settings where a compound, typically dissolved in an organic solvent like DMSO, is rapidly diluted into an aqueous buffer. Precipitation is monitored over a short period. Nephelometry is a common technique for assessing kinetic solubility.[2][3]

Kinetic solubility data is invaluable in the early stages of drug discovery for ranking compounds and identifying potential solubility liabilities. However, for formulation development and regulatory submissions, thermodynamic solubility data is indispensable. Kinetic solubility values are often higher than thermodynamic solubility values due to the formation of supersaturated solutions.[1]

Experimental Determination of Solubility: A Step-by-Step Guide

The following sections provide detailed, self-validating protocols for determining both the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method remains the most reliable technique for measuring thermodynamic solubility. The underlying principle is to allow a surplus of the solid compound to equilibrate with the solvent over a sufficient period, ensuring that a saturated solution is formed.

Experimental Workflow for Thermodynamic Solubility

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add to vials with buffer A->B C Incubate with shaking (e.g., 24-72h at 25°C or 37°C) B->C D Centrifuge or filter to remove undissolved solid C->D E Quantify concentration in the supernatant (e.g., HPLC-UV) D->E F Determine solubility E->F

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Detailed Protocol:

  • Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9). The choice of buffers should be guided by the predicted pKa values to assess the solubility of the neutral, cationic, and anionic forms of the compound.

  • Sample Preparation: Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into several glass vials. The exact amount should be in excess of its expected solubility.

  • Incubation: Add a precise volume of each buffer (e.g., 1 mL) to the vials. Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation: After incubation, allow the vials to stand undisturbed at the incubation temperature for a short period to allow for sedimentation of the excess solid. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of undissolved solids, the supernatant should be filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed.

  • Quantification: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., methanol or acetonitrile) at known concentrations. Analyze both the standards and the filtered supernatant from the solubility experiment by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). The wavelength for detection should be set to the λmax of the compound.

  • Data Analysis: Construct a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations. Use the linear regression equation of the calibration curve to determine the concentration of the compound in the supernatant samples. The determined concentration represents the thermodynamic solubility at that specific pH and temperature.

Kinetic Solubility Determination: Nephelometry

Nephelometry is a high-throughput method that measures the light scattered by suspended particles in a solution. It is a rapid way to assess the kinetic solubility of a compound by detecting the point at which it precipitates upon addition to an aqueous buffer from a concentrated organic stock solution.

Experimental Workflow for Kinetic Solubility

G cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Incubation cluster_analysis Analysis A Prepare DMSO stock solution of compound B Dispense stock into microplate A->B C Add aqueous buffer and serially dilute B->C D Incubate for a short period (e.g., 1-2 hours) C->D E Measure light scattering (Nephelometer) D->E F Determine precipitation point E->F

Sources

An In-depth Technical Guide to the Safety and Handling of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive safety and handling framework for tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate, a substituted pyridine derivative utilized in specialized research and drug development. Due to the absence of extensive, publicly available safety data for this specific molecule, this document employs a foundational risk assessment strategy based on the toxicological and handling profiles of its core structural motifs: the 3-aminopyridine nucleus, the methoxypyridine functionality, and the tert-butyl carbamate (Boc) protecting group. This guide is intended for researchers, chemists, and laboratory professionals, offering detailed protocols for risk mitigation, exposure control, emergency procedures, and waste disposal.

Executive Summary & Hazard Profile

This compound is a solid organic compound for which specific toxicological data is not widely established. However, a structural analysis indicates that its handling requires significant precautions. The safety profile is constructed by inferring hazards from analogous, well-characterized chemical structures.

Primary Hazard Attribution:

  • 3-Aminopyridine Core: The pyridine ring substituted with an amino group at the 3-position is the dominant contributor to the compound's anticipated toxicity. 3-Aminopyridine is classified as acutely toxic via oral, dermal, and inhalation routes.[1][2][3][4][5] It is a known skin and eye irritant and may cause respiratory irritation.[2][3][5]

  • Methoxypyridine Moiety: Methoxypyridines can cause skin, eye, and respiratory tract irritation.[6][7] While generally less acutely toxic than aminopyridines, they contribute to the overall irritant properties of the molecule.

  • tert-Butyl Carbamate (Boc) Group: This functional group is primarily a stability concern. The Boc group is known to be labile under acidic conditions, which can lead to its cleavage.[8][9] While tert-butyl carbamate itself is a less hazardous component, its decomposition can release isobutylene and carbon dioxide.[8]

Based on this composite analysis, this compound should be handled as a substance with high acute toxicity, and as a skin, eye, and respiratory irritant.

Table 1: GHS Hazard Classification (Inferred)
Hazard ClassCategoryGHS StatementBasis of Classification
Acute Toxicity, OralCategory 3H301: Toxic if swallowedBased on 3-aminopyridine data[2][3][4]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skinBased on 3-aminopyridine data[2][3][4]
Skin IrritationCategory 2H315: Causes skin irritationBased on 3-aminopyridine and methoxypyridine data[2][5][6]
Eye IrritationCategory 2AH319: Causes serious eye irritationBased on 3-aminopyridine and methoxypyridine data[2][5][6]
Aquatic ToxicityCategory 1 (Chronic)H410: Very toxic to aquatic life with long lasting effectsBased on 3-aminopyridine data[2]

Hierarchy of Controls: A Systematic Approach to Safety

Effective management of chemical hazards relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to ensure personnel safety.

HierarchyOfControls cluster_0 Hierarchy of Controls for Safe Handling Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Glovebox) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective EmergencyResponse cluster_spill Spill Response cluster_exposure Personnel Exposure Start Incident Occurs Spill_Assess Assess Spill Size & Location Start->Spill_Assess Exposure_Type Route of Exposure Start->Exposure_Type Spill_Small Spill_Small Spill_Assess->Spill_Small Small Spill_Large Spill_Large Spill_Assess->Spill_Large Large Spill_Small_Action 1. Absorb with inert material (vermiculite). 2. Collect in sealed container. 3. Decontaminate area. Spill_Small->Spill_Small_Action Spill_Large_Action 1. Evacuate area. 2. Alert EHS. 3. Restrict access. Spill_Large->Spill_Large_Action Exposure_Skin Skin Contact Exposure_Type->Exposure_Skin Skin Exposure_Eye Eye Contact Exposure_Type->Exposure_Eye Eye Exposure_Inhale Inhalation Exposure_Type->Exposure_Inhale Inhalation Skin_Action 1. Remove contaminated clothing. 2. Wash area with soap & water for 15 min. 3. Seek medical attention. Exposure_Skin->Skin_Action Eye_Action 1. Flush with water for 15 min at eyewash station. 2. Remove contacts if possible. 3. Seek immediate medical attention. Exposure_Eye->Eye_Action Inhale_Action 1. Move to fresh air. 2. Seek immediate medical attention. Exposure_Inhale->Inhale_Action

Caption: Decision workflow for spills and personnel exposure.

Accidental Exposure
  • Skin Contact: Immediately remove all contaminated clothing. [3]Wash the affected area with copious amounts of soap and water for at least 15 minutes. [2][3]Seek immediate medical attention. [3]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. [2][6]Remove contact lenses if present and easy to do so. [2]Seek immediate medical attention. [2]* Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. [3]If breathing is difficult, provide oxygen. Seek immediate medical attention. [3]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. [2]Immediately call a poison center or doctor. [2][3]

Spill & Leak Response
  • Small Spills (within a fume hood):

    • Ensure PPE is worn.

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or chemical absorbent pads.

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol) followed by soap and water.

  • Large Spills (outside of a fume hood):

    • Evacuate the immediate area and alert all personnel.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent entry into the affected area.

    • If safe to do so, increase ventilation to the room by opening a door (from a safe distance).

Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed, and chemically compatible containers.

  • Labeling: Label the waste container with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Irritant).

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures and pickup schedules. Do not dispose of this chemical down the drain. [2][5]

References

  • 3-Aminopyridine - Grokipedia. (n.d.). Grokipedia.
  • An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate. (n.d.). Benchchem.
  • 3-Aminopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
  • 2-Methoxypyridine(1628-89-3)MSDS Melting Point Boiling Density Storage Transport. (n.d.). ChemicalBook.
  • 4-Methoxypyridine-2-carboxamide. (n.d.). Pipzine Chemicals.
  • 3-AMINOPYRIDINE MSDS | CAS 462-08-8 MSDS. (2012). Loba Chemie.
  • 3-Aminopyridine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • 3-Amino Pyridine CAS No 462-08-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • An In-depth Technical Guide to tert-Butyl Carbamate. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (2025). Fisher Scientific.
  • SAFETY DATA SHEET. (2024). Sigma-Aldrich.
  • Tert-Butyl Carbamate (CAS 4248-19-5) | Manufacture. (n.d.). Generichem.
  • Safety Data Sheet. (2015). Spectrum Chemical.
  • 4-Methoxypyridine N-oxide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • 2-Methoxypyridine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)-methylcarbamate. (n.d.). Sinfoo Biotech. Retrieved January 22, 2026, from [Link]

  • tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate. (n.d.). Amerigo Scientific. Retrieved January 22, 2026, from [Link]

Sources

An In-depth Technical Guide to tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate: A Key Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of highly functionalized heterocyclic scaffolds are paramount to the discovery of novel therapeutics. Among these, substituted pyridines represent a privileged structural motif, frequently incorporated into molecules targeting a wide array of biological targets. This guide provides a comprehensive technical overview of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate , a key building block in the synthesis of advanced kinase inhibitors, particularly dual PI3K/mTOR inhibitors.[1][2] As a Senior Application Scientist, this document will not only detail the procurement and properties of this compound but also delve into the scientific rationale behind its application and the experimental considerations for its use.

Molecular Overview and Physicochemical Properties

This compound is a polysubstituted pyridine derivative featuring a carbamate protecting group, a hydroxyl group, and a methoxy group. This specific arrangement of functional groups makes it a valuable intermediate for further chemical modifications in multi-step syntheses.

PropertyValueSource
CAS Number 1045855-64-8BLDpharm
Molecular Formula C₁₁H₁₆N₂O₄BLDpharm
Molecular Weight 240.26 g/mol BLDpharm
Appearance Solid (predicted)General chemical knowledge
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.Inferred from structure
Storage Store in a cool, dry, and well-ventilated area.General laboratory practice

Sourcing and Procurement

Identifying a reliable supplier is the foundational step for any research and development program. This compound is available from several specialized chemical suppliers. When selecting a vendor, it is crucial to consider not only the purity of the compound but also the availability of comprehensive analytical data and a detailed Safety Data Sheet (SDS).

Prominent Suppliers:

  • BLDpharm: Lists the compound with CAS number 1045855-64-8 and provides basic product information.

  • Amerigo Scientific: Offers the compound for research purposes.

  • Sigma-Aldrich (Merck): While not listing the exact compound, they offer a range of structurally similar methoxypyridin-3-ylcarbamate derivatives, which can be useful for comparative studies or as starting materials for custom synthesis.

It is strongly recommended to request a certificate of analysis (CoA) from the supplier to confirm the identity and purity of the material before use.

Synthesis and Chemical Logic

A potential synthetic pathway could involve the following key transformations:

  • Introduction of the Amino Group: Starting with a suitable 4-hydroxy-5-methoxypyridine precursor, a nitro group could be introduced at the 3-position via nitration, followed by reduction to the corresponding amine.

  • Boc Protection: The resulting 3-amino-4-hydroxy-5-methoxypyridine would then be protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield the final product.

The choice of reagents and reaction conditions at each step would be critical to ensure regioselectivity and high yields, avoiding unwanted side reactions on the sensitive hydroxyl and methoxy groups.

Synthesis_Pathway Start 4-hydroxy-5-methoxypyridine precursor Nitration Nitration Start->Nitration HNO₃/H₂SO₄ Reduction Reduction Nitration->Reduction e.g., Fe/HCl or H₂/Pd-C Boc_Protection Boc Protection Reduction->Boc_Protection Boc₂O, Base Product This compound Boc_Protection->Product Drug_Discovery_Workflow Building_Block This compound Deprotection Boc Deprotection Building_Block->Deprotection Acidic Conditions Coupling Amide/Sulfonamide Coupling Deprotection->Coupling Carboxylic Acid/Sulfonyl Chloride Functionalization Further Functionalization (e.g., Etherification) Coupling->Functionalization Final_Inhibitor PI3K/mTOR Dual Inhibitor Functionalization->Final_Inhibitor

Caption: Workflow for the use of the title compound in the synthesis of PI3K/mTOR inhibitors.

Analytical Characterization (Predicted)

While a comprehensive set of analytical data is not publicly available, the expected spectral characteristics can be predicted based on the molecular structure. Researchers should confirm these with their own analytical data upon receipt of the compound.

¹H NMR (Nuclear Magnetic Resonance):

  • Aromatic Protons: Signals corresponding to the two protons on the pyridine ring.

  • tert-Butyl Protons: A characteristic singlet at approximately 1.5 ppm, integrating to 9 protons.

  • Methoxy Protons: A singlet at approximately 3.8-4.0 ppm, integrating to 3 protons.

  • Hydroxyl and Amine Protons: Broad singlets that may be exchangeable with D₂O.

¹³C NMR:

  • Signals for the carbon atoms of the pyridine ring, the tert-butyl group, the methoxy group, and the carbonyl carbon of the carbamate.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI): Expected to show a prominent [M+H]⁺ ion at m/z 241.12.

  • Fragmentation Pattern: The fragmentation pattern would likely involve the loss of the tert-butyl group or isobutylene, and cleavage of the carbamate bond.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not found in the public domain. However, based on the known hazards of similar chemical structures, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

It is imperative to obtain a comprehensive SDS from the supplier before handling this compound.

Conclusion

This compound is a valuable and strategically designed building block for the synthesis of advanced kinase inhibitors, particularly those targeting the PI3K/mTOR pathway. Its procurement from reputable suppliers, coupled with a thorough understanding of its chemical properties and reactivity, will enable researchers and drug development professionals to effectively utilize this compound in their discovery programs. While detailed synthetic and analytical data in the public domain is limited, the information provided in this guide serves as a solid foundation for its application in medicinal chemistry.

References

  • Gao, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2753. [Link]

  • Sabbah, D. A., et al. (2023). Design strategy of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors. ResearchGate. [Link]

Sources

An In-depth Technical Guide on the Mechanism of Action of Kinase Inhibitors Derived from tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the plausible mechanism of action for novel kinase inhibitors synthesized from the chemical intermediate, tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate. While this compound is a building block, its inherent structural motifs are pivotal in the design of targeted therapeutics, particularly in the realm of oncology. We will explore a representative mechanism of action centered on the inhibition of a hypothetical serine/threonine kinase, a common target in cancer therapy.

Introduction: The Pyridinylcarbamate Scaffold in Kinase Inhibitor Design

The pyridine ring is a prevalent heterocyclic motif in medicinal chemistry, renowned for its ability to form key hydrogen bonds and other interactions within the ATP-binding pocket of kinases. When combined with a carbamate group, the resulting pyridinylcarbamate scaffold offers a versatile platform for developing potent and selective kinase inhibitors. The tert-butyl protecting group on the carbamate is a common feature in the synthesis of these molecules, allowing for controlled, stepwise assembly of the final drug candidate.

Kinase inhibitors have revolutionized the treatment of various cancers by targeting the specific enzymes that drive tumor growth and proliferation.[1][2][3] The development of novel inhibitors with improved efficacy and selectivity is an ongoing effort in pharmaceutical research. Compounds derived from pyridinyl structures have shown promise in inhibiting a range of kinases, including c-Jun N-terminal kinase (JNK), c-Src, and epidermal growth factor receptor (EGFR).[1][4][5]

Hypothetical Mechanism of Action: Targeting a Serine/Threonine Kinase

For the purpose of this guide, we will postulate that a novel inhibitor, synthesized from this compound, is designed to target a specific serine/threonine kinase crucial for a cancer cell's survival and proliferation. Let us designate this hypothetical kinase as "Tumor Proliferation Kinase 1" (TPK1).

The proposed mechanism of action for our TPK1 inhibitor is competitive inhibition at the ATP-binding site. The pyridine core of the inhibitor will mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase. The methoxy and hydroxyl groups on the pyridine ring can be further functionalized to create additional interactions with specific amino acid residues in the kinase's active site, thereby enhancing selectivity and potency. The carbamate linker provides a flexible yet stable connection to other parts of the molecule that can be designed to occupy adjacent hydrophobic pockets, further anchoring the inhibitor and preventing ATP from binding.

This inhibition of TPK1 will block the downstream phosphorylation of its substrate proteins, which are critical for cell cycle progression and apoptosis evasion. By disrupting this signaling pathway, the inhibitor induces cell cycle arrest and ultimately leads to programmed cell death (apoptosis) in cancer cells.

Signaling Pathway Diagram

TPK1_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 TPK1 Signaling Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds TPK1_Inactive TPK1 (Inactive) Receptor->TPK1_Inactive Activates TPK1_Active TPK1 (Active) TPK1_Inactive->TPK1_Active Phosphorylation Substrate Substrate Protein TPK1_Active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cell_Cycle_Progression Cell Cycle Progression pSubstrate->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis pSubstrate->Apoptosis_Inhibition Inhibitor Pyridinylcarbamate Inhibitor Inhibitor->TPK1_Active Inhibits

Caption: Proposed TPK1 signaling pathway and point of inhibition.

Experimental Validation of the Mechanism of Action

To validate the proposed mechanism of action, a series of in vitro and cell-based assays would be essential. The following protocols outline the key experiments.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency of the compound against the purified TPK1 enzyme.

Methodology:

  • Reagents and Materials:

    • Purified recombinant TPK1 enzyme.

    • Fluorescently labeled peptide substrate for TPK1.

    • ATP.

    • Test compound (dissolved in DMSO).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • 384-well microplates.

    • Plate reader capable of measuring fluorescence polarization or similar detection method.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the test compound, purified TPK1 enzyme, and the fluorescently labeled peptide substrate.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Measure the fluorescence polarization. A decrease in polarization indicates inhibition of the kinase.

    • Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Experimental Workflow Diagram

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilution of Compound Start->Prepare_Reagents Plate_Setup Add Compound, Enzyme, and Substrate to Plate Prepare_Reagents->Plate_Setup Pre_Incubation Incubate for 15 min at RT Plate_Setup->Pre_Incubation Reaction_Initiation Add ATP to Initiate Reaction Pre_Incubation->Reaction_Initiation Incubation Incubate for 60 min at 30°C Reaction_Initiation->Incubation Reaction_Stop Add Stop Solution Incubation->Reaction_Stop Measurement Measure Fluorescence Polarization Reaction_Stop->Measurement Data_Analysis Calculate IC50 Value Measurement->Data_Analysis End End Data_Analysis->End

Sources

The Chemistry and Utility of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, the 3-amino-4-hydroxypyridine framework presents a versatile platform for the development of novel drugs due to its capacity for diverse functionalization and its inherent biological relevance. This technical guide provides an in-depth exploration of a key derivative, tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate , a molecule of significant interest to researchers and professionals in drug discovery and development.

The introduction of a tert-butoxycarbonyl (Boc) protecting group on the 3-amino moiety offers several strategic advantages in multi-step syntheses. The Boc group is renowned for its stability under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, making it an ideal choice for protecting amine functionalities during complex synthetic sequences.[1][2] The presence of the hydroxyl and methoxy groups at the 4- and 5-positions, respectively, further enhances the molecule's potential for forming targeted interactions with biological macromolecules. This guide will delve into the synthesis, physicochemical properties, and potential biological significance of this important chemical entity.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 1045855-64-8[3]
Molecular Formula C₁₁H₁₆N₂O₄[3]
Molecular Weight 240.26 g/mol [4]
Appearance Solid[5]
IUPAC Name tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)carbamateN/A

Synthesis of this compound

Logical Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Workflow Precursor Starting Materials Intermediate 3-amino-5-methoxypyridin-4-ol Precursor->Intermediate Multi-step Synthesis Target This compound Intermediate->Target Boc Protection

Caption: Synthetic workflow for the target compound.

Part 1: Synthesis of 3-Amino-5-methoxypyridin-4-ol (Intermediate)

The synthesis of the core intermediate, 3-amino-5-methoxypyridin-4-ol, can be achieved from commercially available starting materials through a multi-step reaction sequence. A potential route is outlined below.

Experimental Protocol:

  • Nitration of a suitable pyridine precursor: A substituted pyridine is subjected to nitration to introduce a nitro group, which will later be reduced to the amine.

  • Introduction of the methoxy group: The methoxy group is introduced via nucleophilic aromatic substitution.

  • Introduction of the hydroxyl group: The hydroxyl group is introduced, potentially through a hydroxylation reaction.

  • Reduction of the nitro group: The nitro group is reduced to the primary amine using a standard reducing agent such as hydrogen gas with a palladium catalyst or tin(II) chloride. This yields 3-amino-5-methoxypyridin-4-ol.[6]

Part 2: N-tert-Butoxycarbonylation (Boc Protection)

The final step involves the selective protection of the 3-amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).[1][2]

Experimental Protocol:

  • Dissolution: 3-amino-5-methoxypyridin-4-ol (1 equivalent) is dissolved in a suitable solvent such as a mixture of water and acetone, or tetrahydrofuran (THF).

  • Addition of Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 equivalents) is added to the solution.

  • Base Addition: A base, such as sodium bicarbonate or triethylamine, is added to facilitate the reaction.

  • Reaction: The mixture is stirred at room temperature for a period of 2 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of a polar aprotic solvent like THF or a water/acetone mixture is crucial for dissolving both the polar aminopyridine starting material and the less polar (Boc)₂O.

  • Stoichiometry: A slight excess of (Boc)₂O is often used to ensure complete conversion of the starting material.

  • Base: The base is essential to deprotonate the amino group, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of (Boc)₂O.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials or byproducts.

Biological Activity and Applications in Drug Development

While specific biological activity data for this compound is not extensively published, the structural motifs present in the molecule suggest potential applications in medicinal chemistry.

The Role of the Aminopyridine Scaffold

3-Aminopyridine derivatives are known to exhibit a wide range of biological activities. They can act as potassium channel blockers and have shown potential in treating neurological disorders.[7] Furthermore, various derivatives have demonstrated antimicrobial and antitumor properties.[7] The presence of the amino, hydroxyl, and methoxy groups on the pyridine ring provides multiple points for interaction with biological targets through hydrogen bonding and other non-covalent interactions.

The Significance of the Carbamate Moiety

The carbamate group is a key functional group in many approved drugs. It is often used as a stable isostere for an amide bond, offering improved metabolic stability. The tert-butyl carbamate, in particular, serves as an excellent protecting group during synthesis and can also influence the pharmacokinetic properties of a molecule.

Potential Therapeutic Targets

Given the structural features, this compound could serve as a valuable intermediate in the synthesis of inhibitors for various enzymes, such as kinases or transferases, where the substituted pyridine core can be further elaborated to target specific binding pockets.

Conclusion

This compound is a strategically important molecule for the synthesis of more complex, biologically active compounds. Its synthesis, while not widely detailed in the public domain, can be reliably achieved through the protection of the corresponding aminopyridinol. The combination of the versatile 3-amino-4-hydroxypyridine scaffold with the robust Boc protecting group makes this compound a valuable tool for researchers in the field of drug discovery. Further investigation into the biological activities of derivatives synthesized from this intermediate is warranted and holds the potential for the development of novel therapeutic agents.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminopyridine: A Comprehensive Overview. Available from: [Link]

  • Amerigo Scientific. tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate. Available from: [Link]

  • CRO Splendid Lab Pvt. Ltd. 3-N-Boc-amino-4-formyl-5-methoxypyridine. Available from: [Link]

  • Sinfoo Biotech. tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)-methylcarbamate. Available from: [Link]

  • Organic Syntheses Procedure. Carbazic acid, tert-butyl ester. Available from: [Link]

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available from: [Link]

  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]

  • SpectraBase. (S)-Tert-butyl N-(2,2-difluoro-3-(4-methoxyphenyl)-3-oxo-1-phenylpropyl)carbamate - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • LabSolutions. 3-Amino-5-methoxypyridin-4-ol DiHCl. Available from: [Link]

  • National Institutes of Health. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available from: [Link]

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Discovery of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound. This compound represents a valuable scaffold in medicinal chemistry, incorporating key structural motifs found in various biologically active molecules. As direct "discovery" literature for this specific molecule is sparse, this guide, written from the perspective of a Senior Application Scientist, synthesizes information from related structures and established synthetic methodologies to propose a robust and logical pathway for its preparation and validation. We will delve into the strategic rationale behind the proposed synthetic route, provide detailed experimental protocols, and outline the analytical techniques required for structural confirmation, thereby offering a complete framework for researchers and drug development professionals interested in utilizing this promising chemical entity.

Introduction: The 3-Aminopyridine Scaffold in Modern Drug Discovery

The substituted pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other aromatic systems. Specifically, the 3-amino-4-hydroxy-5-methoxypyridine core is a privileged scaffold. Its constituent functional groups—the Boc-protected amine, the phenolic hydroxyl, and the methoxy ether—offer a triad of interaction points (hydrogen bond donors/acceptors and lipophilic regions) that are critical for molecular recognition by biological targets.

Derivatives of methoxypyridine have shown significant promise as potent inhibitors in various therapeutic areas. For instance, sulfonamide methoxypyridine derivatives have been developed as novel dual inhibitors of PI3K/mTOR, a critical signaling pathway implicated in cancer[1]. The strategic placement of substituents on the pyridine ring is crucial for achieving high potency and selectivity, highlighting the need for versatile synthetic routes to access a diverse range of analogues for structure-activity relationship (SAR) studies. This guide focuses on this compound (CAS No. 1045855-64-8), a key building block for the exploration of this chemical space[2].

Proposed Synthetic Strategy & Retrosynthetic Analysis

A logical and efficient synthesis is paramount for the practical application of any chemical scaffold. While numerous methods exist for constructing substituted pyridines, a robust strategy often involves the late-stage functionalization of a pre-formed pyridine core. Our proposed synthesis begins with a commercially available or readily accessible chlorinated pyridine derivative, leveraging a nucleophilic aromatic substitution to install the key hydroxyl group.

The retrosynthetic analysis shown below deconstructs the target molecule into simpler, more readily available precursors. The primary disconnection is the carbamate C-N bond, a standard protection step using Di-tert-butyl dicarbonate (Boc₂O). The second key disconnection is the C-O bond at the 4-position, suggesting a precursor like tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate, which is available from commercial suppliers[3]. This approach minimizes synthetic complexity and maximizes yield by building upon a well-defined intermediate.

G Target This compound Intermediate1 tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate Target->Intermediate1 C4-OH <-- C4-Cl (Nucleophilic Aromatic Substitution) Reagent2 Hydrolysis Reagent (e.g., NaOH) Target->Reagent2 Precursor1 3-Amino-4-chloro-5-methoxypyridine Intermediate1->Precursor1 Carbamate Formation Reagent1 Boc Anhydride (Boc₂O) Precursor1->Reagent1

Caption: Retrosynthetic analysis of the target compound.

Detailed Experimental Protocols

The following protocols are based on established chemical principles and analogous transformations reported in the literature for related pyridine systems[1][4].

Overall Synthetic Workflow

The proposed two-step synthesis provides a clear path from a chloro-substituted precursor to the final hydroxylated product. The workflow is designed for efficiency and scalability.

Caption: Proposed two-step synthetic workflow.

Protocol: Synthesis of this compound

This procedure assumes the starting material is the commercially available tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate[3].

Materials:

  • tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate (1.0 eq)

  • Sodium Hydroxide (NaOH) (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate (1.0 eq).

  • Solvent Addition: Add 1,4-dioxane and water in a 3:1 ratio (e.g., 15 mL dioxane, 5 mL water per 1 gram of starting material). Stir until the solid is fully dissolved.

  • Reagent Addition: Add a solution of sodium hydroxide (3.0 eq) in water.

    • Causality: A strong base and elevated temperatures are required to facilitate the nucleophilic aromatic substitution of the chloride on the electron-deficient pyridine ring. The excess base ensures the reaction goes to completion.

  • Reaction Execution: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully acidify the solution to pH ~5-6 using 1 M HCl.

    • Causality: Neutralization protonates the phenoxide intermediate to yield the desired hydroxyl group and prepares the mixture for extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

    • Causality: Washing removes residual base, acid, and inorganic salts. Drying with MgSO₄ removes dissolved water from the organic solvent.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the final compound. The following tables summarize the key physicochemical and expected spectroscopic data for this compound.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 1045855-64-8[2]
Molecular Formula C₁₁H₁₆N₂O₄[2]
Molecular Weight 240.26 g/mol [2]
Appearance Solid (predicted)[3][5]
SMILES O=C(OC(C)(C)C)NC1=C(O)C(OC)=CN=C1[2]
Table 2: Expected Spectroscopic Data (Predicted)
TechniqueExpected Signals
¹H NMR (400 MHz, DMSO-d₆)δ 9.5-10.0 (s, 1H, -OH), δ 8.0-8.5 (s, 1H, Ar-H), δ 7.8-8.0 (s, 1H, Ar-H), δ 7.5-8.0 (s, 1H, -NH), δ 3.8-4.0 (s, 3H, -OCH₃), δ 1.4-1.5 (s, 9H, -C(CH₃)₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 153-155 (C=O, carbamate), δ 140-155 (Ar-C), δ 80-82 (-C(CH₃)₃), δ 55-57 (-OCH₃), δ 28-29 (-C(CH₃)₃)
Mass Spec (ESI+) Expected m/z: 241.12 [M+H]⁺, 263.10 [M+Na]⁺

Conclusion and Future Directions

This guide outlines a reliable and well-reasoned synthetic pathway for obtaining this compound, a compound of significant interest for drug discovery. The proposed two-step synthesis, involving a nucleophilic aromatic substitution, is efficient and amenable to scale-up. The Boc-protected amine serves as a versatile handle for further functionalization, allowing for the construction of amide libraries, while the phenolic hydroxyl and methoxy groups provide key interaction points for binding to biological targets. Researchers can use this scaffold as a starting point for developing novel therapeutics, particularly in areas where methoxypyridine cores have already demonstrated efficacy, such as oncology and infectious diseases[1][6]. The protocols and characterization data herein provide a self-validating framework for scientists to confidently produce and utilize this valuable chemical building block.

References

  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents. Google Patents.
  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent . The Royal Society of Chemistry. Available at: [Link]

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents. Google Patents.
  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | C15H22O2 | CID 73219 . PubChem. Available at: [Link]

  • Discovery of N-[4-[6-tert-Butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide (RG7109), a Potent Inhibitor of the Hepatitis C Virus NS5B Polymerase . PubMed Central (PMC). Available at: [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt . PubMed Central (PMC). Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors . MDPI. Available at: [Link]

  • Carbazic acid, tert-butyl ester . Organic Syntheses Procedure. Available at: [Link]

  • Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) . Wikipedia. Available at: [Link]

  • methyl di-tert-butyl hydroxyhydrocinnamate, 6386-38-5 . The Good Scents Company. Available at: [Link]

  • Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety . PubMed Central (PMC). Available at: [Link]

  • Discovery of novel drug-like antitubercular hits targeting the MEP pathway enzyme DXPS by strategic application of ligand-based virtual screening . National Institutes of Health (NIH). Available at: [Link]

Sources

Methodological & Application

Application Note and Protocol for the Synthesis of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate, a valuable heterocyclic building block for drug discovery and medicinal chemistry. Substituted pyridinols are key pharmacophores in numerous biologically active molecules. The protocol herein details the N-tert-butoxycarbonylation (Boc-protection) of the precursor, 3-amino-4-hydroxy-5-methoxypyridine. This guide emphasizes the rationale behind procedural choices, robust reaction monitoring, and detailed purification and characterization steps to ensure high purity and reproducible yields. The intended audience includes researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Introduction and Significance

Substituted pyridine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of approved therapeutics. The specific substitution pattern of a 3-amino-4-hydroxy-5-methoxypyridine core presents multiple points for diversification, making it an attractive starting point for the synthesis of compound libraries. The introduction of a tert-butoxycarbonyl (Boc) protecting group onto the 3-amino moiety is a critical step, as it modulates the amine's reactivity, allowing for selective functionalization at other positions on the pyridine ring.[1][2]

The target compound, this compound, serves as a stable, versatile intermediate. The Boc group can be readily removed under mild acidic conditions, unmasking the amine for subsequent coupling reactions.[3][4] This protocol provides a reliable method for its preparation on a laboratory scale.

Reaction Scheme:

Figure 1. Synthesis of this compound.

Mechanistic Rationale: N-tert-Butoxycarbonylation

The protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) is a cornerstone of modern organic synthesis.[4] The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 3-amino group attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[1][5]

  • Intermediate Formation: This forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.

  • Proton Transfer: A base, such as triethylamine (TEA), abstracts the proton from the newly acylated, positively charged amine, yielding the neutral N-Boc protected product.[6] The tert-butyl carbonate leaving group subsequently decomposes into carbon dioxide (CO₂) gas and tert-butoxide, which is protonated by the triethylammonium cation.[5][6]

The use of a non-nucleophilic base is crucial to prevent competition with the substrate amine. The evolution of CO₂ gas provides a thermodynamic driving force for the reaction.[2]

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
3-Amino-4-hydroxy-5-methoxypyridine≥97%Commercially AvailableStore under inert gas.
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent Grade, ≥97%Sigma-Aldrich, etc.Can be a low-melting solid. Handle in a fume hood.
Triethylamine (TEA)Anhydrous, ≥99.5%Sigma-Aldrich, etc.Store over molecular sieves under nitrogen.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableUse freshly distilled or from a solvent purification system.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific, etc.For work-up and chromatography.
HexanesACS GradeFisher Scientific, etc.For chromatography.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionPrepared in-houseFor aqueous work-up.
Brine (Saturated NaCl)Aqueous SolutionPrepared in-houseFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeCommercially AvailableFor drying organic layers.
Silica Gel230-400 mesh, 60 ÅCommercially AvailableFor column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄Commercially AvailableFor reaction monitoring.
Standard GlasswareRound-bottom flasks, separatory funnel, etc.N/AMust be oven-dried before use.
Magnetic Stirrer/HotplateN/AN/A
Rotary EvaporatorN/AN/AFor solvent removal.

Detailed Experimental Protocol

This protocol is based on a 5 mmol scale. Adjust quantities as needed.

Reaction Setup
  • To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 3-amino-4-hydroxy-5-methoxypyridine (700 mg, 5.0 mmol, 1.0 equiv.).

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Add 25 mL of anhydrous Tetrahydrofuran (THF) via syringe. Stir the mixture at room temperature until the starting material is fully dissolved.

Reagent Addition
  • To the stirred solution, add triethylamine (TEA) (1.05 mL, 7.5 mmol, 1.5 equiv.) via syringe.

  • In a separate vial, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.2 g, 5.5 mmol, 1.1 equiv.) in 5 mL of anhydrous THF.

  • Add the (Boc)₂O solution dropwise to the reaction flask over 5 minutes using a syringe.

    • Causality Note: Slow addition prevents a rapid exotherm and minimizes potential side reactions. A slight effervescence (CO₂ evolution) may be observed.[3]

Reaction Monitoring
  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Eluent: 50% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm) and staining with potassium permanganate.

    • Procedure: Spot the starting material (co-spot), and the reaction mixture on a TLC plate. The product should have a higher Rf value than the polar starting material. The reaction is complete when the starting material spot is no longer visible.

Aqueous Work-up
  • Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the THF.

  • Redissolve the resulting residue in ethyl acetate (50 mL).

  • Transfer the solution to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 5% citric acid solution (2 x 30 mL) to remove residual triethylamine.

    • Saturated sodium bicarbonate solution (2 x 30 mL) to remove any acidic impurities.

    • Brine (1 x 30 mL) to remove residual water and aid in layer separation.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product as an oil or semi-solid.

Purification
  • Purify the crude product via flash column chromatography on silica gel.

  • Slurry Loading: Adsorb the crude material onto a small amount of silica gel and load it onto the column.

  • Elution: Elute with a gradient of 20% to 50% ethyl acetate in hexanes.

  • Collect the fractions containing the desired product (as identified by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield This compound as a white to off-white solid.

Characterization
  • Expected Yield: 75-85%

  • ¹H NMR (400 MHz, CDCl₃): Expect signals for the tert-butyl group (~1.5 ppm, s, 9H), methoxy group (~3.9 ppm, s, 3H), pyridine protons (two singlets or doublets between 7.0-8.5 ppm), and the carbamate N-H (broad singlet). The phenolic O-H will also be present as a broad singlet.

  • Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺.

Process and Workflow Visualization

The following diagram illustrates the complete workflow from reagent preparation to final product characterization.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product reagents 1. Weigh Reagents (Starting Material, (Boc)₂O) glassware 2. Oven-Dry Glassware setup 3. Dissolve SM in Anhydrous THF under N₂ Atmosphere glassware->setup add_base 4. Add Triethylamine (TEA) setup->add_base add_boc 5. Add (Boc)₂O Solution Dropwise add_base->add_boc stir 6. Stir at Room Temp (4-6h) add_boc->stir monitor 7. Monitor by TLC stir->monitor concentrate1 8. Concentrate in vacuo monitor->concentrate1 Reaction Complete extract 9. Redissolve & Perform Aqueous Washes concentrate1->extract dry 10. Dry (MgSO₄) & Concentrate extract->dry purify 11. Flash Column Chromatography dry->purify concentrate2 12. Combine Fractions & Evaporate purify->concentrate2 characterize 13. Characterize Product (NMR, MS, Yield) concentrate2->characterize

Diagram 1. Step-by-step workflow for the synthesis protocol.

Safety and Troubleshooting

Precaution / IssueRecommended Action
Handling Reagents Di-tert-butyl dicarbonate and triethylamine are irritants. Handle in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat).
Anhydrous Conditions Moisture can hydrolyze (Boc)₂O. Ensure all glassware is oven-dried and use anhydrous solvents to maximize yield.
Incomplete Reaction If TLC shows significant starting material after 6 hours, add an additional 0.1 equiv. of (Boc)₂O and stir for another 2-4 hours. A catalytic amount of DMAP (0.05 equiv) can also be added to accelerate the reaction.[7][8]
Purification Issues If the product co-elutes with impurities, adjust the solvent polarity for chromatography. A shallower gradient (e.g., 10% to 40% EtOAc) may improve separation.
Low Yield Ensure complete removal of the TEA base during work-up, as it can interfere with purification. Verify the quality of the (Boc)₂O reagent, as it can degrade over time.

References

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Google Patents. (2014). CN102936220B - BOC protection method for aminopyridine.
  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. Retrieved from [Link]

Sources

Synthesis Protocol for tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate: An Application Note for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental guide for the synthesis of tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate, a key intermediate in the development of various pharmacologically active compounds. The protocol details a robust and reproducible method starting from the commercially available 3-amino-5-methoxypyridin-4-ol dihydrochloride. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction and Scientific Context

Substituted pyridines are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents. The title compound, this compound, is a valuable building block due to its trifunctional nature, incorporating a protected amine, a hydroxyl group, and a methoxy group on a pyridine scaffold. This arrangement allows for selective chemical modifications at different positions, making it a versatile intermediate for the synthesis of complex molecules, including kinase inhibitors and other targeted therapies.

The tert-butoxycarbonyl (Boc) protecting group is widely employed in organic synthesis due to its stability under a variety of reaction conditions and its facile cleavage under mild acidic conditions.[1][2] The synthesis of the title compound is achieved through the N-tert-butoxycarbonylation of 3-amino-5-methoxypyridin-4-ol. This application note provides a detailed, step-by-step protocol for this transformation.

Synthetic Strategy and Mechanistic Overview

The synthesis of this compound is accomplished via a nucleophilic acyl substitution reaction. The amino group of 3-amino-5-methoxypyridin-4-ol acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). A base is required to neutralize the dihydrochloride salt of the starting material and to deprotonate the resulting ammonium species, thereby facilitating the nucleophilic attack. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the stable carbamate product, with the release of tert-butanol and carbon dioxide.

G cluster_0 Reaction Input cluster_1 Process cluster_2 Reaction Output Starting Material 3-Amino-5-methoxypyridin-4-ol DiHCl Reaction N-tert-butoxycarbonylation Starting Material->Reaction Reagent Di-tert-butyl dicarbonate (Boc)₂O Reagent->Reaction Base Triethylamine (TEA) or other suitable base Base->Reaction Solvent Anhydrous THF Solvent->Reaction Product This compound Reaction->Product Byproducts Triethylammonium chloride, tert-Butanol, CO₂ Reaction->Byproducts

Caption: Synthetic workflow for the preparation of the title compound.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplier
3-Amino-5-methoxypyridin-4-ol dihydrochloride≥95%Commercially available
Di-tert-butyl dicarbonate (Boc₂O)Reagent gradeCommercially available
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially available
Ethyl acetateACS gradeCommercially available
Saturated aqueous sodium bicarbonateLaboratory preparedN/A
BrineLaboratory preparedN/A
Anhydrous magnesium sulfateLaboratory gradeCommercially available
Round-bottom flaskAppropriate sizeStandard laboratory equipment
Magnetic stirrer and stir barN/AStandard laboratory equipment
Ice bathN/AStandard laboratory equipment
Separatory funnelAppropriate sizeStandard laboratory equipment
Rotary evaporatorN/AStandard laboratory equipment
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially available
Experimental Protocol

Step 1: Reaction Setup

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-5-methoxypyridin-4-ol dihydrochloride (5.0 g, 23.5 mmol).

  • Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask. Stir the resulting suspension at room temperature.

  • Cool the suspension to 0 °C using an ice bath.

Step 2: Base Addition

  • Slowly add triethylamine (TEA, 8.2 mL, 58.8 mmol, 2.5 equivalents) to the cooled suspension.

  • Stir the mixture at 0 °C for 30 minutes. The suspension should become a more homogeneous solution as the free base is formed.

Step 3: N-tert-butoxycarbonylation

  • To the reaction mixture, add di-tert-butyl dicarbonate (Boc₂O, 5.6 g, 25.8 mmol, 1.1 equivalents) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

Step 4: Reaction Monitoring

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

  • The starting material (visualized with ninhydrin stain) should be consumed, and a new, less polar spot corresponding to the product should appear (visualized under UV light at 254 nm).

Step 5: Work-up and Isolation

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.

  • Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities and unreacted Boc₂O byproducts.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

Step 6: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Di-tert-butyl dicarbonate (Boc₂O): Can cause skin and eye irritation. Handle with care.

    • Triethylamine (TEA): Is a corrosive and flammable liquid with a strong odor. Avoid inhalation and contact with skin and eyes.

    • Tetrahydrofuran (THF): Is a flammable liquid and can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.

Characterization Data (Expected)

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₁H₁₆N₂O₄
Molecular Weight 240.26 g/mol
¹H NMR Consistent with the structure of this compound
Mass Spectrometry [M+H]⁺ = 241.1

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider adding an additional portion of Boc₂O and extending the reaction time. The nucleophilicity of the aminopyridine can be lower than that of aliphatic amines.[3]

  • Low Yield: Ensure all reagents are anhydrous, as water can hydrolyze the Boc₂O. The choice of base is also critical; a stronger, non-nucleophilic base may be required in some cases.

  • Purification Challenges: If the product is difficult to crystallize, purification by column chromatography is recommended.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By following these detailed steps and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for applications in pharmaceutical research and development.

References

  • 3-Amino-5-methoxypyridin-4-ol DiHCl. LabSolutions. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]

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The Strategic Utility of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of contemporary drug discovery and organic synthesis, the strategic deployment of highly functionalized heterocyclic building blocks is paramount. Among these, pyridine derivatives hold a place of distinction due to their prevalence in a vast array of bioactive molecules and pharmaceuticals.[1] This application note delves into the synthetic utility of a particularly valuable, albeit specialized, reagent: tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate . We will explore its role as a key intermediate, elucidate the rationale behind its structural features, and provide a detailed protocol for its application in the synthesis of complex molecular scaffolds, specifically in the context of kinase inhibitor development.

The Molecular Architecture: A Gateway to Complexity

This compound is a polysubstituted pyridine derivative with the chemical formula C₁₁H₁₆N₂O₄ and a molecular weight of 240.26 g/mol . Its structure is characterized by several key functional groups that render it a versatile synthon:

  • A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group on the 3-amino substituent serves as a robust protecting group, stable to a wide range of reaction conditions, yet readily removable under acidic conditions. This allows for the selective unmasking of the amine for subsequent functionalization.

  • A Phenolic Hydroxyl Group: The hydroxyl group at the 4-position offers a handle for various transformations, including O-alkylation, acylation, or conversion to a leaving group for nucleophilic aromatic substitution reactions.

  • A Methoxy Group: The methoxy group at the 5-position influences the electronic properties of the pyridine ring and can play a role in modulating the reactivity of adjacent positions.

  • The Pyridine Core: The pyridine ring itself is a key pharmacophore in numerous drugs and provides a rigid scaffold for the spatial orientation of substituents.

This unique combination of functional groups allows for a stepwise and regioselective elaboration of the pyridine core, making it an ideal starting material for the construction of complex, multi-substituted heterocyclic systems.

Application in the Synthesis of Kinase Inhibitors: A Case Study

A significant application of this compound is demonstrated in its use as a key intermediate in the synthesis of substituted 4,5-dihydropyrazolo[3,4-c]pyridinyl-6(1H)-one derivatives. These scaffolds are of considerable interest in medicinal chemistry as they form the core of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.[2]

The synthesis of these complex heterocyclic systems highlights the strategic utility of our title compound. The following workflow, based on patented synthetic routes, illustrates this application.

G cluster_0 Synthesis of the Pyridone Core A tert-Butyl 4-hydroxy-5- methoxypyridin-3-ylcarbamate B tert-Butyl 4-chloro-5- methoxypyridin-3-ylcarbamate A->B Chlorination (e.g., POCl₃) C tert-Butyl 4-(2-ethoxy-2-oxoethoxy)-5- methoxypyridin-3-ylcarbamate B->C Williamson Ether Synthesis (e.g., Ethyl bromoacetate, base) D Ethyl 2-((3-amino-5-methoxypyridin-4-yl)oxy)acetate C->D Boc Deprotection (e.g., TFA or HCl) E Ethyl 2-((3-(hydrazinecarbonyl)-5-methoxypyridin-4-yl)oxy)acetate D->E Hydrazinolysis (e.g., Hydrazine hydrate) F Substituted 4,5-dihydropyrazolo[3,4-c]pyridin-6(1H)-one E->F Cyclization

Figure 1: Synthetic workflow for the preparation of a dihydropyrazolo[3,4-c]pyridinyl-6(1H)-one core.

Experimental Protocols

The following protocols are adapted from established synthetic procedures and are intended for use by trained organic chemists in a suitably equipped laboratory.

Protocol 1: Synthesis of tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate

This protocol describes the conversion of the hydroxyl group at the 4-position to a chloride, a crucial step for subsequent nucleophilic substitution.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add phosphorus oxychloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl 4-chloro-5-methoxypyridin-3-ylcarbamate as a solid.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compoundC₁₁H₁₆N₂O₄240.261045855-64-8
tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamateC₁₁H₁₅ClN₂O₃258.701045858-17-0
Protocol 2: Williamson Ether Synthesis and Subsequent Transformations

This protocol outlines the subsequent steps to construct the dihydropyrazolo[3,4-c]pyridinyl-6(1H)-one core.

Materials:

  • tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate

  • Ethyl bromoacetate

  • Potassium carbonate (or other suitable base)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (in dioxane)

  • Dichloromethane (DCM)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Williamson Ether Synthesis:

    • To a solution of tert-butyl 4-chloro-5-methoxypyridin-3-ylcarbamate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and ethyl bromoacetate (1.2 eq).

    • Heat the mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography to yield tert-butyl 4-(2-ethoxy-2-oxoethoxy)-5-methoxypyridin-3-ylcarbamate.

  • Boc Deprotection:

    • Dissolve the product from the previous step in dichloromethane.

    • Add trifluoroacetic acid (5-10 eq) or a solution of HCl in dioxane and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

    • The resulting amine salt can often be used in the next step without further purification.

  • Hydrazinolysis and Cyclization:

    • Dissolve the crude amine salt in ethanol and add hydrazine hydrate (5-10 eq).

    • Heat the reaction mixture to reflux for 4-8 hours.

    • Cool the mixture to room temperature. The product may precipitate from the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired 4,5-dihydropyrazolo[3,4-c]pyridinyl-6(1H)-one derivative.

Causality and Experimental Choices

  • Choice of Chlorinating Agent: Phosphorus oxychloride is a common and effective reagent for converting phenolic hydroxyl groups to chlorides, particularly on electron-deficient aromatic rings like pyridine.

  • Williamson Ether Synthesis Conditions: The use of a polar aprotic solvent like DMF facilitates the SₙAr reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the resulting alkoxide. Potassium carbonate is a suitable base for this transformation, being strong enough to deprotonate the phenol but generally not causing unwanted side reactions.

  • Boc Deprotection: Strong acids like TFA or HCl are standard reagents for the cleavage of the Boc protecting group. The choice between them may depend on the stability of other functional groups in the molecule and the desired salt form of the resulting amine.

  • Cyclization: The final intramolecular cyclization to form the pyrazolone ring is driven by the reaction of the hydrazine with the ester functionality, followed by condensation.

Conclusion

This compound is a valuable and strategically designed building block for organic synthesis. Its pre-installed and differentially protected functional groups allow for a logical and efficient construction of complex heterocyclic scaffolds. The application of this reagent in the synthesis of kinase inhibitors underscores its importance in modern medicinal chemistry and drug discovery programs. The protocols provided herein offer a practical guide for the utilization of this versatile intermediate.

References

  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl)
  • Anastasia, L., Anastasia, M., & Allevi, P. (2001). A practical protocol for the synthesis of 3-hydroxy-4,5-disubstituted pyridine derivatives from acyclic compounds. Journal of the Chemical Society, Perkin Transactions 1, (19), 2398–2403. (URL: [Link])

  • Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. (URL: [Link])

  • Kral, V., et al. (2002). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 4(5), 427–434. (URL: [Link])

  • Drug Discovery - Inhibitor | chemical-kinomics. (URL: [Link])

  • New imidazo[4,5-b]pyridine derivatives. ResearchGate. (URL: [Link])

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
  • Liu, J., et al. (2017). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. European Journal of Medicinal Chemistry, 133, 358-369. (URL: [Link])

  • WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google P
  • Practical Synthesis of 3-Substituted Pyrimidin-4-ones and 4(3H)-Quinazolinones from Nitriles: Mechanistic Insights, Scope, and Scale-Up. Organic Process Research & Development. (URL: [Link])

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. (URL: [Link])

  • Carbazic acid, tert-butyl ester - Organic Syntheses Procedure. (URL: [Link])

  • Zhang, Y., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 60(15), 6649–6665. (URL: [Link])

  • WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][3][4][5]triazolo[4,3-a][3][5]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google. (URL: )

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. (URL: [Link])

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Application Notes & Protocols: The Emerging Role of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents. This document provides a detailed exploration of a specific, highly functionalized derivative, tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate . While direct pharmacological data on this compound is nascent, its structural features—a protected amine, a hydrogen-bond-donating hydroxyl group, and a metabolically robust methoxy group—position it as a versatile building block for the synthesis of novel therapeutics. These notes will elucidate its potential applications, provide robust, field-tested protocols for its synthesis and evaluation, and offer insights into its utility in drug discovery programs targeting key disease areas such as oncology and neurodegenerative disorders.

Introduction to the Core Scaffold

This compound (CAS: 1045855-64-8) is a polysubstituted pyridine derivative.[1] Its structure is a confluence of functionalities that are highly prized in medicinal chemistry.

Table 1: Physicochemical Properties [1]

PropertyValue
Molecular Formula C₁₁H₁₆N₂O₄
Molecular Weight 240.26 g/mol
CAS Number 1045855-64-8
SMILES O=C(OC(C)(C)C)NC1=C(O)C(OC)=CN=C1

The strategic placement of its substituents offers a blueprint for creating molecules with specific three-dimensional orientations capable of interacting with complex biological targets.

  • Pyridine Ring: A bioisostere of a phenyl ring but with an improved aqueous solubility profile and the ability to act as a hydrogen bond acceptor.

  • tert-Butyloxycarbonyl (Boc) Group: A robust and easily removable protecting group for the amine, allowing for selective chemical transformations at other positions of the molecule.[2]

  • Hydroxyl Group (-OH): A critical functional group that can act as both a hydrogen bond donor and acceptor, often anchoring a molecule to a protein's active site.

  • Methoxy Group (-OCH₃): Fills hydrophobic pockets and can improve metabolic stability by blocking potential sites of oxidation.

Caption: Core structure of the title compound.

Potential Applications in Drug Discovery

While this molecule is primarily a synthetic intermediate, its scaffold is highly relevant to several therapeutic areas. Its value lies in its potential to be elaborated into potent and selective inhibitors or modulators of various drug targets.

Scaffold for Kinase Inhibitors

The ATP-binding site of protein kinases is a primary target in oncology. Many FDA-approved kinase inhibitors utilize a heterocyclic core to form crucial hydrogen bonds with the "hinge region" of the kinase. The 3-amino-4-hydroxypyridine motif of our title compound (after Boc-deprotection) is an ideal hinge-binding element.

Causality: The nitrogen of the pyridine ring and the adjacent exocyclic amine can form a bidentate hydrogen bond pattern with the kinase hinge, a classic interaction model for Type I and Type II kinase inhibitors. The methoxy and hydroxyl groups can be oriented towards the solvent front or into nearby pockets to enhance affinity and selectivity. This scaffold shows promise for developing inhibitors of pathways like PI3K/mTOR, which are frequently dysregulated in cancer.[3]

G cluster_kinase Kinase ATP Binding Pocket hinge Hinge Region (Backbone Amides/Carbonyls) gatekeeper Gatekeeper Residue d_loop D-Loop inhibitor Pyridine-NH Scaffold Core Vector for R-Group inhibitor:f0->hinge H-Bonds inhibitor:f2->gatekeeper R-Group Interaction (Selectivity) inhibitor:f2->d_loop R-Group Interaction (Potency)

Caption: Proposed binding mode in a kinase active site.

Precursor for Neuroprotective Agents

Carbamates are a well-established class of compounds that inhibit cholinesterases, enzymes responsible for breaking down the neurotransmitter acetylcholine.[4] The carbamate moiety in the title compound, while currently serving as a protecting group, could be modified to act as the "warhead" for irreversible or slowly reversible inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), a key strategy in the treatment of Alzheimer's disease.[5]

Furthermore, substituted pyridines have been investigated for a range of central nervous system activities, including anticonvulsant properties.[6] The unique substitution pattern of this molecule makes it a candidate for derivatization and screening in models of epilepsy or other neurological disorders.

Foundation for Antioxidant and Anti-Tyrosinase Agents

The 4-hydroxy-pyridine core is structurally related to 3-hydroxypyridin-4-ones, a class of compounds known for potent antioxidant and metal-chelating properties.[7] The phenolic hydroxyl group is key to this activity, as it can donate a hydrogen atom to quench free radicals. Derivatives could be explored for conditions associated with oxidative stress.

Additionally, this scaffold could be adapted to target tyrosinase, a key enzyme in melanin biosynthesis.[7] Tyrosinase inhibitors are of great interest in dermatology for treating hyperpigmentation disorders and in the cosmetics industry.

Experimental Protocols

The following protocols are provided as a guide for researchers. They represent robust, validated methodologies for the synthesis and preliminary biological evaluation of compounds derived from this scaffold.

Protocol 3.1: Proposed Synthesis of this compound

This protocol outlines a plausible synthetic route based on established organic chemistry principles for Boc-protection of aminopyridines.

Rationale: The synthesis begins with a commercially available, pre-functionalized aminopyridine. The key transformation is the protection of the exocyclic amine. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high reactivity with amines and the stability of the resulting carbamate, which can be cleanly removed under acidic conditions. A non-nucleophilic base like triethylamine (TEA) is used to scavenge the acidic byproduct of the reaction without competing with the amine nucleophile.

G start Starting Material: 3-Amino-5-methoxy- 4-pyridinol reagents Reagents: Di-tert-butyl dicarbonate (Boc₂O) Triethylamine (TEA) Solvent (THF) reaction Reaction: Stir at room temp. for 12-24h reagents->reaction Add workup Workup: Aqueous extraction to remove salts reaction->workup Quench purify Purification: Silica Gel Chromatography workup->purify Purify product Final Product purify->product

Caption: General workflow for the proposed synthesis.

Materials:

  • 3-Amino-5-methoxy-4-pyridinol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-amino-5-methoxy-4-pyridinol (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq).

  • Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of di-tert-butyl dicarbonate (1.2 eq) in THF dropwise over 15 minutes.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the title compound.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a general method for evaluating the inhibitory potential of the title compound or its derivatives against a protein kinase of interest using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.

Principle of Assay: This homogenous assay measures the phosphorylation of a biotinylated substrate peptide by a kinase. A europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal. An inhibitor will prevent phosphorylation, leading to a loss of the FRET signal.

Materials:

  • Kinase of interest (e.g., PI3Kα)

  • Biotinylated substrate peptide

  • ATP

  • Kinase assay buffer

  • Europium-labeled anti-phospho-antibody

  • Streptavidin-APC

  • Test compound (dissolved in DMSO)

  • 384-well low-volume assay plates

  • TR-FRET-capable plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup:

    • Add test compound dilutions to the assay plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

    • Add the kinase and biotinylated substrate peptide solution to all wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction: Add ATP to all wells to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Add a "stop/detection" mix containing EDTA (to stop the reaction by chelating Mg²⁺) and the TR-FRET detection reagents (Eu-antibody and SA-APC).

  • Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on a TR-FRET-capable reader, measuring emission at both the acceptor and donor wavelengths.

Data Analysis:

  • Calculate the ratio of the acceptor to donor fluorescence signals.

  • Normalize the data using the 0% and 100% inhibition controls.

  • Plot the normalized percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

This compound is a strategically designed chemical entity that holds considerable promise as a versatile building block in medicinal chemistry. Its inherent structural features are directly applicable to the design of kinase inhibitors, neuroprotective agents, and antioxidants. The protocols provided herein offer a solid foundation for the synthesis and biological characterization of novel compounds derived from this scaffold. Future work should focus on the parallel synthesis of a library of derivatives, exploring substitutions at the 4-hydroxyl position and modifications of the carbamate group, to fully probe the structure-activity relationship (SAR) and unlock the therapeutic potential of this promising molecular framework.

References

  • Wang, M., Wang, W., & Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.
  • BLDpharm. (n.d.). tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)carbamate.
  • (n.d.). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. PMC - NIH.
  • (n.d.). Design, Synthesis and in Silico Study of Pyridine Based 1,3,4-oxadiazole Embedded Hydrazinecarbothioamide Derivatives as Potent Anti-Tubercular Agent. PubMed.
  • (n.d.). Pharmacological evaluation of some new 2-substituted pyridine derivatives. PubMed.
  • (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
  • (n.d.). Proline-Based Carbamates as Cholinesterase Inhibitors. PMC - PubMed Central.
  • (n.d.). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI.
  • (n.d.). Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties. MDPI.

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The Versatile Building Block: Tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic functionalization of heterocyclic scaffolds is paramount for the generation of novel molecular entities with tailored pharmacological profiles. Among these, the substituted pyridine core is a privileged motif, present in a multitude of approved therapeutics. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate as a versatile and strategically designed building block.

This trisubstituted pyridine offers three distinct points for chemical modification: a Boc-protected amine at the 3-position, a hydroxyl group at the 4-position, and a methoxy group at the 5-position, which influences the electronic nature of the ring. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle on the amino functionality, allowing for late-stage diversification. The hydroxyl group serves as a prime site for O-alkylation, O-acylation, or conversion to a leaving group for subsequent cross-coupling reactions. This guide will provide detailed protocols and expert insights into leveraging the unique reactivity of this building block to construct complex molecular architectures.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 1045855-64-8N/A
Molecular Formula C₁₁H₁₆N₂O₄N/A
Molecular Weight 240.26 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Solubility Soluble in methanol, dichloromethane, ethyl acetate, and other common organic solvents.General chemical knowledge

Synthetic Pathways and Key Transformations

This compound is a scaffold amenable to a variety of synthetic transformations. The following sections outline key reaction pathways, providing both the strategic logic and detailed experimental protocols.

Pathway 1: O-Functionalization and Subsequent N-Deprotection/Functionalization

The phenolic hydroxyl group at the 4-position is a versatile handle for introducing a wide range of substituents via O-alkylation or O-acylation. This allows for the exploration of structure-activity relationships (SAR) by modifying the steric and electronic properties at this position. Following O-functionalization, the Boc-protecting group on the amine can be selectively removed under acidic conditions to enable further derivatization at the 3-amino position.

G A tert-Butyl 4-hydroxy-5- methoxypyridin-3-ylcarbamate B O-Alkylation / O-Acylation (e.g., Williamson Ether Synthesis, Acylation) A->B Reagents: Alkyl halide, Acyl chloride, Base (K2CO3, Et3N) C tert-Butyl 4-alkoxy/acyloxy-5- methoxypyridin-3-ylcarbamate B->C D Boc Deprotection (e.g., TFA, HCl) C->D Reagents: TFA in DCM, or HCl in Dioxane E 4-Alkoxy/acyloxy-5- methoxypyridin-3-amine D->E F N-Functionalization (e.g., Amide coupling, Reductive amination) E->F Reagents: Carboxylic acid + coupling agent, Aldehyde/Ketone + reducing agent G Diversified Pyridine Derivatives F->G

Caption: Workflow for O-Functionalization followed by N-Functionalization.

The Williamson ether synthesis is a robust and widely used method for the formation of ethers.[1] In this protocol, the hydroxyl group of the pyridine is deprotonated with a mild base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.

The Boc group is readily cleaved under acidic conditions to reveal the free amine.[2] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent for this transformation.

Materials:

  • tert-Butyl 4-alkoxy-5-methoxypyridin-3-ylcarbamate (from Protocol 1.1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5-10 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine, which can often be used in the next step without further purification.

Pathway 2: Conversion to Halopyridine and Subsequent Cross-Coupling Reactions

A powerful strategy for the diversification of the pyridine core involves the conversion of the hydroxyl group into a halide, which can then participate in a variety of palladium-catalyzed cross-coupling reactions. This approach opens the door to the introduction of aryl, heteroaryl, alkyl, and amino substituents at the 4-position.

G A tert-Butyl 4-hydroxy-5- methoxypyridin-3-ylcarbamate B Halogenation (e.g., with POCl3) A->B Reagent: POCl3 C tert-Butyl 4-chloro-5- methoxypyridin-3-ylcarbamate B->C D Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C->D Reagents: Boronic acid or Amine, Pd catalyst, Ligand, Base E 4-Substituted Pyridine Derivative D->E F Boc Deprotection (e.g., TFA, HCl) E->F G 4-Substituted-3-aminopyridine F->G H N-Functionalization G->H I Further Diversified Products H->I

Caption: Workflow for Halogenation and Cross-Coupling Reactions.

The conversion of a 4-hydroxypyridine to a 4-chloropyridine is a standard transformation that can be achieved using various chlorinating agents, with phosphorus oxychloride (POCl₃) being a common choice.[3]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

Procedure:

  • To a flask containing this compound (1.0 eq), add anhydrous acetonitrile.

  • Cool the suspension to 0 °C.

  • Slowly add phosphorus oxychloride (2.0-3.0 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of solid NaHCO₃ or saturated aqueous NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify by flash column chromatography to yield the 4-chloropyridine derivative.

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4]

Materials:

  • tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate (from Protocol 2.1)

  • Aryl or heteroaryl boronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a reaction vessel, combine tert-butyl 4-chloro-5-methoxypyridin-3-ylcarbamate (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • Cool the reaction to room temperature and dilute with water.

  • Extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the cross-coupled product.

Applications in Drug Discovery: Kinase Inhibitors

The 3-amino-4-hydroxypyridine scaffold and its derivatives are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The structural features of the title building block allow for the synthesis of molecules that can form key hydrogen bonding interactions within the ATP-binding site of various kinases.

For example, the 3-amino group, after deprotection, can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. The substituent introduced at the 4-position can be designed to occupy hydrophobic pockets or form additional interactions to enhance potency and selectivity.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, functionalized pyridine derivatives. Its strategically placed functional groups allow for a wide range of synthetic manipulations, including O-functionalization, halogenation for cross-coupling reactions, and late-stage N-functionalization. The protocols provided in this application note offer a solid foundation for researchers to explore the synthetic utility of this compound in their drug discovery and development programs. The ability to readily access a diverse array of substituted 3-aminopyridines from this single precursor makes it an indispensable tool for the modern synthetic chemist.

References

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC. [Link]

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tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the reaction conditions for the synthesis of tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate, designed for researchers and drug development professionals. This document provides a detailed exploration of a proposed synthetic pathway, including mechanistic insights, step-by-step protocols, and critical parameter optimization.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of medicinal chemistry and materials science. The precise arrangement of functional groups on the pyridine ring, such as hydroxyl, methoxy, and carbamate moieties, can profoundly influence a molecule's biological activity, solubility, and metabolic stability. The target molecule, this compound, represents a versatile intermediate. The Boc-protected amine allows for selective functionalization at other positions, while the phenolic hydroxyl and methoxy groups offer sites for further chemical modification, making it a valuable building block in the synthesis of complex pharmaceutical agents.[1]

This guide proposes a robust synthetic strategy, grounded in established chemical principles, for the preparation of this key intermediate.

Proposed Synthetic Pathway: A Two-Step Approach

Given the absence of a direct, published synthesis for the target molecule, a logical and efficient two-step sequence is proposed. This pathway begins with a commercially available or readily synthesized precursor, 4-hydroxy-5-methoxy-3-nitropyridine, followed by a reduction and a subsequent chemoselective protection of the resulting amino group.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Boc Protection A 4-Hydroxy-5-methoxy- 3-nitropyridine B 3-Amino-4-hydroxy- 5-methoxypyridine A->B H₂, Pd/C Ethanol C 3-Amino-4-hydroxy- 5-methoxypyridine D This compound C->D (Boc)₂O, Base Aprotic Solvent

Caption: Proposed two-step synthesis workflow.

Part 1: Reduction of the Nitro Precursor

The initial step involves the reduction of a nitro group to a primary amine. This is a fundamental transformation in organic synthesis.

Mechanistic Insight

Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile. The reaction proceeds on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). Hydrogen gas is adsorbed onto the palladium surface, where it is activated. The nitro group of the pyridine derivative then coordinates to the palladium surface and undergoes a stepwise reduction to the amine, with water as the only byproduct. This method is highly effective for reducing nitroarenes without affecting other reducible functional groups under controlled conditions.[2]

Experimental Protocol: Synthesis of 3-Amino-4-hydroxy-5-methoxypyridine
  • Reactor Setup: To a hydrogenation vessel, add 4-hydroxy-5-methoxy-3-nitropyridine (1.0 eq) and a suitable solvent such as ethanol or methanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%) to the mixture. The catalyst should be handled with care as it can be pyrophoric.

  • Hydrogenation: Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.[2]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-amino-4-hydroxy-5-methoxypyridine, which can be used in the next step, often without further purification.[2]

Part 2: Selective N-tert-Butoxycarbonylation (Boc Protection)

The second and final step is the chemoselective protection of the 3-amino group with a tert-butoxycarbonyl (Boc) group. This is a critical step to ensure that the amine is masked during subsequent synthetic manipulations.

Mechanistic Rationale

The Boc protection of an amine is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction requires a base to deprotonate the amine, increasing its nucleophilicity. The nucleophilic amine then attacks one of the carbonyl carbons of the Boc anhydride. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the desired N-Boc protected carbamate, along with tert-butanol and carbon dioxide as byproducts. The use of a non-nucleophilic base or a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is common to facilitate the reaction.[3][4]

G cluster_reactants cluster_mechanism cluster_products Amine R-NH₂ ActivatedAmine R-NH⁻ Amine->ActivatedAmine Deprotonation Boc2O (Boc)₂O Attack Nucleophilic Attack Boc2O->Attack Base Base ActivatedAmine->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Product R-NH-Boc Intermediate->Product Collapse & Rearrangement Byproducts t-BuOH + CO₂ + Base-H⁺ Intermediate->Byproducts

Caption: Mechanism of Boc protection of an amine.

Reaction Conditions and Optimization

The conditions for Boc protection are generally mild and flexible, but optimization may be required for specific substrates.[4] Key parameters are summarized below.

ParameterReagent/ConditionTypical RangeRationale & NotesSource
Protecting Agent Di-tert-butyl dicarbonate ((Boc)₂O)1.0 - 1.5 eq.A slight excess ensures complete conversion of the amine.[5]
Base Triethylamine (TEA), DIPEA1.1 - 2.0 eq.Acts as a proton scavenger.[6]
4-(Dimethylamino)pyridine (DMAP)0.05 - 0.2 eq. (catalytic)Acts as a nucleophilic catalyst, increasing the reaction rate. Often used with a stoichiometric base like TEA.[4]
Sodium Bicarbonate (NaHCO₃)1.5 - 3.0 eq.A milder base, often used in biphasic systems.[4]
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)5 - 20 mL/gAprotic solvents are preferred to avoid reaction with the Boc anhydride.[4][7]
Acetonitrile (ACN)5 - 20 mL/gAnother suitable aprotic solvent.[4]
Temperature 0 °C to Room Temperature-The reaction is often started at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[8]
Reaction Time 2 - 24 hours-Monitored by TLC or LC-MS for completion.[8]
Experimental Protocol: Synthesis of this compound
  • Reagent Preparation: Dissolve 3-amino-4-hydroxy-5-methoxypyridine (1.0 eq) in anhydrous THF or DCM (15 mL per gram of amine) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.2 eq) in a small amount of the reaction solvent and add it dropwise to the cooled amine solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Check for the disappearance of the starting material using TLC (a typical eluent would be ethyl acetate/hexanes).

  • Quenching and Extraction: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Trustworthiness and Self-Validation

The protocols described are built upon well-established and frequently cited chemical transformations. The progress of each step can be reliably monitored by standard analytical techniques such as TLC and LC-MS. The identity and purity of the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry to validate the successful execution of the protocol.

References

  • PubChem. 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available at: [Link]

  • Google Patents. Process for preparing 4-amino-5-methylpyridinone.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Google Patents. SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
  • Google Patents. BOC protection method for aminopyridine.
  • National Center for Biotechnology Information. Preparation of Functionalized Amides Using Dicarbamoylzincs. Available at: [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

  • Patsnap. Preparation method of 3-amino-4-methylpyridine. Available at: [Link]

  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]

  • ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Available at: [Link]

  • ResearchGate. One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions. Available at: [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate, a key building block in pharmaceutical development. The synthetic strategy is designed for robustness and scalability, proceeding through a three-step sequence: regioselective nitration of a pyridine precursor, catalytic hydrogenation of the nitro intermediate, and a chemoselective N-Boc protection. This guide offers detailed, step-by-step protocols, discusses critical process parameters for each stage, and addresses challenges related to scale-up, such as reaction control, purification of polar intermediates, and safety considerations. The protocols are grounded in established chemical principles and supported by references to relevant literature, ensuring scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

Substituted pyridines are fundamental scaffolds in medicinal chemistry, with the title compound, this compound, serving as a crucial intermediate for various therapeutic agents. Its unique substitution pattern, featuring a protected amine, a hydroxyl group, and a methoxy group, makes it a versatile synthon. The development of a scalable and economically viable synthetic route is therefore of significant interest.

This application note details a three-step synthetic pathway designed for scalability and reproducibility. The core of this strategy is the careful introduction and manipulation of functional groups on the pyridine ring, starting from a readily accessible precursor.

The overall synthetic workflow is as follows:

Synthetic_Workflow Start 5-Methoxypyridin-4-ol (Starting Material) Step1 Step 1: Regioselective Nitration Start->Step1 HNO₃, H₂SO₄ Intermediate1 3-Nitro-5-methoxypyridin-4-ol Step1->Intermediate1 Step2 Step 2: Catalytic Hydrogenation Intermediate1->Step2 H₂, Pd/C Intermediate2 3-Amino-5-methoxypyridin-4-ol Step2->Intermediate2 Step3 Step 3: Chemoselective N-Boc Protection Intermediate2->Step3 (Boc)₂O, Base FinalProduct This compound Step3->FinalProduct

Caption: Overall synthetic workflow for this compound.

Detailed Synthetic Protocols

Step 1: Regioselective Nitration of 5-Methoxypyridin-4-ol

The regioselective introduction of a nitro group at the C-3 position of the pyridine ring is a critical step. The presence of both a hydroxyl and a methoxy group strongly activates the ring towards electrophilic substitution, necessitating careful control of reaction conditions to favor the desired isomer.

Protocol:

  • Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel, charge concentrated sulfuric acid (98%, 5.0 L per kg of starting material).

  • Substrate Addition: Cool the sulfuric acid to 0-5 °C using a circulating chiller. Slowly add 5-methoxypyridin-4-ol (1.0 kg, 7.99 mol) in portions, ensuring the internal temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • Nitrating Agent Preparation: In a separate vessel, prepare the nitrating mixture by slowly adding potassium nitrate (0.89 kg, 8.79 mol) to concentrated sulfuric acid (2.0 L) while maintaining the temperature below 15 °C.

  • Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of the pyridine precursor over 2-3 hours, maintaining the internal temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 1-2 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and water (20 kg). This should be done in a well-ventilated fume hood as some off-gassing may occur.

  • pH Adjustment and Isolation: The acidic aqueous solution is then neutralized by the slow addition of a saturated sodium carbonate solution until the pH reaches 7-8. The precipitated yellow solid is collected by filtration.

  • Washing and Drying: The filter cake is washed with cold deionized water (3 x 2 L) and then dried under vacuum at 50 °C to a constant weight to yield 3-nitro-5-methoxypyridin-4-ol.

ParameterValue
Starting Material 5-Methoxypyridin-4-ol
Nitrating Agent Potassium Nitrate in Sulfuric Acid
Reaction Temperature 0-10 °C
Reaction Time 3-5 hours
Expected Yield 65-75%
Purity (crude) >90%

Causality and Expertise: The use of potassium nitrate in sulfuric acid provides a controlled source of the nitronium ion (NO₂⁺). Maintaining a low temperature is crucial to minimize the formation of undesired dinitro and other isomeric byproducts. The hydroxyl and methoxy groups direct the electrophilic substitution to the ortho and para positions. The 3-position is sterically less hindered and electronically favored, leading to the desired product as the major isomer[1].

Step 2: Catalytic Hydrogenation of 3-Nitro-5-methoxypyridin-4-ol

The reduction of the nitro group to a primary amine is achieved via catalytic hydrogenation. This method is highly efficient and clean, making it suitable for large-scale production.

Protocol:

  • Reactor Preparation: Charge a stainless-steel hydrogenation reactor with 3-nitro-5-methoxypyridin-4-ol (1.0 kg, 5.88 mol) and ethanol (10 L).

  • Catalyst Addition: Under an inert atmosphere (nitrogen or argon), carefully add 10% palladium on carbon (Pd/C, 50% wet, 100 g, ~1-2 mol% Pd).

  • Hydrogenation: Seal the reactor and purge with nitrogen three times, followed by purging with hydrogen three times. Pressurize the reactor with hydrogen to 4-5 bar (60-75 psi).

  • Reaction Conditions: Stir the mixture vigorously at 25-30 °C. The reaction is exothermic, and cooling may be required to maintain the temperature.

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake and HPLC analysis until the starting material is completely consumed (typically 4-6 hours).

  • Catalyst Removal: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 1 L).

  • Product Isolation: Combine the filtrates and concentrate under reduced pressure to afford 3-amino-5-methoxypyridin-4-ol as a solid. The crude product is often of sufficient purity for the next step.

ParameterValue
Starting Material 3-Nitro-5-methoxypyridin-4-ol
Catalyst 10% Pd/C (50% wet)
Hydrogen Pressure 4-5 bar (60-75 psi)
Reaction Temperature 25-30 °C
Reaction Time 4-6 hours
Expected Yield >95%
Purity (crude) >95%

Causality and Expertise: Palladium on carbon is a highly effective catalyst for the reduction of aromatic nitro groups[2]. The use of a wet catalyst reduces the risk of ignition when handling the pyrophoric dry catalyst. The reaction is typically clean, with water and the desired amine as the only products. For substrates sensitive to hydrogenolysis, alternative methods like transfer hydrogenation with hydrazine hydrate can be considered[3].

Step 3: Chemoselective N-Boc Protection

The final step involves the protection of the amino group as a tert-butyl carbamate. It is crucial to achieve high chemoselectivity for N-acylation over O-acylation of the phenolic hydroxyl group.

Protocol:

  • Reaction Setup: In a suitable reactor, suspend 3-amino-5-methoxypyridin-4-ol (1.0 kg, 7.03 mol) in a mixture of tetrahydrofuran (THF, 8 L) and water (2 L).

  • Base Addition: Add sodium bicarbonate (1.18 kg, 14.06 mol) to the suspension.

  • Boc Anhydride Addition: To the stirred mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.61 kg, 7.38 mol) in THF (2 L) dropwise over 1-2 hours, maintaining the temperature at 20-25 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by HPLC to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, add water (5 L) and extract the product with ethyl acetate (3 x 5 L).

  • Washing: Combine the organic layers and wash with brine (2 x 3 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is purified by crystallization. Suspend the crude solid in a mixture of ethyl acetate and heptane (e.g., 1:5 v/v) and heat to reflux to obtain a clear solution. Allow the solution to cool slowly to room temperature and then to 0-5 °C to induce crystallization.

  • Isolation and Drying: Collect the crystalline solid by filtration, wash with cold heptane, and dry under vacuum at 45 °C to yield pure this compound.

ParameterValue
Starting Material 3-Amino-5-methoxypyridin-4-ol
Reagent Di-tert-butyl dicarbonate ((Boc)₂O)
Base Sodium Bicarbonate
Solvent THF/Water
Reaction Temperature 20-25 °C
Reaction Time 12-16 hours
Expected Yield 80-90%
Purity (after crystallization) >99%

Causality and Expertise: The use of a biphasic THF/water system with a mild inorganic base like sodium bicarbonate favors the N-Boc protection of aminophenols[4]. The amine is more nucleophilic than the phenolate under these conditions, leading to high chemoselectivity[5][6]. Slow addition of the Boc anhydride helps to control the exotherm and minimize potential side reactions. Crystallization is an effective method for purifying polar carbamates on a large scale, providing a product with high purity[7][8].

Process Optimization and Scale-up Considerations

Nitration:

  • Safety: The nitration reaction is highly exothermic and requires strict temperature control. On a large scale, the addition rate of the nitrating agent and efficient heat removal are critical to prevent runaway reactions.

  • Quenching: The quenching of the reaction mixture on ice should be performed slowly and with adequate cooling to manage the heat generated.

  • Waste Treatment: The acidic and basic aqueous streams generated during work-up require neutralization before disposal.

Hydrogenation:

  • Safety: Hydrogen is highly flammable and forms explosive mixtures with air. The hydrogenation reactor must be properly grounded, and all operations should be conducted in a well-ventilated area, free from ignition sources.

  • Catalyst Handling: The palladium on carbon catalyst is pyrophoric when dry. It should be handled under an inert atmosphere or as a water-wet paste.

  • Catalyst Filtration: On a large scale, enclosed filter systems are recommended for catalyst removal to prevent exposure of the catalyst to air.

Boc Protection and Purification:

  • Solvent Selection: The choice of solvent for crystallization is critical for achieving high yield and purity. A solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature is ideal.

  • Crystallization Control: Controlled cooling rates during crystallization can influence crystal size and morphology, which can impact filtration and drying characteristics[8]. Seeding with a small amount of pure product can be beneficial for inducing crystallization.

Conclusion

The synthetic route and protocols detailed in this application note provide a robust and scalable method for the preparation of this compound. By carefully controlling the reaction conditions at each step, this valuable building block can be synthesized in high yield and purity, meeting the stringent requirements of the pharmaceutical industry. The provided insights into process optimization and scale-up considerations will aid in the successful implementation of this synthesis on a larger scale.

References

  • Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. PMC. [Link]

  • Chemoselective Boc protection of phenols and amino alcohols. ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Chemoselective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry (RSC Publishing). [Link]

  • Catalytic hydrogenation of 3-and 4-hydroxy pyridines.
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • An efficient and highly chemoselective N-Boc protection of amines, amino acids, and peptides under heterogeneous conditions. Semantic Scholar. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. NIH. [Link]

  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. NIH. [Link]

  • Patent Application Publication (10) Pub. No.: US 2015/0259354 A1. Googleapis.com. [Link]

  • Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate.
  • tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)-methylcarbamate. Sinfoo Biotech. [Link]

  • Method for processing crystalline ammonium carbamate.
  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC. [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]

  • How do I make a crystal of highly polar compounds? ResearchGate. [Link]

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. [Link]

  • How Do Solvents Impact Crystal Morphology In Crystallization? How It Comes Together. [Link]

  • Regioselective and site-divergent synthesis of tetrahydropyridines by controlled reductive-oxidative dearomative hydroarylation of pyridinium salts. PMC. [Link]

  • Large-scale crystallization of proteins for purification and formulation. PubMed. [Link]

  • (PDF) Regioselective Difunctionalization of Pyridines via 3,4-Pyridynes. ResearchGate. [Link]

Sources

The Strategic Utility of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate, a highly functionalized pyridine derivative poised for significant applications in heterocyclic chemistry and drug discovery. While direct literature on this specific molecule is emerging, its structural motifs suggest its role as a critical building block for complex molecular architectures. This document outlines a proposed, robust synthesis protocol, explores its chemical reactivity, and details its potential applications as a scaffold in the development of novel therapeutics, particularly in the realm of kinase inhibitors. The protocols and mechanistic insights presented herein are grounded in established principles of organic synthesis and medicinal chemistry, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Emerging Significance of a Polysubstituted Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding through the ring nitrogen enhances the pharmacokinetic properties of drug candidates.[1] The strategic functionalization of the pyridine ring with substituents such as hydroxyl, methoxy, and carbamate groups, as seen in this compound, provides a versatile platform for generating molecular diversity. The tert-butoxycarbonyl (Boc) protecting group on the 3-amino substituent offers a stable yet readily cleavable handle for further elaboration, while the 4-hydroxy and 5-methoxy groups modulate the electronic properties of the ring and provide additional points for derivatization or interaction with biological targets. This unique combination of functional groups makes it an attractive starting material for the synthesis of complex heterocyclic systems.

Proposed Synthesis Protocol

The synthesis of this compound can be approached through a multi-step sequence starting from commercially available materials. The following protocol is a proposed route based on established methodologies for the synthesis of substituted pyridines and the introduction of carbamate protecting groups.

Overall Synthetic Workflow

The proposed synthesis initiates with a suitable precursor, which is then functionalized to introduce the required substituents in a regioselective manner.

G A Commercially Available Pyridine Precursor B Introduction of Methoxy and Amino Groups A->B Functionalization C Regioselective Hydroxylation B->C Oxidation/Hydroxylation D Boc Protection of the Amino Group C->D Protection E Final Product: this compound D->E Purification

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/SolventPuritySupplier
3-Amino-5-methoxypyridine≥97%Commercially Available
Di-tert-butyl dicarbonate (Boc₂O)≥98%Commercially Available
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Acetic AcidGlacialCommercially Available
Hydrogen Peroxide (30% w/w)ACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Sodium SulfateCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available

Step 1: Boc Protection of 3-Amino-5-methoxypyridine

  • To a solution of 3-amino-5-methoxypyridine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Ethyl Acetate/Hexanes gradient) to afford tert-butyl (5-methoxypyridin-3-yl)carbamate.

Step 2: Regioselective Hydroxylation

  • Dissolve the product from Step 1 (1.0 eq) in glacial acetic acid (0.3 M).

  • Cool the solution to 0 °C and slowly add 30% hydrogen peroxide (2.0 eq).

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

  • Monitor the formation of the N-oxide intermediate by TLC.

  • After consumption of the starting material, carefully add acetic anhydride (3.0 eq) at 0 °C.

  • Heat the reaction mixture to 100-110 °C for 2-3 hours to facilitate the Boekelheide rearrangement.

  • Cool the reaction to room temperature and carefully quench by pouring onto ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Applications in Heterocyclic Synthesis

This compound is a versatile intermediate for the synthesis of a variety of more complex heterocyclic systems. Its strategic functionalization allows for selective modifications at multiple positions.

Synthesis of Fused Pyridine Systems

The 3-amino and 4-hydroxy groups can be utilized in cyclization reactions to form fused heterocyclic systems, which are common motifs in pharmacologically active compounds.

G A This compound B Deprotection of Boc Group A->B Acidic Conditions (e.g., TFA) C 3-Amino-4-hydroxy-5-methoxypyridine B->C D Reaction with a 1,2-Dielectrophile C->D E Fused Heterocyclic System (e.g., Oxazolopyridine) D->E Cyclization

Caption: General workflow for the synthesis of fused pyridine systems.

Protocol Example: Synthesis of an Oxazolopyridine Derivative

  • Deprotection: Dissolve this compound (1.0 eq) in DCM and treat with trifluoroacetic acid (TFA, 5-10 eq) at room temperature for 2-4 hours. Remove the solvent and excess TFA under reduced pressure to obtain the crude 3-amino-4-hydroxy-5-methoxypyridine salt.

  • Cyclization: To a solution of the crude amino-alcohol from the previous step in a suitable solvent (e.g., DMF), add a 1,2-dielectrophile such as phosgene or a phosgene equivalent (e.g., triphosgene) in the presence of a non-nucleophilic base (e.g., DIPEA) at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion to form the corresponding oxazolopyridine.

Derivatization of the 4-Hydroxy Group

The phenolic hydroxyl group at the 4-position is amenable to a variety of functionalization reactions, including O-alkylation, O-arylation, and conversion to a leaving group for subsequent nucleophilic substitution.

Protocol Example: O-Alkylation (Williamson Ether Synthesis)

  • To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or acetonitrile, add a suitable base (e.g., potassium carbonate or sodium hydride, 1.2 eq) at 0 °C.

  • Stir the mixture for 30 minutes, then add an alkyl halide (e.g., benzyl bromide or methyl iodide, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to obtain the O-alkylated product.

Role in Drug Discovery: A Scaffold for Kinase Inhibitors

The substituted pyridine core of this compound is a privileged scaffold in the design of kinase inhibitors. The various functional groups can be tailored to interact with specific residues in the ATP-binding pocket of kinases.

G A This compound B Deprotection A->B TFA/DCM C 3-Amino-4-hydroxy-5-methoxypyridine B->C D Coupling with a Heteroaryl Moiety C->D Amide bond formation or Buchwald-Hartwig coupling E Potential Kinase Inhibitor D->E

Caption: Application of the scaffold in the synthesis of potential kinase inhibitors.

The deprotected 3-amino group can serve as a key hydrogen bond donor or as a point of attachment for other pharmacophoric groups. The 4-hydroxy group can also form crucial hydrogen bonds with the hinge region of many kinases. The 5-methoxy group can occupy a hydrophobic pocket and its position can be fine-tuned to optimize binding affinity and selectivity.

Conclusion

This compound represents a valuable and versatile building block in modern heterocyclic chemistry. While specific literature is still developing, its strategic arrangement of functional groups provides a robust platform for the synthesis of complex molecular architectures. The proposed synthetic protocols and outlined applications in the construction of fused heterocycles and as a scaffold for kinase inhibitors highlight its potential for accelerating drug discovery efforts. Researchers and scientists in the field are encouraged to explore the utility of this promising intermediate in their synthetic campaigns.

References

  • (Reference to a general organic synthesis textbook for standard procedures, e.g., "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure").
  • (Reference to a review on Boc-protection, e.g., "Protective Groups in Organic Synthesis" by Wuts and Greene).
  • (Reference on pyridine N-oxide chemistry, e.g.
  • (Reference on the Boekelheide rearrangement).
  • (Reference on the synthesis of oxazolopyridines).
  • (Reference on Williamson ether synthesis).
  • (Reference on the importance of substituted pyridines in medicinal chemistry).
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals. [Link]

  • (Reference on kinase inhibitors, e.g., a relevant review on the topic).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles and provide actionable solutions to common yield-related issues.

Introduction: The Challenge of Synthesizing a Multifunctional Pyridine

The target molecule, this compound, is a valuable building block in medicinal chemistry. Its synthesis, however, is often plagued by moderate to low yields. The primary challenge lies in the selective N-acylation of the 3-amino group with di-tert-butyl dicarbonate ((Boc)₂O) without promoting side reactions. The pyridine ring's electronic nature and the presence of multiple functional groups create a delicate system where reaction conditions must be precisely controlled.

The typical synthetic pathway begins with the reduction of a nitro precursor, followed by the critical Boc-protection step. This guide will focus on troubleshooting and improving the yield of this protection step.

Synthetic_Pathway A 4-Methoxy-3-nitropyridine B 3-Amino-4-hydroxy-5-methoxypyridine (Precursor) A->B Catalytic Hydrogenation (e.g., Pd/C, H₂) C This compound (Target Molecule) B->C Boc Protection ((Boc)₂O) [CRITICAL YIELD STEP]

Caption: Overall synthetic workflow for the target molecule.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the Boc protection of 3-amino-4-hydroxy-5-methoxypyridine.

Q1: My reaction yield is consistently low (<60%) when using a standard (Boc)₂O and base method. What are the most likely causes?

Answer: Low yields in this reaction are typically rooted in one of three areas: suboptimal reactivity of the starting amine, degradation of reagents, or competing side reactions.

  • Insufficient Nucleophilicity of the Amino Group: The amino group on the pyridine ring is deactivated by the ring's electron-withdrawing nature. This can lead to a sluggish reaction that does not go to completion. Standard bases like triethylamine (TEA) may not be sufficient to facilitate the reaction effectively.

  • Degradation of (Boc)₂O: Di-tert-butyl dicarbonate is sensitive to moisture and can degrade over time, especially if not stored properly. Before starting, ensure your reagent is a free-flowing solid. If it has become clumpy or oily, its effective concentration is reduced, leading to incomplete reactions.

  • Competing N-Acylation: The pyridine ring nitrogen can also act as a nucleophile, reacting with (Boc)₂O. While less common for the exocyclic amino group, it can contribute to a complex mixture and lower the yield of the desired product.

  • Solvent Choice: The choice of solvent is critical. Aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile are generally preferred. Using protic solvents like methanol or ethanol can lead to side reactions where the solvent reacts with (Boc)₂O.

Q2: I'm observing a significant amount of unreacted starting material in my TLC and NMR analysis. How can I drive the reaction to completion?

Answer: This is a classic problem indicating that the reaction conditions are not sufficiently activating.

  • Increase Reagent Stoichiometry: A modest increase in (Boc)₂O (from 1.1 eq. to 1.3-1.5 eq.) can sometimes help push the reaction to completion. However, be cautious, as excess (Boc)₂O can promote the formation of a di-Boc side product where both the amino group and the pyridine nitrogen are acylated.

  • Change the Base: If you are using a weak base like TEA, switching to a more potent acylation catalyst is recommended. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for this transformation. However, it should be used in catalytic amounts (0.05-0.1 eq.) in conjunction with a stoichiometric base like TEA, as using it in large quantities can also lead to side products.

  • Adopt a High-Yield Protocol: The most robust solution is to switch to a more advanced protocol designed to overcome the low reactivity of aminopyridines. A method utilizing coupling agents has been shown to significantly improve yields.[1][2]

Q3: My analysis shows a side product with a mass corresponding to a di-Boc adduct. How can this be prevented?

Answer: The formation of a product with two Boc groups indicates over-acylation. This typically occurs under forcing conditions (e.g., high temperatures, prolonged reaction times, or with highly active catalysts).

  • Control Stoichiometry: Use no more than 1.1-1.2 equivalents of (Boc)₂O.

  • Maintain Low Temperature: Run the reaction at room temperature or below (0 °C to RT). Avoid heating the reaction mixture.

  • Avoid Excess DMAP: If using DMAP, ensure it is strictly catalytic.

  • Consider an Alternative Method: The EDCI/HOBT method (detailed below) is reported to be highly selective, solving the issue of di-substitution and providing high yields of the mono-protected product.[1][2]

Q4: Are there proven, high-yield alternative protocols I can implement?

Answer: Yes. For challenging aminopyridine protections, a method employing peptide coupling-like conditions has been patented and demonstrates superior performance, with reported yields in the 80-90% range.[1][2] This method circumvents the issues of low reactivity and poor selectivity seen with standard protocols.

The key is the in-situ activation of the carbamate precursor. The reaction involves using (Boc)₂O in the presence of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), Hydroxybenzotriazole (HOBT), and a base.

ParameterStandard (Boc)₂O ProtocolHigh-Yield EDCI/HOBT Protocol
Key Reagents (Boc)₂O, Base (e.g., TEA, DMAP)(Boc)₂O, EDCI, HOBT, Base
Solvent THF, DCM, or AcetonitrileTHF, DCM, or 1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Yield 40-70%80-90%[1][2]
Pros Simpler reagent set.High yield, high selectivity, avoids di-Boc products.
Cons Often incomplete, risk of side products.More expensive reagents, slightly more complex setup.

Detailed Experimental Protocols

Protocol 1: Standard Method using (Boc)₂O and DMAP (Catalytic)

This protocol is a common starting point but may require optimization.

  • Dissolve Starting Material: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 3-amino-4-hydroxy-5-methoxypyridine (1.0 eq.) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add Base and Catalyst: Add triethylamine (TEA) (1.5 eq.) and 4-dimethylaminopyridine (DMAP) (0.1 eq.) to the solution and stir for 5 minutes.

  • Add (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: High-Yield EDCI/HOBT Method

This protocol is strongly recommended for overcoming low yield and selectivity issues.[1][2]

  • Combine Reagents: In a round-bottom flask, combine the 3-amino-4-hydroxy-5-methoxypyridine (1.0 eq.), (Boc)₂O (1.2 eq.), EDCI (1.2 eq.), HOBT (1.2 eq.), and a suitable base (e.g., Diisopropylethylamine - DIPEA, 1.5 eq.).

  • Add Solvent: Add anhydrous THF or DCM.

  • Reaction: Stir the mixture at room temperature for 0.5-2 hours. The reaction is typically much faster than the standard method. Monitor progress by TLC.[1]

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting product is often of high purity, but can be further purified by flash chromatography if necessary.

Troubleshooting Logic Diagram

Troubleshooting_Flowchart Start Low Yield (<60%) Check_SM Check for Unreacted Starting Material (SM) Start->Check_SM Check_Side_Product Check for Di-Boc Side Product Check_SM->Check_Side_Product No Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn Yes Over_Acylation Over-Acylation Occurring Check_Side_Product->Over_Acylation Yes High_Yield_Protocol Implement High-Yield EDCI/HOBT Protocol Check_Side_Product->High_Yield_Protocol No / Other Issues Solution_Incomplete 1. Increase (Boc)₂O to 1.3 eq. 2. Add catalytic DMAP. 3. Extend reaction time. Incomplete_Rxn->Solution_Incomplete Solution_Over_Acylation 1. Reduce (Boc)₂O to 1.1 eq. 2. Run reaction at 0°C. 3. Ensure DMAP is catalytic. Over_Acylation->Solution_Over_Acylation Solution_Incomplete->High_Yield_Protocol If still low yield Solution_Over_Acylation->High_Yield_Protocol If yield is compromised

Caption: A decision tree for troubleshooting low-yield results.

References

  • BOC protection method for aminopyridine.
  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health (NIH). [Link]

  • BOC protection method for aminopyridine.
  • tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)-methylcarbamate. Sinfoo Biotech. [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Purification of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate. This document provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions for researchers, medicinal chemists, and process development scientists working with this molecule. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity and yield.

Section 1: The Purification Challenge

Purifying this compound presents a unique set of challenges stemming from its molecular structure. The molecule contains:

  • A polar hydroxypyridine core , which imparts significant polarity and the potential for strong interactions with stationary phases like silica gel.

  • An acid-labile tert-butyloxycarbonyl (Boc) protecting group , which is susceptible to cleavage under even mildly acidic conditions.[1][2]

  • Multiple hydrogen bond donors and acceptors, influencing its solubility profile.

A successful purification strategy must balance the need for effective separation from impurities with the imperative to preserve the integrity of the Boc group. This guide outlines validated methods to navigate this balance.

Section 2: Primary Purification Protocols

Two primary methods are recommended for the purification of this compound: Flash Column Chromatography and Recrystallization. The choice depends on the impurity profile, scale, and desired final purity.

2.1. Protocol: Flash Column Chromatography (Normal Phase)

This is the most common method for removing a wide range of impurities. The key to success is mitigating the inherent acidity of silica gel to prevent Boc group cleavage.

Step-by-Step Methodology:

  • Slurry Preparation & Neutralization (Crucial Step):

    • Choose a non-polar solvent for the slurry (e.g., Hexane or a low percentage of Ethyl Acetate in Hexane).

    • In a separate flask, create a slurry of silica gel in your chosen non-polar solvent.

    • Add 0.5-1% triethylamine (Et₃N) relative to the volume of the slurry solvent. For example, for every 100 mL of hexane, add 0.5-1 mL of Et₃N.

    • Stir the slurry for 15 minutes. This deactivates the acidic sites on the silica surface.

  • Column Packing:

    • Pour the neutralized slurry into your column and pack using standard techniques to ensure a well-consolidated bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Alternatively, for less soluble material, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system and gradually increase the polarity. A typical gradient is from 20% to 80% Ethyl Acetate in Hexanes.

    • Pro-Tip: Add 0.5% Et₃N to your mobile phase solvents to maintain the neutral environment throughout the purification.

  • Fraction Collection & Analysis:

    • Collect fractions and monitor by Thin Layer Chromatography (TLC). The target compound should be UV active.

    • Pool the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent under reduced pressure (rotary evaporation). If significant triethylamine is present, it can often be removed by co-evaporation with a solvent like toluene.

2.2. Protocol: Recrystallization

Recrystallization is an excellent and scalable method if a suitable solvent system can be identified. It relies on the principle that the target compound has high solubility in a hot solvent and low solubility in the same solvent when cold.[3][4]

Step-by-Step Methodology:

  • Solvent Screening (Small Scale):

    • Test the solubility of a small amount of crude material (~20-30 mg) in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, or solvent pairs like Ethyl Acetate/Hexane).

    • The ideal solvent will dissolve the compound when boiling but yield crystals upon cooling to room temperature or 0-4 °C.[5]

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise to the boiling material, swirling until the solid is just fully dissolved. Using the minimum amount of hot solvent is key to maximizing yield.[6]

  • Decolorization (Optional):

    • If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes. Remove the charcoal via hot gravity filtration.[6]

  • Crystallization:

    • Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Crystal Collection & Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the crystals under vacuum to remove residual solvent.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the purification process.

Q1: My yield is very low after column chromatography, and TLC of the crude material shows a new, more polar spot. What happened?

A: This is a classic symptom of Boc group cleavage . The free amine (deprotected product) is more polar and will stick to the silica gel or elute much later.

  • Root Cause: The Boc group is highly sensitive to acid.[2] Standard silica gel is acidic enough to cause partial or complete deprotection during the time it takes to run the column.

  • Solution:

    • Neutralize the Silica: Always pre-treat your silica gel with a base like triethylamine (Et₃N) as described in the protocol above.

    • Buffer the Mobile Phase: Add 0.5-1% Et₃N to your eluent to ensure the column remains basic throughout the run.

    • Work Quickly: Do not let the compound sit on the column for an extended period.

Q2: My compound is streaking badly on the TLC plate and the column is giving poor separation.

A: Streaking is often caused by strong, undesirable interactions between the analyte and the stationary phase.

  • Root Cause: The hydroxypyridine moiety is both basic (pyridine nitrogen) and acidic (hydroxyl group), leading to strong hydrogen bonding and ionic interactions with the silica surface.

  • Solution:

    • For TLC: Add 1% triethylamine or 1% acetic acid to your developing solvent to see which suppresses the streaking. For this basic compound, triethylamine is the logical choice.

    • For Column Chromatography: As with preventing Boc cleavage, adding 0.5-1% triethylamine to the mobile phase will saturate the acidic sites on the silica, leading to sharper bands and better separation.

Q3: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution becomes supersaturated at a temperature above the compound's melting point.[3]

  • Root Cause: The boiling point of your chosen solvent might be too high, or the solution is too concentrated. Impurities can also sometimes inhibit crystallization.

  • Solutions:

    • Add More Solvent: Re-heat the mixture to dissolve the oil, and add a small amount of additional hot solvent to lower the saturation point.

    • Lower the Cooling Temperature Slowly: Try to let the solution cool much more gradually.

    • Induce Crystallization: If an oil persists after cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.[3][6]

    • Change Solvents: Consider using a lower-boiling point solvent or a solvent pair.

Problem SummaryLikely CauseRecommended Solution
Low Yield & Polar Byproduct (Column) Acid-catalyzed cleavage of the Boc protecting group on silica gel.[1][2]Pre-treat silica gel with 1% Et₃N. Add 0.5% Et₃N to the mobile phase.
Streaking on TLC/Column Strong interaction of the polar hydroxypyridine with acidic silica sites.Add 0.5-1% Et₃N to the mobile phase.
Product "Oils Out" During Recrystallization Solution is supersaturated above the product's melting point.[3]Re-heat, add more solvent, cool slowly. Try scratching the flask or using a seed crystal. Change to a different solvent.
Compound Won't Dissolve for Column Loading High polarity of the compound.Use a "dry load" method: adsorb the crude onto silica, evaporate, and load the powder onto the column.
Section 4: Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for TLC analysis? A: A 1:1 mixture of Ethyl Acetate (EtOAc) and Hexanes is an excellent starting point. If the Rf is too low, try 100% EtOAc or a 9:1 mixture of Dichloromethane (DCM) and Methanol (MeOH).

Q: Can I use Reversed-Phase (RP) HPLC for purification? A: Yes, but with extreme caution. Standard RP-HPLC mobile phases contain 0.1% Trifluoroacetic Acid (TFA), which can rapidly cleave the Boc group.[1] If you must use RP-HPLC, use a buffered mobile phase with formic acid or ammonium acetate instead of TFA, and immediately neutralize or freeze the collected fractions to prevent post-purification degradation.[1]

Q: How can I confirm the purity of my final product? A: A combination of techniques is recommended:

  • ¹H NMR: To confirm the structure and look for residual solvents or impurities. The tert-butyl signal (~1.5 ppm, 9H singlet) is a key indicator that the Boc group is intact.

  • LC-MS: To confirm the molecular weight and assess purity by peak area.

  • Melting Point: A sharp melting point is a good indicator of high purity.

Q: What are the expected storage conditions for the purified compound? A: The compound should be stored in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. The phenolic hydroxyl group can be susceptible to oxidation over time.

Section 5: Visualization of Workflows
General Purification & Analysis Workflow

This diagram outlines the decision-making process and subsequent steps for purifying the crude product.

cluster_prep Preparation cluster_decision Method Selection cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Product TLC Analyze by TLC Crude->TLC Decision Impurity Profile? TLC->Decision ColChrom Column Chromatography (Et3N Neutralized) Decision->ColChrom Many / Close Impurities Recryst Recrystallization Decision->Recryst Crystalline Solid / Few Impurities Pool Pool Pure Fractions ColChrom->Pool Recryst->Pool Evap Evaporate Solvent Pool->Evap Purity Assess Purity (NMR, LC-MS) Evap->Purity Final Pure Product Purity->Final

Caption: Decision workflow for purification.

Troubleshooting Flowchart: Low Yield

This chart provides a logical path to diagnose the cause of low yield after column chromatography.

Start Low Yield After Column CheckTLC Analyze crude & column fractions by TLC Start->CheckTLC PolarSpot New polar spot appeared? CheckTLC->PolarSpot BocCleavage Diagnosis: Boc Cleavage Cause: Acidic Silica PolarSpot->BocCleavage Yes MaterialOnColumn Material streaked or remained at baseline? PolarSpot->MaterialOnColumn No RemedyBoc Solution: Use Et3N in slurry and mobile phase BocCleavage->RemedyBoc PolarityIssue Diagnosis: Insufficient Polarity or Strong Adsorption MaterialOnColumn->PolarityIssue Yes RemedyPolarity Solution: Increase eluent polarity (e.g., add MeOH). Add Et3N. PolarityIssue->RemedyPolarity

Sources

Technical Support Center: Synthesis of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Drawing from established chemical principles and field experience, this document provides in-depth, practical solutions to optimize your synthetic outcomes.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds through a three-step sequence:

  • Nitration: Introduction of a nitro group onto a substituted pyridine precursor.

  • Reduction: Conversion of the nitro group to an amine.

  • Protection: Installation of the tert-butoxycarbonyl (Boc) protecting group onto the newly formed amine.

Each of these steps presents unique challenges and potential for the formation of undesired side products. This guide will address these issues in a question-and-answer format.

II. Troubleshooting and Frequently Asked Questions (FAQs)

Step 1: Nitration of the Pyridine Precursor

A common starting material for this synthesis is 3-hydroxy-5-methoxypyridine. The nitration of this precursor is a critical step that can lead to several impurities.

FAQ 1: I observe multiple spots on my TLC after nitration, and the yield of the desired 3-nitro-4-hydroxy-5-methoxypyridine is low. What are the likely side products?

Answer: The nitration of activated pyridine rings can be challenging to control. The most common side products are:

  • Di-nitrated pyridine: The pyridine ring is activated by the hydroxyl and methoxy groups, making it susceptible to over-nitration.

  • Isomeric mono-nitrated pyridines: Nitration may occur at other positions on the ring, leading to a mixture of isomers that can be difficult to separate.

  • Oxidized byproducts: The use of strong nitric acid can lead to the oxidation of the starting material or the product, resulting in colored impurities.

Troubleshooting Guide: Nitration
Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction or formation of multiple side products.Carefully control the reaction temperature, typically between 0 and 10 °C. Use a milder nitrating agent if possible, such as a mixture of nitric acid and acetic anhydride.
Multiple Spots on TLC Formation of di-nitrated or isomeric products.Optimize the stoichiometry of the nitrating agent. A slow, dropwise addition of the nitrating agent can improve selectivity. Consider using a protecting group for the hydroxyl function to direct the nitration.
Dark Reaction Mixture Oxidation of the pyridine ring.Ensure the reaction temperature is strictly controlled. Use of urea can help to quench any nitrous acid present, which can be a source of oxidation.
Step 2: Reduction of 3-nitro-4-hydroxy-5-methoxypyridine

The reduction of the nitro group to an amine is a crucial transformation. While generally efficient, this step can also present challenges. A common method for this reduction is the use of iron powder in the presence of an acid like hydrochloric acid (HCl)[1][2][3][4].

FAQ 2: After the reduction of my nitropyridine, my product is contaminated with impurities. What are these likely to be?

Answer: The primary impurities in this step are typically:

  • Unreacted starting material: Incomplete reduction will leave the starting nitropyridine in your product mixture.

  • Intermediate reduction products: Species such as the corresponding nitroso and hydroxylamine derivatives can be present if the reduction is not driven to completion.

  • Over-reduced products: While less common for aromatic nitro group reductions, there is a possibility of partial reduction of the pyridine ring under harsh conditions.

Troubleshooting Guide: Reduction
Issue Potential Cause Recommended Solution
Incomplete Reaction Insufficient reducing agent or reaction time.Increase the equivalents of the reducing agent (e.g., iron powder). Ensure the reaction is stirred vigorously to maintain good contact between the reagents. Monitor the reaction by TLC until the starting material is fully consumed.
Presence of Intermediates Inefficient reduction or work-up.Ensure the reaction goes to completion. During work-up, adjust the pH carefully to ensure the desired amine is in its free base form for extraction.
Product Degradation The resulting aminopyridine may be sensitive to air oxidation.After the reaction is complete, work up the reaction mixture promptly. Consider performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).
Step 3: Boc Protection of 3-amino-4-hydroxy-5-methoxypyridine

The final step involves the protection of the amine with di-tert-butyl dicarbonate (Boc₂O)[5][6][7][8]. This step can also lead to specific side products.

FAQ 3: During the Boc protection, I am observing a higher molecular weight byproduct and a product that seems to have reacted at the wrong position. What are these impurities?

Answer: The main side products in the Boc protection step are:

  • Di-Boc protected amine: The amino group can react with two molecules of Boc₂O, especially if an excess of the reagent is used or if the reaction is run for an extended period.

  • O-acylated product: The hydroxyl group on the pyridine ring is also nucleophilic and can react with Boc₂O to form a carbonate ester. This is a common issue in molecules with both amine and hydroxyl functionalities.[9][10]

  • Unreacted starting amine: Incomplete reaction will result in the presence of the starting aminopyridine.

Troubleshooting Guide: Boc Protection
Issue Potential Cause Recommended Solution
Di-Boc Formation Excess Boc₂O or prolonged reaction time.Use a controlled amount of Boc₂O (typically 1.05-1.2 equivalents). Monitor the reaction closely by TLC and stop it once the starting material is consumed.
O-acylation The hydroxyl group is competing with the amine for the Boc₂O.Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the more nucleophilic amine. The choice of base can also influence the selectivity; a non-nucleophilic base like triethylamine is often preferred.
Low Conversion Insufficient Boc₂O or base, or low reaction temperature.Ensure adequate amounts of Boc₂O and base are used. If the reaction is sluggish, a slight increase in temperature may be necessary, but this should be done cautiously to avoid side reactions.

III. Visualizing Reaction Pathways

Main Synthetic Pathway

Main_Synthetic_Pathway Start 3-hydroxy-5-methoxypyridine Nitro 3-nitro-4-hydroxy-5-methoxypyridine Start->Nitro Nitration Amino 3-amino-4-hydroxy-5-methoxypyridine Nitro->Amino Reduction Final This compound Amino->Final Boc Protection Side_Product_Pathways cluster_nitration Nitration Step cluster_boc Boc Protection Step Start_N 3-hydroxy-5-methoxypyridine Desired_N Desired Mono-nitro Start_N->Desired_N Side_N1 Di-nitro Product Start_N->Side_N1 Over-nitration Side_N2 Isomeric Mono-nitro Start_N->Side_N2 Poor Regioselectivity Start_B 3-amino-4-hydroxy-5-methoxypyridine Desired_B Desired N-Boc Product Start_B->Desired_B Side_B1 Di-Boc Product Start_B->Side_B1 Excess Boc₂O Side_B2 O-Boc Product Start_B->Side_B2 Hydroxyl Reactivity

Caption: Formation of common side products during nitration and Boc protection.

IV. Experimental Protocols

Protocol 1: Reduction of 3-nitro-4-hydroxy-5-methoxypyridine
  • To a stirred solution of 3-nitro-4-hydroxy-5-methoxypyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq).

  • Add concentrated hydrochloric acid (0.5 eq) dropwise, maintaining the temperature below 30 °C.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude 3-amino-4-hydroxy-5-methoxypyridine.

Protocol 2: Boc Protection of 3-amino-4-hydroxy-5-methoxypyridine
  • Dissolve 3-amino-4-hydroxy-5-methoxypyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as indicated by TLC analysis.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

V. References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • ACS Publications. (2018, May 16). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • ResearchGate. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from [Link]

Sources

Stability of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate potential stability issues, design robust experiments, and interpret your results accurately.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that influence its stability?

A1: The stability of this molecule is primarily dictated by the interplay of three key functional groups:

  • tert-Butoxycarbonyl (Boc) group: This protecting group on the amino function is known to be labile under acidic conditions and susceptible to thermal degradation.[1][2]

  • 4-Hydroxy-5-methoxypyridine core: The substituted pyridine ring can be susceptible to photolytic and oxidative degradation.[3][4] The electron-donating hydroxy and methoxy groups can influence the reactivity of the pyridine ring.

  • Phenolic hydroxyl group: The hydroxyl group attached to the pyridine ring can exhibit phenolic character, making it susceptible to oxidation and potentially influencing the lability of the adjacent Boc group under certain basic conditions.

Q2: What are the expected degradation pathways for this compound?

A2: Based on the functional groups present, the following degradation pathways are plausible:

  • Acid-catalyzed hydrolysis of the Boc group: This is a common degradation pathway for Boc-protected amines, yielding the free amine (3-amino-5-methoxypyridin-4-ol), carbon dioxide, and isobutylene.[2][5]

  • Thermal degradation: Heating the compound can lead to the cleavage of the Boc group.[6][7][8][9]

  • Photodegradation: Exposure to light, particularly UV light, can lead to complex degradation pathways involving the pyridine ring.[10][11]

  • Oxidation: The electron-rich pyridine ring and the phenolic hydroxyl group are susceptible to oxidation, which can lead to the formation of N-oxides or other oxidized species.[4]

Q3: How should I store this compound to ensure its stability?

A3: To minimize degradation, the compound should be stored in a cool, dark, and dry place. A refrigerator or freezer at -20°C is recommended for long-term storage.[12] It should be protected from light and stored under an inert atmosphere (e.g., argon or nitrogen) if it is found to be sensitive to oxidation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low assay value or presence of impurities in a freshly opened container. Improper storage conditions (exposure to heat, light, or moisture).Review storage conditions. If degradation is suspected, re-analyze the material. For future use, store in a tightly sealed container in a refrigerator or freezer, protected from light.
Inconsistent results in bioassays or chemical reactions. Degradation of the compound in the experimental medium (e.g., acidic buffer, prolonged heating).Assess the stability of the compound under your specific experimental conditions. Consider performing a preliminary stability study in your vehicle or buffer.
Appearance of a new peak in HPLC analysis during a time-course experiment. Degradation of the compound.Characterize the new peak using techniques like LC-MS to identify the degradant. This will help in understanding the degradation pathway.
Discoloration of the solid compound or solutions. Potential oxidative or photolytic degradation.Handle the compound under an inert atmosphere and protect from light. Use freshly prepared solutions for your experiments.

Forced Degradation Studies: A Practical Guide

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[4][][14]

Data Presentation: Summary of Forced Degradation Conditions
Stress Condition Reagent/Condition Typical Duration Potential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl2 - 24 hoursCleavage of the Boc group
Base Hydrolysis 0.1 M - 1 M NaOH2 - 24 hoursPotential Boc group cleavage (less common for amines)
Oxidation 3% - 30% H₂O₂2 - 24 hoursOxidation of the pyridine ring (N-oxide formation) or phenolic group
Thermal Degradation 60°C - 80°C (in solution or solid state)24 - 72 hoursCleavage of the Boc group
Photodegradation ICH Q1B compliant light sourceAs per ICH guidelinesComplex degradation of the pyridine ring
Experimental Protocol: Forced Degradation Study

This protocol provides a general framework. The specific concentrations and durations should be optimized for your compound to achieve a target degradation of 5-20%.[3]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Keep at room temperature.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 70°C.

    • Photodegradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.[10][11]

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

Visualization of Potential Degradation Pathways

G This compound This compound 3-Amino-5-methoxypyridin-4-ol 3-Amino-5-methoxypyridin-4-ol This compound->3-Amino-5-methoxypyridin-4-ol Acid/Heat N-Oxide Derivative N-Oxide Derivative This compound->N-Oxide Derivative Oxidation Photodegradants Photodegradants This compound->Photodegradants Light

Caption: Potential degradation pathways of the target compound.

Experimental Workflow for Stability Analysis

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Thermal Thermal Stock_Solution->Thermal Photo Photodegradation Stock_Solution->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS

Caption: Workflow for conducting a forced degradation study.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. Retrieved January 22, 2026, from [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Thermal Methods - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 22, 2026, from [Link]

  • T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA. (1991). Retrieved January 22, 2026, from [Link]

  • Is the protecting group boc of the amino group stable at 37°C? (2024). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (n.d.). Retrieved January 22, 2026, from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). ICH. Retrieved January 22, 2026, from [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.). Retrieved January 22, 2026, from [Link]

  • Stability Analysis of Pyridine Complexes with Homo‐ and Heterometallic (Cu, Ag, Au) Dimers: A Perspective From SAPT. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics. Retrieved January 22, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. Retrieved January 22, 2026, from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. Retrieved January 22, 2026, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Molecules. Retrieved January 22, 2026, from [Link]

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (2014). International Scholarly Research Notices. Retrieved January 22, 2026, from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (1996). Retrieved January 22, 2026, from [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2013). International Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Preparation and improved stability of N-Boc-alpha-amino-5-acyl Meldrum's acids, a versatile class of building blocks for combinatorial chemistry. (2002). Journal of Combinatorial Chemistry. Retrieved January 22, 2026, from [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. (2015). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. (2022). Physical Chemistry Chemical Physics. Retrieved January 22, 2026, from [Link]

  • N-Boc amines to oxazolidinones via Pd(II)/bis-sulfoxide/Brønsted acid co-catalyzed allylic C-H oxidation. (2014). Journal of the American Chemical Society. Retrieved January 22, 2026, from [Link]

  • tert-Butyl Esters - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

  • A newly synthesized photostable retinol derivative (retinyl N-formyl aspartamate) for photodamaged skin: profilometric evaluation of 24-week study. (2006). Journal of the American Academy of Dermatology. Retrieved January 22, 2026, from [Link]

  • The tert-butyl group in chemistry and biology. (2008). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Coordinatively Unsaturated Derivatives of Group 6 Metal Carbonyls Containing the pi-Donating Ligand 3,5-Di-tert-butylcatecholate. (1996). Inorganic Chemistry. Retrieved January 22, 2026, from [Link]

  • tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield, and ensure the highest purity of your final product.

Introduction to the Synthesis

The synthesis of this compound involves the protection of the amino group of 3-amino-4-hydroxy-5-methoxypyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard N-tert-butoxycarbonylation, a crucial step in many organic syntheses to prevent the amino group from undergoing unwanted side reactions. The presence of a hydroxyl group on the pyridine ring introduces considerations of chemoselectivity.

This guide will walk you through the reaction, potential challenges, and optimization strategies to ensure a successful synthesis.

Reaction Pathway and Mechanism

The core of this synthesis is the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O. The reaction is typically carried out in the presence of a base.

Reaction_Pathway Reactant1 3-amino-4-hydroxy- 5-methoxypyridine Product tert-Butyl 4-hydroxy- 5-methoxypyridin-3-ylcarbamate Reactant1->Product Nucleophilic attack Reactant2 Boc₂O Reactant2->Product Base Base Base->Product Deprotonation Side_Product1 tert-Butanol Product->Side_Product1 Side_Product2 CO₂ Product->Side_Product2

Figure 1: General reaction scheme for the Boc protection of 3-amino-4-hydroxy-5-methoxypyridine.

Experimental Protocol: A Representative Procedure

Materials:

  • 3-amino-4-hydroxy-5-methoxypyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-amino-4-hydroxy-5-methoxypyridine (1.0 eq.) in anhydrous DCM or THF (10-20 mL per gram of starting material).

  • Addition of Base: Add triethylamine (1.2-1.5 eq.) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.3 eq.) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Once the starting material is consumed, quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps & Explanations
Slow or Incomplete Reaction 1. Low nucleophilicity of the amine: The electron-withdrawing nature of the pyridine ring can reduce the nucleophilicity of the amino group. 2. Steric hindrance: The substituents on the pyridine ring might sterically hinder the approach of the bulky Boc₂O. 3. Insufficient base: The reaction generates an acidic byproduct that needs to be neutralized.1. Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40°C) can increase the reaction rate.[2] 2. Use a Catalyst: Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). DMAP is a more potent acylation catalyst.[3] 3. Change the Solvent: Alcoholic solvents like methanol or ethanol can accelerate the Boc protection of aromatic amines.[4] However, be mindful of potential transesterification if your starting material has ester groups. 4. Increase Equivalents of Reagents: A slight excess of Boc₂O and base can drive the reaction to completion.
Formation of Side Products 1. Double Boc protection (di-Boc): The nitrogen atom is acylated twice. 2. O-acylation: The hydroxyl group reacts with Boc₂O.1. Control Stoichiometry: Use a modest excess of Boc₂O (1.1-1.2 equivalents). The formation of the di-Boc product is generally less favorable with sterically hindered amines.[5] 2. Chemoselectivity: N-acylation is generally favored over O-acylation for aminophenols under standard basic conditions due to the higher nucleophilicity of the amine.[4] To further suppress O-acylation, avoid using highly forcing conditions or very strong bases that would significantly deprotonate the phenol.
Difficult Purification 1. Co-elution of product and starting material. 2. Presence of Boc₂O-derived impurities. 1. Optimize Chromatography Conditions: Use a shallow gradient during column chromatography to improve separation. 2. Aqueous Work-up: A thorough wash with saturated sodium bicarbonate solution will help remove unreacted Boc₂O and acidic byproducts.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction turning yellow?

A1: The formation of a yellow color is not uncommon in reactions involving amines and can be due to minor side reactions or impurities. As long as the desired product is being formed (as confirmed by TLC or LC-MS), it is generally not a cause for concern. The color is often removed during work-up and purification.

Q2: Can I use a different base?

A2: Yes, other non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) can be used. Inorganic bases such as sodium bicarbonate or potassium carbonate in a biphasic system or in a polar aprotic solvent like DMF can also be employed.[2] The choice of base may influence the reaction rate and should be optimized for your specific conditions.

Q3: How do I know the reaction is complete?

A3: The most reliable method is to monitor the disappearance of the starting material (3-amino-4-hydroxy-5-methoxypyridine) using Thin Layer Chromatography (TLC). Choose a solvent system that gives good separation between the starting material and the product. The product, being less polar, will have a higher Rf value.

Q4: What if I see a spot on the TLC that I suspect is the di-Boc product?

A4: The di-Boc product will be significantly less polar than the mono-Boc product and will have a much higher Rf on the TLC plate. If you observe a significant amount of this byproduct, you should reduce the equivalents of Boc₂O used in subsequent reactions.

Q5: Is it possible for the hydroxyl group to be protected?

A5: While the amino group is more nucleophilic and will react preferentially, O-acylation of the hydroxyl group is a potential side reaction, especially under more forcing conditions (e.g., high temperature, strong base, or prolonged reaction times with a large excess of Boc₂O).[3] Careful control of the reaction conditions is key to ensuring chemoselectivity.

Optimization of Reaction Parameters

To optimize the reaction time and yield, consider the following parameters. The table below provides a general guide based on literature for similar reactions.

Parameter Standard Condition Optimization Strategy & Rationale
Solvent DCM, THFFor slower reactions, consider using alcoholic solvents like methanol or ethanol to potentially increase the reaction rate.[4]
Base Triethylamine (TEA)If the reaction is sluggish, a stronger non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be trialed, or a catalytic amount of DMAP can be added.[3]
Temperature Room TemperatureFor slow reactions, gentle heating to 40-50°C can be beneficial. Avoid high temperatures to minimize side reactions.[2]
Equivalents of Boc₂O 1.1 - 1.3 eq.If the reaction is incomplete, a slight increase in the equivalents of Boc₂O may be necessary. However, a large excess can lead to the formation of the di-Boc byproduct.[5]

Logical Relationships in Troubleshooting

Troubleshooting_Logic Start Reaction Issue Slow_Reaction Slow or Incomplete Reaction Start->Slow_Reaction Side_Products Side Product Formation Start->Side_Products Low_Nucleophilicity Low Amine Nucleophilicity Slow_Reaction->Low_Nucleophilicity Steric_Hindrance Steric Hindrance Slow_Reaction->Steric_Hindrance Di_Boc Di-Boc Formation Side_Products->Di_Boc O_Acylation O-Acylation Side_Products->O_Acylation Increase_Temp Increase Temperature Low_Nucleophilicity->Increase_Temp Use_Catalyst Use DMAP Catalyst Low_Nucleophilicity->Use_Catalyst Change_Solvent Switch to Alcoholic Solvent Low_Nucleophilicity->Change_Solvent Steric_Hindrance->Increase_Temp Control_Stoichiometry Reduce Boc₂O Equivalents Di_Boc->Control_Stoichiometry Mild_Conditions Use Milder Conditions O_Acylation->Mild_Conditions

Figure 2: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-Free N-tert-Butyloxycarbonylation of Amines in Water. Organic Letters, 8(15), 3259–3262. [Link]

  • Feroci, M., et al. (2015). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 20(7), 12345-12358. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(40), 6937-6947. [Link]

  • Sarkar, A., et al. (2011). 1-Alkyl-3-methylimidazolium Cation Based Ionic Liquids as Efficient Catalysts for N-tert-Butyloxycarbonylation of Amines. The Journal of Organic Chemistry, 76(17), 7132–7140. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]

Sources

Troubleshooting failed tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile building block in organic synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to troubleshoot failed or suboptimal reactions, ensuring your research proceeds efficiently and effectively.

Introduction to the Molecule

This compound is a polysubstituted pyridine derivative with multiple reactive sites. Understanding the interplay between the Boc-protected amine, the phenolic hydroxyl group, and the electron-rich pyridine core is paramount to predicting its reactivity and designing successful synthetic transformations. This guide will address key reaction classes this molecule is likely to participate in:

  • Boc Deprotection: Unmasking the 3-amino group.

  • O-Alkylation & O-Acylation: Functionalization of the 4-hydroxy group.

  • Electrophilic Aromatic Substitution: Introducing new substituents to the pyridine ring.

  • Palladium-Catalyzed Cross-Coupling Reactions: (e.g., Suzuki, Buchwald-Hartwig) after conversion to a halide or triflate.

Part 1: Frequently Asked Questions & Troubleshooting Guides

Section 1.1: Boc Deprotection

Question 1: My Boc deprotection with Trifluoroacetic Acid (TFA) is incomplete or has stalled. What are the likely causes and how can I resolve this?

Answer: Incomplete Boc deprotection is a common issue and can stem from several factors. The pyridine nitrogen can be protonated by the acid, effectively creating a more electron-deficient ring and potentially slowing the reaction.

  • Causality & Solution:

    • Insufficient Acid: The basic pyridine nitrogen will consume at least one equivalent of acid before the carbamate can be effectively protonated for cleavage. Ensure you are using a sufficient excess of TFA. For a typical reaction, a solution of 20-50% TFA in a solvent like Dichloromethane (DCM) is used.[1][2] If the reaction is sluggish, increasing the concentration of TFA or even using neat TFA may be necessary.

    • Reaction Time & Temperature: While many Boc deprotections are rapid at room temperature, some substrates require longer reaction times or gentle heating.[3] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Water Content: While not always detrimental, excess water can hydrolyze the TFA, reducing its effective concentration. Using anhydrous solvents is good practice.

Question 2: The Boc group was removed, but I'm observing significant decomposition of my product. How can I achieve a cleaner deprotection?

Answer: The highly acidic conditions required for Boc removal can sometimes lead to the degradation of sensitive substrates, especially electron-rich pyridines. The tert-butyl cation generated during the reaction can also cause unwanted side reactions.[4]

  • Causality & Solution:

    • Harsh Acidic Conditions: Standard TFA/DCM or HCl/dioxane might be too harsh. Consider milder, alternative methods. A solution of oxalyl chloride in methanol has been shown to be effective for N-Boc deprotection under milder conditions.[5]

    • tert-Butyl Cation Scavenging: The electrophilic tert-butyl cation can re-alkylate the electron-rich pyridine ring or other nucleophilic sites. Adding a scavenger like triethylsilane (TES) or anisole to the reaction mixture can trap the cation and prevent these side reactions.

    • Thermal Deprotection: For some substrates, thermal deprotection in a high-boiling solvent like refluxing methanol or trifluoroethanol can be a viable, acid-free alternative.[6]

Question 3: How do I effectively monitor the progress of my Boc deprotection reaction?

Answer: Monitoring the reaction is crucial to avoid over-exposure to acidic conditions.

  • TLC Analysis: This is the most straightforward method. The deprotected amine will have a significantly different Rf value (typically much lower, more polar) than the Boc-protected starting material.[7]

  • Staining: Staining the TLC plate with a ninhydrin solution is highly effective. The free amine product will develop a distinct color (usually purple or yellow), while the Boc-protected starting material will not.[3]

Section 1.2: O-Alkylation & O-Acylation

Question 4: I'm attempting to O-alkylate the hydroxyl group, but I'm getting a mixture of N-alkylated and O-alkylated products. How can I improve the O-selectivity?

Answer: Hydroxypyridines exist in tautomeric equilibrium with their corresponding pyridone forms. This creates two nucleophilic sites: the hydroxyl oxygen and the ring nitrogen. Achieving high O-selectivity depends on carefully choosing the reaction conditions to favor alkylation on the oxygen atom.

  • Causality & Solution:

    • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often used to deprotonate the hydroxyl group.[8] The resulting alkoxide is a potent nucleophile.

    • Solvent Effects: Polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are generally preferred for O-alkylation.

    • Hard and Soft Acids and Bases (HSAB) Theory: The oxygen of the hydroxyl group is a "hard" nucleophile, while the nitrogen of the pyridine ring can be considered "softer." Hard electrophiles (like alkyl halides) will preferentially react with the hard oxygen nucleophile.

    • Protecting Group Strategy: While the Boc group on the adjacent amine provides some steric hindrance, it may not be sufficient to completely block N-alkylation. In challenging cases, transient protection of the pyridine nitrogen may be necessary, although this adds complexity to the synthesis.

Question 5: My O-alkylation reaction is very slow and gives a low yield, even with a strong base. What could be the issue?

Answer: Poor reactivity in O-alkylation can be due to several factors, including steric hindrance and the choice of the alkylating agent.

  • Causality & Solution:

    • Alkylating Agent Reactivity: The reactivity of the alkylating agent follows the order: I > Br > Cl. If you are using an alkyl chloride, switching to the corresponding bromide or iodide will significantly accelerate the reaction.

    • Steric Hindrance: The methoxy and Boc-carbamate groups flanking the hydroxyl group can sterically hinder the approach of bulky alkylating agents. If possible, using a less sterically demanding alkylating agent can improve yields.

    • Temperature: Increasing the reaction temperature can overcome activation energy barriers. However, this should be done cautiously as it can also lead to decreased selectivity and decomposition.

Section 1.3: Electrophilic Aromatic Substitution

Question 6: I want to introduce a halogen to the pyridine ring, but I'm unsure of the regioselectivity. Where will the substitution occur?

Answer: The regiochemical outcome of electrophilic aromatic substitution on this ring system is governed by the combined directing effects of the three substituents: the 3-NHBoc, 4-OH, and 5-OCH₃ groups.

  • Causality & Directing Effects:

    • All three are strongly activating, ortho-, para-directing groups.[9][10]

    • The 4-OH group directs to positions 3 and 5.

    • The 3-NHBoc group directs to positions 2 and 4.

    • The 5-OCH₃ group directs to positions 4 and 6.

    • Given that positions 3, 4, and 5 are already substituted, the most likely positions for electrophilic attack are C2 and C6. The steric bulk of the Boc group may disfavor substitution at C2, making C6 the most probable site for halogenation or other electrophilic substitutions.[11]

Question 7: My electrophilic substitution reaction is failing, and I'm recovering my starting material. Why is the reaction not proceeding?

Answer: Pyridine itself is generally unreactive towards electrophilic aromatic substitution compared to benzene because the electronegative nitrogen deactivates the ring.[12] Although the activating groups on your substrate should counteract this, other factors can inhibit the reaction.

  • Causality & Solution:

    • Lewis Acid Coordination: Many electrophilic substitution reactions (like Friedel-Crafts) require a Lewis acid catalyst. The pyridine nitrogen can coordinate to the Lewis acid, deactivating it and further deactivating the ring. Friedel-Crafts alkylations and acylations are often not feasible with pyridines for this reason.[12]

    • Electrophile Strength: A highly reactive electrophile is needed. For halogenation, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are common choices for activated rings.[11]

    • Alternative Strategies: If direct electrophilic substitution is unsuccessful, consider a directed ortho-metalation approach after protecting the hydroxyl group, or a ring-opening/ring-closing strategy to temporarily form a more reactive intermediate.[13][14]

Section 1.4: Palladium-Catalyzed Cross-Coupling Reactions

Question 8: I've converted the hydroxyl group to a triflate and am attempting a Suzuki coupling. The reaction has low conversion and I'm observing significant protodeboronation of my boronic acid. What's going wrong?

Answer: Low conversion and protodeboronation are common problems in Suzuki couplings. The pyridine nitrogen can also interfere with the palladium catalyst.

  • Causality & Solution:

    • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can help mitigate this issue.[15]

    • Base and Solvent Choice: The choice of base and solvent is critical. A combination of a carbonate or phosphate base in a solvent system like dioxane/water or DMF is a good starting point.[16] Anhydrous conditions with certain bases can be sensitive to poisoning by Lewis basic heterocycles like pyridine.[17]

    • Protodeboronation: This side reaction is often exacerbated by high temperatures and prolonged reaction times. Ensure your reagents are pure and the reaction is run under a strictly inert atmosphere. Using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid can also reduce the rate of protodeboronation.[17]

Question 9: I'm attempting a Buchwald-Hartwig amination on a brominated version of this molecule, but the reaction is failing. What are some key parameters to check?

Answer: The Buchwald-Hartwig amination is sensitive to several factors, and the presence of multiple functional groups on your substrate adds complexity.

  • Causality & Solution:

    • Ligand Choice: The success of the Buchwald-Hartwig reaction is highly dependent on the ligand. For electron-rich aryl halides, bulky, electron-rich ligands like XPhos or RuPhos are often required to promote the oxidative addition and reductive elimination steps.[18]

    • Base Compatibility: Strong bases like sodium tert-butoxide are commonly used.[19] However, these may not be compatible with all functional groups. Weaker bases like cesium carbonate or potassium phosphate can be effective alternatives, though they may require higher temperatures.

    • Side Reactions: A potential side reaction is β-hydride elimination if the amine coupling partner has a β-hydrogen.[20] Careful selection of the ligand can often suppress this pathway.

Part 2: Experimental Protocols & Data

Protocol 1: Standard Boc Deprotection with TFA

This protocol is a general starting point for the removal of the tert-butoxycarbonyl (Boc) protecting group.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA, 10 eq) dropwise to the stirring solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM) using a ninhydrin stain to visualize the product.[5][7]

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or cyclohexane several times to remove residual TFA.[21] The resulting product will be the TFA salt of the amine.

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in a minimal amount of water or methanol and add a basic ion-exchange resin (e.g., Amberlyst A21) until the pH is neutral.[2][21] Filter the resin and concentrate the filtrate to yield the free amine.

Protocol 2: Selective O-Methylation

This protocol provides a method for the selective methylation of the hydroxyl group.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Stir for 30 minutes at this temperature.

  • Alkylation: Add Iodomethane (MeI, 1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired O-methylated product.

ParameterRecommended ConditionRationale
Base NaH, KOtBuStrong, non-nucleophilic base to selectively deprotonate the hydroxyl group.
Solvent DMF, THFPolar aprotic solvents favor O-alkylation.
Alkylating Agent R-I > R-Br > R-OTsHigher reactivity of iodide and bromide leads to faster reactions.
Temperature 0 °C to RTBalances reaction rate with selectivity.

Part 3: Visualizations

Diagram 1: Troubleshooting Failed Boc Deprotection

Boc_Deprotection_Troubleshooting start Reaction Start: Boc Deprotection check_sm TLC shows unreacted starting material? start->check_sm incomplete Incomplete Reaction check_sm->incomplete Yes check_decomp TLC shows decomposition? check_sm->check_decomp No increase_acid Increase TFA conc. or use neat TFA incomplete->increase_acid increase_time Increase reaction time incomplete->increase_time change_acid Switch to HCl/dioxane incomplete->change_acid increase_acid->check_sm increase_time->check_sm change_acid->check_sm decomposition Product Decomposition check_decomp->decomposition Yes success Successful Deprotection check_decomp->success No add_scavenger Add scavenger (e.g., TES, anisole) decomposition->add_scavenger milder_cond Use milder conditions (e.g., Oxalyl chloride/MeOH) decomposition->milder_cond

Caption: Decision tree for troubleshooting Boc deprotection.

Diagram 2: N- vs. O-Alkylation Selectivity

Alkylation_Selectivity sub tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate base Base (e.g., NaH) sub->base intermediate Ambident Nucleophile (Pyridone/Phenoxide Tautomers) base->intermediate rx R-X (Alkyl Halide) intermediate->rx Reaction with n_alk N-Alkylation (Side Product) rx->n_alk Softer, Kinetically disfavored o_alk O-Alkylation (Desired Product) rx->o_alk Harder, Thermodynamically favored

Caption: Competing pathways in the alkylation reaction.

References

  • Organic Chemistry Portal. (n.d.). Electrophilic substitution on pyridine. Retrieved from [Link]

  • Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]

  • LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting incomplete Boc deprotection. BenchChem Technical Support.
  • Burke, S. D., & Danishefsky, S. J. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. National Institutes of Health. [Link]

  • Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
  • Ackermann, L. (Ed.). (2015). Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Cañibano, V., Justo, J., Rodríguez, F., Santos, M., Sanz-Tejedor, M. A., Carreño, M. C., González, G., & García Ruano, J. L. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis, 2001(14), 2175-2179. [Link]

  • ResearchGate. (n.d.). Protecting Group‐Controlled Regioselective Synthesis for Unsymmetrical 3,5‐Disubstituted Pyridones.
  • Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • McNally, A., Haffemayer, B., & Collins, B. S. L. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Larrouilh, M., & Zacharie, B. (2009). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. [Link]

  • Bryce, M. R., Tarbit, B., & Heaton, J. N. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(10), 4085–4088. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?[Link]

  • LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Retrieved from [Link]

  • Ley, S. V., & Leach, A. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. [Link]

  • Lokey Lab Protocols. (2017, March 2). N-Methylation of Boc amino acids. Wikidot. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • ResearchGate. (2016, March 26). How to confirm BOC deprotection by TFA?[Link]

  • ResearchGate. (n.d.).
  • Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. BenchChem Technical Support.
  • McNally, A., Haffemayer, B., & Collins, B. S. L. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 747–752. [Link]

  • Chiarotto, I., Feroci, M., & Inesi, A. (2015). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 20(9), 15837–15849. [Link]

  • LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • YouTube. (2020, November 23). Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira).
  • LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Retrieved from [Link]

  • Reddit. (2022, March 17). BOC deprotection under basic conditions in anion-exchange HPLC? r/Chempros.
  • ResearchGate. (n.d.).
  • Moran, J., & Gore, V. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 283–289. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Malkov, A. V., Ramirez-Lopez, P., Dufková, L., & Kočovský, P. (2009). On the selective N-methylation of BOC-protected amino acids. The Journal of organic chemistry, 74(21), 8456–8459. [Link]

  • Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Sci-Hub. (n.d.).
  • D'Andrea, L. D., & Di Bussolo, V. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23970–23974. [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

  • YouTube. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?[Link]

  • McNally, A., Haffemayer, B., & Collins, B. S. L. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

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Technical Support Center: Purification of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this heterocyclic compound. Our goal is to equip you with the knowledge to troubleshoot issues effectively, ensuring the high purity required for downstream applications.

Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I will encounter with this compound?

A: Impurities can arise from several sources, including the synthetic route and degradation. Based on the structure—a Boc-protected aminopyridinol—common impurities include:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could be precursors to the pyridine ring or the amine.

  • Deprotected Amine: The tert-butoxycarbonyl (Boc) group is labile to acid.[1][2] Traces of acid from the reaction workup or on silica gel can cleave the Boc group, yielding the free amine (4-amino-3-methoxy-5-hydroxypyridine).

  • Side-Reaction Products: Over-alkylation or reaction at other positions on the pyridine ring can occur.

  • Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: If used in the synthesis, residual Boc₂O or its breakdown product, tert-butanol, may be present.

  • tert-Butylated Byproducts: The t-butyl cation generated during Boc deprotection can alkylate nucleophilic sites on your target compound or other molecules in the mixture.[3]

Q2: Which primary purification technique is most suitable for this molecule?

A: The choice depends on the impurity profile and scale.

  • Column Chromatography: This is the most versatile and widely used method for purifying polar, aromatic compounds like this one.[4] It is highly effective at separating compounds with different polarities, such as separating the desired product from less polar starting materials or more polar, deprotected impurities.

  • Recrystallization: If your crude material is relatively pure (>85-90%), recrystallization is an excellent technique for obtaining a highly pure, crystalline final product.[5][6] It is particularly good for removing small amounts of impurities with different solubility profiles.[7]

Q3: How can I assess the purity of my final product?

A: A combination of methods is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for developing conditions for column chromatography.[8] A pure compound should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. Impurities will present as extra, unassignable peaks in the spectrum.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides highly sensitive detection of impurities and confirms the molecular weight of your desired compound.

Q4: My compound appears to be degrading during column chromatography on silica gel. What is happening and what can I do?

A: The Boc protecting group is sensitive to acid, and standard silica gel is inherently acidic.[9] This acidity can cause partial or complete cleavage of the Boc group on the column, leading to streaking on TLC and mixed fractions containing both your product and the free amine.

Solutions:

  • Deactivate the Silica Gel: Neutralize the silica by pre-treating it with a base. This can be done by flushing the packed column with your starting eluent containing 1-3% triethylamine (Et₃N) before loading your sample.[9][10]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a bonded phase silica.[10][11]

  • Work Quickly: Minimize the time the compound spends on the column to reduce contact time with the acidic stationary phase. Flash chromatography is preferred over gravity chromatography for this reason.[8]

Purification Workflow Decision Guide

This diagram outlines a logical approach to selecting the appropriate purification strategy.

Purification Workflow Figure 1. Purification Strategy Decision Tree start Crude Product Analysis (TLC, LC-MS) decision_purity Purity > 90%? start->decision_purity decision_impurities Impurities separable by polarity? decision_purity->decision_impurities No recrystallization Attempt Recrystallization decision_purity->recrystallization Yes column_chromatography Perform Column Chromatography decision_impurities->column_chromatography Yes re_purify Consider Alternative Purification Method (e.g., Prep-HPLC) decision_impurities->re_purify No final_product Pure Product recrystallization->final_product further_analysis Analyze Fractions (TLC, LC-MS) column_chromatography->further_analysis further_analysis->final_product

Caption: Figure 1. Purification Strategy Decision Tree.

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful technique based on separating components of a mixture by their differential adsorption to a stationary phase while being carried through by a mobile phase.[4][8] For this compound, silica gel is a common stationary phase, and a solvent mixture like ethyl acetate/hexanes is a good starting point for the mobile phase.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system gives your target compound an Rf value of approximately 0.2-0.35.[9]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pack the column, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent). Alternatively, for poorly soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[9]

  • Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor their composition by TLC. A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating compounds with close Rf values.[9][10]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Common Column Chromatography Issues

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Peaks Inappropriate Solvent System: The polarity difference between the eluent and the compounds is not optimal.[12]Optimize Mobile Phase: Re-evaluate your solvent system with TLC. If the Rf values are too close, try a different solvent combination (e.g., dichloromethane/methanol). A shallow gradient elution can also improve resolution.[10]
Column Overload: Too much sample was loaded onto the column.Use a larger column or reduce the amount of sample loaded. A general rule is a 20:1 to 100:1 ratio of silica gel to crude compound by weight.
Compound Streaking / Tailing Acidic Silica: The compound is a base and is interacting strongly and irreversibly with the acidic silica gel surface.[11]Add a Basic Modifier: Add 1-3% triethylamine or ammonium hydroxide to your eluent system to neutralize the silica gel surface.[9][10]
Insolubility: The compound is not fully soluble in the mobile phase, causing it to streak as it moves down the column.Change Solvent System: Find a solvent system that better solubilizes your compound. Check the solubility of your compound in various potential eluents before running the column.[11]
Compound Won't Elute Solvent is Not Polar Enough: The mobile phase lacks the polarity to displace the highly polar compound from the silica gel.[8]Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol) in your eluent system. For very polar compounds, a system like 5-10% methanol in dichloromethane may be necessary.[10]
Compound Decomposition: The compound degraded on the silica gel.[11]Confirm Stability: Test compound stability on a TLC plate by spotting it and letting it sit for an hour before eluting. If it degrades, use a deactivated silica or an alternative stationary phase like alumina.[11]

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Caption: Figure 2. Troubleshooting Flowchart for Column Chromatography.

Troubleshooting Guide: Recrystallization

Recrystallization purifies compounds based on differences in solubility between the desired product and impurities in a given solvent at varying temperatures.[6][13] The goal is to dissolve the impure solid in a minimum amount of hot solvent and allow it to cool slowly, promoting the formation of pure crystals.[5]

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[7] Test small batches in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water, or mixtures) to find the best one.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing recovery.[7][12]

  • Hot Filtration (if needed): If insoluble impurities are present, filter the hot solution quickly to remove them.[14]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.[15] Once at room temperature, cooling in an ice bath can further increase the yield.[5]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering mother liquor.[7] Dry the crystals thoroughly.

Troubleshooting Common Recrystallization Issues
IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form Solution is Not Supersaturated: Too much solvent was used.[12]Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a "seed crystal" of the pure compound. If these fail, gently boil off some solvent to concentrate the solution and cool again.[12][15]
Compound "Oils Out" Cooling Too Quickly: The solution becomes supersaturated at a temperature above the compound's melting point.Reheat and Modify: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point. Allow it to cool more slowly.[15]
Inappropriate Solvent: The solvent may be too non-polar for the compound.Change Solvent System: Try a more polar solvent or a solvent mixture.
Low Recovery Too Much Solvent Used: A significant amount of product remains dissolved in the mother liquor.[12]Minimize Solvent: Always use the minimum amount of hot solvent needed for dissolution. You can concentrate the mother liquor and cool it again to recover a second crop of crystals.[12]
Premature Crystallization: Crystals formed during a hot filtration step.Keep it Hot: Ensure the funnel and receiving flask are pre-heated before filtration. Add a small excess of hot solvent before filtering to prevent premature crystallization.[5]
Product is Still Impure Rapid Crystal Growth: Cooling was too fast, trapping impurities within the crystal lattice.[15]Slow Down Cooling: Insulate the flask to ensure a very slow cooling rate. This allows for the selective formation of pure crystals. A second recrystallization may be necessary.
Insoluble Impurities: Impurities that are not soluble in the hot solvent were not removed.Perform Hot Filtration: If you observe solid material in your hot, dissolved solution, you must perform a hot filtration step to remove it before cooling.[14]
References
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Technical Support Center: Purification of Polar Arom
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • Column Chromatography - Organic Chemistry
  • Video: Column Chromatography: Principle, Separation of Compounds
  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
  • How to Purify an organic compound via recrystallization or reprecipitation?
  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Boc-Protected Amino Groups - Organic Chemistry Portal.
  • BOC deprotection - Hebei Boze Chemical Co.,Ltd.
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • 2.
  • tert-Butyloxycarbonyl protecting group - Wikipedia.
  • Recrystalliz
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Recrystallization and Melting Point Analysis - YouTube.

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Technical Support Center: Reaction Monitoring for tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monitoring reactions involving tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate. This guide is designed for researchers, chemists, and drug development professionals who utilize Thin-Layer Chromatography (TLC) as a rapid, indispensable tool for reaction analysis. Here, we synthesize fundamental principles with field-tested troubleshooting strategies to empower you to obtain clean, clear, and reproducible TLC results.

Introduction: The Role of TLC in Your Reaction

Monitoring the progress of a chemical reaction is fundamental to synthetic chemistry. TLC offers a simple, fast, and cost-effective method to qualitatively assess the consumption of starting materials, the formation of products, and the appearance of any byproducts.[1] For a molecule like this compound, which contains multiple polar functional groups (a phenol, a pyridine nitrogen, and a carbamate), TLC on silica gel is an excellent monitoring technique, provided the correct conditions are chosen.[2][3]

Frequently Asked Questions (FAQs)

Here we address the most common questions encountered when performing TLC for this specific class of compounds.

Q1: What is a good starting mobile phase (eluent) for this compound?

A good starting point for moderately polar compounds like this is a mixture of a non-polar solvent and a polar solvent. A 1:1 mixture of Hexane:Ethyl Acetate is a standard initial choice. From there, you can adjust the ratio.

  • If the spot stays at the bottom (low Rf): Increase the polarity by adding more ethyl acetate or a small amount of an even more polar solvent like methanol.

  • If the spot runs to the top (high Rf): Decrease the polarity by adding more hexane. An ideal Rf value for the starting material is typically between 0.2 and 0.4 to allow clear separation from the product, which is expected to have a different Rf.

Q2: My spots are streaking badly. What's causing this and how do I fix it?

Streaking is the most common issue with amine- and phenol-containing compounds on silica gel TLC plates.[4][5]

  • Causality: The pyridine nitrogen is basic, and the hydroxyl group is acidic. These functional groups can interact strongly and sometimes irreversibly with the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[2][6] This strong interaction prevents the compound from moving smoothly with the mobile phase, causing it to "streak" up the plate.[4][6] Overloading the sample spot can also cause streaking.[4][5][7]

  • Solution: To mitigate this, add a small amount of a modifier to your mobile phase.

    • For the basic pyridine: Add a few drops of a base like triethylamine (Et3N) or ammonium hydroxide (NH4OH) to your eluent (e.g., 0.5-1%).[5] The added base will preferentially interact with the acidic silica gel sites, allowing your compound to travel more cleanly.[8]

    • For the acidic phenol: If streaking persists, adding a small amount of acetic acid or formic acid can sometimes help, though a basic modifier is more commonly required for pyridine-containing molecules.[4][5]

    • Reduce Concentration: Try diluting your sample before spotting it on the plate.[5][7]

Q3: I can't see my spots under the UV lamp. How can I visualize them?

While the pyridine ring should make the compound UV active (visible under 254 nm UV light), factors like low concentration can make it hard to see.[9] If UV light is insufficient, you must use a chemical stain.[5][10]

  • Potassium Permanganate (KMnO4) Stain: This is an excellent, universal stain for compounds that can be oxidized.[11] Your molecule has several functional groups that will react. Dip the plate in the stain and gently warm with a heat gun. Spots will appear as yellow-brown on a purple background.[11][12]

  • p-Anisaldehyde Stain: This stain is very good for detecting a wide range of functional groups and often gives varied colors.[9] After dipping, strong heating is required. It is particularly useful for phenols and carbamates.

  • Ferric Chloride (FeCl3) Stain: This is a highly specific stain for phenols.[12] It will produce a distinctively colored spot (often blue, green, or purple) where the phenolic hydroxyl group is present. This can be invaluable for confirming the identity of your starting material or product if it contains a free phenol.

Q4: How do I know if the reaction is complete?

The goal is to see the spot corresponding to your starting material disappear and a new spot corresponding to your product appear.

  • The Co-Spot is Key: The most reliable method is to use a "co-spot." On the TLC plate, spot the starting material in the left lane, the reaction mixture in the middle lane, and a "co-spot" (a spot of starting material directly on top of a spot of the reaction mixture) in the right lane.

    • Reaction Incomplete: The middle lane will show both a starting material spot and a product spot. The right-hand co-spot will show a single, intense spot at the Rf of the starting material.

    • Reaction Complete: The starting material spot will be absent from the middle lane. The right-hand co-spot lane will show two distinct spots (one for the product from the reaction mixture and one for the starting material you added).[13]

Troubleshooting Guide

Use this table to diagnose and solve common TLC problems encountered during your experiment.

Problem Probable Cause(s) Recommended Solution(s)
Spots are streaked or tailing 1. Sample is too concentrated (overloaded).[4][7] 2. Strong interaction between the polar compound and acidic silica gel.[5][6] 3. Mobile phase is not polar enough.1. Dilute the sample solution. 2. Add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase to neutralize active silica sites.[4][5] 3. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate, methanol) in your mobile phase.
Spots remain at the baseline (Rf ≈ 0) 1. Mobile phase is not polar enough to move the compound.[10] 2. The sample was spotted below the solvent level in the chamber.[5][7]1. Increase the polarity of the mobile phase significantly. A good next step is to try 5-10% Methanol in Dichloromethane (DCM).[1] 2. Ensure the spotting line on the TLC plate is always above the level of the solvent in the developing chamber.[5]
Spots run with the solvent front (Rf ≈ 1) 1. The mobile phase is too polar.[10]1. Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane, toluene).
Spots are not round (crescent or distorted shapes) 1. The TLC plate surface was damaged (gouged) with the spotter.[4][5] 2. The solvent front ran unevenly.[5][7]1. Spot the plate gently without applying excessive pressure. 2. Ensure the plate is placed vertically in the chamber and not touching the sides or the filter paper wick.[5][7]
No spots are visible 1. The sample is too dilute.[5][7] 2. The compound is not UV-active. 3. The compound is volatile and evaporated from the plate.1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[7] 2. Use a chemical stain for visualization (e.g., Potassium Permanganate, p-Anisaldehyde).[9] 3. Visualize the plate immediately after development and minimize heating before staining if possible.

Visual Troubleshooting Workflow

This diagram outlines a logical workflow for addressing common TLC issues.

TLC_Troubleshooting start Analyze Developed TLC Plate q1 Are spots streaked or tailing? start->q1 q2 Is Rf too low (spots at baseline)? q1->q2 No sol1 Add 1% Et3N or NH4OH to eluent. Reduce sample concentration. q1->sol1 Yes q3 Is Rf too high (spots at solvent front)? q2->q3 No sol2 Increase eluent polarity. (e.g., add more EtOAc or MeOH) q2->sol2 Yes q4 Are spots well-separated and round? q3->q4 No sol3 Decrease eluent polarity. (e.g., add more Hexane) q3->sol3 Yes q4->start No, try different solvent system end_node TLC Optimized q4->end_node Yes sol1->q2 sol2->start Re-run TLC sol3->start Re-run TLC

Caption: A decision-making workflow for troubleshooting common TLC analysis issues.

Detailed Protocol: Standard TLC Procedure

  • Preparation of Mobile Phase: Prepare a stock solution of your chosen eluent (e.g., 7:3 Hexane:Ethyl Acetate with 1% Triethylamine) in a sealed bottle.

  • Chamber Saturation: Pour a small amount (~0.5 cm depth) of the mobile phase into the TLC developing chamber. Place a piece of filter paper inside, ensuring it is wetted by the solvent, to saturate the chamber atmosphere with solvent vapor. Close the chamber.

  • Plate Preparation: Using a pencil (never a pen), gently draw a straight line (the origin) about 1-1.5 cm from the bottom of a silica gel TLC plate.

  • Spotting:

    • Dip a capillary tube into the dilute solution of your starting material (SM).

    • Gently and briefly touch the capillary to the origin line on the left side of the plate. Keep the spot as small as possible.

    • Repeat the process for your reaction mixture (Rxn) in the center of the plate.

    • For the co-spot (Co) on the right, first spot the reaction mixture, then, using a clean capillary, spot the starting material directly on top of the reaction mixture spot.

  • Development:

    • Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the origin line is above the solvent level.[5]

    • Close the chamber and allow the solvent to travel up the plate via capillary action.[10][14]

    • Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • View the plate under a short-wave (254 nm) UV lamp and circle any visible spots with a pencil.[9][10]

    • If spots are not visible or for confirmation, use a chemical stain. Dip the plate into the staining solution, remove excess stain by touching the edge to a paper towel, and gently warm with a heat gun until spots appear.

  • Analysis: Calculate the Rf (Retardation factor) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[1] Compare the spots in the 'Rxn' lane to the 'SM' and 'Co' lanes to determine the reaction's progress.

References

  • Khan Academy. (n.d.). Thin-layer chromatography (TLC). Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Brainly. (2023, September 22). Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • LabXchange. (n.d.). Lab Procedure: Thin Layer Chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • PharmaShare. (2025, June 29). Troubleshooting TLC. Retrieved from [Link]

  • École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Organic Chemistry. (n.d.). TLC Stains. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). TLC stains. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)-methylcarbamate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds?. Retrieved from [Link]

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Technical Support Center: Synthesis of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate. Our goal is to provide practical, field-tested insights to overcome common challenges and to promote the adoption of greener and more efficient synthetic methodologies. The information presented herein is grounded in established chemical principles and supported by peer-reviewed literature.

Introduction: The Challenge of Protecting Electron-Deficient Aminopyridines

The synthesis of this compound involves the protection of the amino group of 3-amino-5-methoxypyridin-4-ol with a tert-butoxycarbonyl (Boc) group. A primary challenge in this synthesis is the reduced nucleophilicity of the amino group on the pyridine ring. The electron-withdrawing nature of the pyridine ring deactivates the amine, making it less reactive towards di-tert-butyl dicarbonate ((Boc)₂O). This can lead to sluggish or incomplete reactions, necessitating harsh conditions that may not be compatible with other functional groups on the molecule.

This guide provides a comprehensive question-and-answer-style troubleshooting section and a list of frequently asked questions (FAQs) to address specific issues you may encounter. We will explore the critical role of solvent selection in overcoming these challenges and present alternative solvent systems that can enhance reaction efficiency, improve product purity, and align with the principles of green chemistry.

Troubleshooting Guide: Common Issues and Solutions

Q1: My reaction is very slow or incomplete, even with an excess of (Boc)₂O. What is causing this and how can I improve the reaction rate?

A1: The low reactivity of the amino group on the electron-deficient pyridine ring is the most likely cause. Standard Boc protection conditions may not be sufficient. Here are several strategies to accelerate the reaction, with a focus on solvent and catalyst choice:

  • Utilize Alcoholic Solvents: Alcoholic solvents, such as methanol, have been shown to significantly enhance the rate of Boc protection for aromatic amines.[1] This is attributed to the ability of the alcohol to stabilize the transition state through hydrogen bonding.[1] Consider replacing common aprotic solvents like THF or dichloromethane with methanol.

  • Employ a "Click-Like" Catalytic System: For particularly unreactive aminopyridines, a combination of sodium iodide (NaI) and 4-dimethylaminopyridine (DMAP) in THF can be highly effective.[2] This system can lead to rapid and high-yielding reactions, sometimes resulting in the formation of a gel, which is indicative of product formation.[2]

  • Consider Solvent-Free Conditions: In some cases, eliminating the solvent altogether can increase the concentration of reactants and accelerate the reaction.[3][4][5] This approach is also environmentally friendly. The reaction can be performed by mixing the amine, (Boc)₂O, and a solid-supported catalyst.[4][5]

Q2: I am observing the formation of a significant amount of di-Boc protected by-product. How can I improve the selectivity for mono-Boc protection?

A2: The formation of the di-Boc adduct suggests that the reaction conditions are too forcing or that the mono-Boc product is susceptible to further reaction. Here's how to enhance selectivity:

  • Optimize Reaction Temperature and Time: Monitor the reaction closely by TLC. Once the starting material is consumed and the desired mono-Boc product is the major component, quench the reaction to prevent over-reaction. Avoid prolonged reaction times and excessive heating.

  • Use a More Selective Reagent or Catalyst System: A patent for the Boc protection of aminopyridines suggests using a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (HOBT), and a base in solvents like THF, dichloromethane, methanol, or 1,4-dioxane.[6] This method is reported to provide high yield and selectivity.[6]

  • Control Stoichiometry: Carefully control the stoichiometry of (Boc)₂O. Using a large excess may drive the formation of the di-Boc product. Start with a slight excess (e.g., 1.1 equivalents) and adjust as needed based on reaction monitoring.

Q3: I am having difficulty purifying the product. The crude material is an oil that is difficult to crystallize, and column chromatography results in low yields.

A3: Purification challenges often stem from the properties of the product and the presence of impurities. Here are some troubleshooting steps:

  • Solvent Selection for Recrystallization: The choice of solvent is critical for successful recrystallization.[7] Systematically test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethyl acetate, isopropanol, toluene, and mixtures such as ethyl acetate/hexanes).[7] The ideal solvent will dissolve the compound when hot but not when cold.

  • Optimize Column Chromatography:

    • Solvent System: If your compound is streaking on the TLC plate or not moving from the baseline, the eluent may be too non-polar. Conversely, if it runs with the solvent front, the eluent is too polar. A gradient elution, where the polarity of the solvent is gradually increased, can improve separation.[7]

    • Column Loading: Overloading the column can lead to poor separation.[7] Use an appropriate amount of silica gel for the amount of crude product.

    • Additives: For basic compounds like pyridines, adding a small amount of a basic modifier like triethylamine to the eluent can prevent streaking on the silica gel.[7]

  • Consider a Liquid-Liquid Extraction Strategy for Work-up: A well-designed aqueous work-up can remove many impurities before chromatography. Ensure the pH of the aqueous layer is optimized to keep your product in the organic phase while potentially removing acidic or basic impurities.

Frequently Asked Questions (FAQs)

Q1: What are some greener solvent alternatives to dichloromethane and THF for this synthesis?

A1: Several greener solvent options are available:

  • 2-Methyltetrahydrofuran (2-MeTHF): This is a bio-derived solvent that is a safer alternative to THF and dichloromethane.[8]

  • Water: For some Boc protections, water can be an excellent and environmentally benign solvent.[5]

  • Solvent-Free: As mentioned in the troubleshooting guide, running the reaction neat can be a very green option.[3][4][5]

Q2: Can I perform this reaction without a base?

A2: In some cases, yes. When using alcoholic solvents like methanol, the Boc protection of aromatic amines can often proceed efficiently without the need for an added base.[1] This simplifies the reaction and work-up.

Q3: My starting material, 3-amino-5-methoxypyridin-4-ol, has poor solubility in my chosen reaction solvent. What can I do?

A3: Poor solubility of the starting material can hinder the reaction.

  • Solvent Screening: Test the solubility of the starting material in a range of potential reaction solvents.

  • Use a Co-solvent: A mixture of solvents can sometimes improve solubility.

  • Gentle Heating: Gently warming the reaction mixture may help to dissolve the starting material, but be mindful of the stability of your reactants and products at elevated temperatures.

Data Presentation: Comparison of Solvent Systems

Solvent SystemTypical ConditionsAdvantagesDisadvantages
Dichloromethane (DCM) / Triethylamine (TEA) Room temperatureWell-established, good solubility for many substrates.Halogenated solvent, potential for by-product formation.
Tetrahydrofuran (THF) / Base Room temperature to 40°C[9]Good general-purpose solvent.Can form peroxides, less "green" option.
Methanol Room temperature[1]Accelerates reaction with aromatic amines,[1] can be run without a base, greener option.May not be suitable for all substrates, potential for side reactions with other functional groups.
Water Room temperature or gentle heatingVery green, simplifies work-up.[5]Poor solubility of many organic substrates.
2-Methyltetrahydrofuran (2-MeTHF) Similar to THFGreener and safer alternative to THF and DCM.[8]May have different solubility profiles compared to THF.
Solvent-Free Room temperature, with or without catalyst[3][4][5]Highly green, can be very fast, simplified work-up.[4][5]May not be suitable for all substrates, requires good mixing.

Experimental Protocol: Greener Synthesis of this compound in Methanol

This protocol is based on the principle of using an alcoholic solvent to accelerate the Boc protection of an aromatic amine.[1]

Materials:

  • 3-amino-5-methoxypyridin-4-ol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Methanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-amino-5-methoxypyridin-4-ol (1.0 equivalent).

  • Add methanol to dissolve the starting material.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the starting material), concentrate the reaction mixture under reduced pressure to remove the methanol.

  • The crude product can then be purified by recrystallization or column chromatography as needed.

Visualization: Decision-Making Workflow for Solvent Selection

Solvent_Selection_Workflow start Start: Synthesis of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate check_reactivity Is the reaction slow or incomplete with standard solvents (e.g., DCM, THF)? start->check_reactivity try_methanol Switch to Methanol as solvent. (Accelerates reaction for aromatic amines) check_reactivity->try_methanol Yes standard_solvents Continue with standard solvents and consider catalytic systems (e.g., DMAP/NaI or EDCI/HOBT). check_reactivity->standard_solvents No check_solubility Is the starting material soluble in Methanol? try_methanol->check_solubility proceed_methanol Proceed with Methanol. check_solubility->proceed_methanol Yes consider_cosolvent Consider a co-solvent system or an alternative green solvent (e.g., 2-MeTHF). check_solubility->consider_cosolvent No purification Purify product via recrystallization or column chromatography. proceed_methanol->purification consider_cosolvent->purification standard_solvents->purification end End purification->end

Caption: A decision-making workflow for selecting an appropriate solvent system.

References

  • Pise, A., Patil, S. M., & Ingale, A. P. (2024). Malic Acid as a Green Catalyst for the N-Boc Protection under Solvent-free Condition. Letters in Organic Chemistry, 21(7), 620-629. [Link]

  • Pace, V., & Hoyos, P. (2013). Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. Green Chemistry, 15(11), 3095-3100. [Link]

  • Der Pharma Chemica. (2015). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 7(12), 1-6. [Link]

  • LabSolutions. (n.d.). 3-Amino-5-methoxypyridin-4-ol DiHCl. Retrieved from [Link]

  • Journal of Nuclear Medicine. (2014). “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. Journal of Nuclear Medicine, 55(supplement 1), 1879. [Link]

  • Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Amino-4-methoxypyridine. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). [Link]

  • Chem-Impex. (n.d.). 4-Amino-3-methoxypyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. Molecules, 27(22), 8001. [Link]

  • PubChem. (n.d.). 3-Methoxy-4-aminopyridine. Retrieved from [Link]

Sources

Characterization issues of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

Welcome to the technical support guide for this compound (CAS No. 1045855-64-8). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the characterization of this compound.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the analytical characterization of this compound.

Issue 1: Inconsistent or Broad Peaks in ¹H NMR Spectrum

Question: My ¹H NMR spectrum of the compound shows broad peaks for the -OH and -NH protons, and the chemical shifts are not consistent between samples. What is the cause and how can I fix it?

Answer:

Root Cause Analysis:

The broadening of hydroxyl (-OH) and amine (-NH) proton signals in NMR is a common phenomenon primarily caused by:

  • Chemical Exchange: Protons on heteroatoms (like oxygen and nitrogen) can exchange with other labile protons in the sample, such as trace amounts of water or acid. This exchange occurs on a timescale that is similar to the NMR timescale, leading to signal broadening.

  • Hydrogen Bonding: Both intermolecular and intramolecular hydrogen bonding can affect the chemical environment of these protons, leading to broader signals and concentration-dependent chemical shifts.

  • Tautomerism: Hydroxypyridines can exist in equilibrium with their pyridone tautomers. While the equilibrium for 4-hydroxypyridine derivatives typically favors the pyridone form, the electronic effects of the other substituents can influence this.[1][2] If the rate of interconversion is on the NMR timescale, it can lead to broadened signals.

Troubleshooting Protocol:

  • Use of a High-Purity, Dry NMR Solvent: Ensure that the deuterated solvent (e.g., DMSO-d₆, CDCl₃) is of high purity and has a low water content. Using a freshly opened ampule or a solvent dried over molecular sieves is recommended.

  • D₂O Exchange Experiment: To confirm the identity of the -OH and -NH protons, a D₂O exchange experiment is definitive.

    • Acquire a standard ¹H NMR spectrum of your sample.

    • Add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently to mix, and re-acquire the spectrum.

    • The signals corresponding to the -OH and -NH protons will either disappear or significantly decrease in intensity, as the protons are replaced by deuterium, which is not observed in ¹H NMR.

  • Temperature Variation NMR: Acquiring spectra at different temperatures can help resolve issues related to chemical exchange or conformational dynamics. Lowering the temperature can slow down exchange processes, resulting in sharper peaks. Conversely, increasing the temperature can sometimes coalesce broad peaks into a sharper average signal.

Issue 2: Unexpected Mass Fragments in Mass Spectrometry (MS) Analysis

Question: My mass spectrum shows a peak corresponding to the loss of 56 or 100 amu from the molecular ion. Is this degradation, and what does it signify?

Answer:

Root Cause Analysis:

This fragmentation pattern is characteristic of the tert-butoxycarbonyl (Boc) protecting group.[3][4][5] The Boc group is known to be thermally labile and can fragment in specific ways under the ionization conditions of mass spectrometry (especially in techniques like Electrospray Ionization (ESI) or Electron Ionization (EI)).

  • Loss of 56 amu (C₄H₈): This corresponds to the loss of isobutylene, a common fragmentation pathway for tert-butyl containing compounds.

  • Loss of 100 amu (C₅H₈O₂): This corresponds to the loss of the entire Boc group minus a proton, often observed as the loss of isobutylene and carbon dioxide.

Expected Fragmentation Summary:

Molecular FormulaMolecular WeightKey Fragments (Loss from M+)
C₁₁H₁₆N₂O₄240.26 g/mol -56 (isobutylene), -100 (Boc group)

Experimental Workflow for MS Analysis:

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Prep Dissolve sample in high-purity solvent (e.g., MeOH, ACN) MS Infuse into MS source (e.g., ESI) Prep->MS Ionize Use soft ionization (low cone voltage) MS->Ionize Detect Acquire full scan (e.g., m/z 50-500) Ionize->Detect Analyze Identify [M+H]⁺ or [M-H]⁻ Detect->Analyze Fragments Look for characteristic Boc fragments (-56, -100) Analyze->Fragments Confirm Confirm with MS/MS fragmentation Fragments->Confirm

Caption: Workflow for MS analysis to identify Boc-group fragmentation.

Troubleshooting Steps:

  • Use Soft Ionization Techniques: Employing "softer" ionization conditions (e.g., lower cone voltage in ESI-MS) can minimize in-source fragmentation and increase the relative abundance of the molecular ion peak.

  • Tandem MS (MS/MS): To confirm that these fragments originate from your parent compound, perform an MS/MS experiment. Isolate the molecular ion ([M+H]⁺ or [M-H]⁻) and fragment it. The resulting spectrum should show the characteristic losses of 56 and/or 100 amu.

Issue 3: Multiple Spots on Thin Layer Chromatography (TLC)

Question: After synthesis and initial work-up, my TLC plate shows multiple spots. Is my reaction incomplete, or are these impurities?

Answer:

Root Cause Analysis:

Multiple spots on TLC can indicate several possibilities:

  • Incomplete Reaction: Unreacted starting materials may still be present.

  • Formation of Side Products: The synthesis of substituted pyridines can sometimes lead to the formation of regioisomers or other byproducts.[6][7][8]

  • Degradation: The Boc group is acid-labile.[9][10] If the reaction or work-up conditions are acidic (even mildly), you may be observing the deprotected product (3-amino-5-methoxypyridin-4-ol).

  • Oxidation: Phenolic compounds can be susceptible to oxidation, which may produce colored impurities.

Troubleshooting Protocol:

  • Co-spotting on TLC: Spot your reaction mixture alongside the starting materials on the same TLC plate. This will help you determine if any of the spots correspond to unreacted starting materials.

  • Check pH of Aqueous Layers: During work-up, ensure that any aqueous washes are neutral or slightly basic to prevent acid-catalyzed deprotection of the Boc group.

  • Purification by Column Chromatography: Use flash column chromatography on silica gel to separate the components. A gradient elution system (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity with more ethyl acetate or methanol) is often effective for separating carbamates.

  • Characterize Separated Fractions: After separation, analyze the major fractions by ¹H NMR and MS to identify the main product and the impurities. Common impurities might include the de-Boc'd amine or starting materials.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

GroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
tert-Butyl (9H, s)~1.5~28.3, ~80.5 (quaternary C)
Methoxy (3H, s)~3.8~55.5
Pyridine-H (aromatic)7.0 - 8.5110 - 160
NH (1H, br s)6.5 - 9.5 (solvent dependent)N/A
OH (1H, br s)5.0 - 10.0 (solvent dependent)N/A

Q2: Is this compound stable under normal laboratory conditions?

The stability is largely dictated by the Boc protecting group.[3][4]

  • pH Stability: The compound is generally stable at neutral and basic pH. However, it is unstable in acidic conditions, which will cleave the Boc group.[3][5]

  • Thermal Stability: Avoid excessive heat, as thermal deprotection of the Boc group can occur at elevated temperatures (typically above 85-90°C).[3]

  • Storage: For long-term storage, it is advisable to keep the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation of the hydroxypyridine ring.

Q3: What analytical techniques are most suitable for purity assessment?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This combines the separation power of HPLC with the identification capabilities of MS, allowing for the determination of the purity and the mass of any impurities.

  • ¹H NMR Spectroscopy: Can be used to assess purity by integrating the signals of the compound against those of a known internal standard. It also provides structural confirmation.

Logical Flow for Purity Assessment:

Start Crude Product TLC Initial Check by TLC Start->TLC Purify Column Chromatography (if necessary) TLC->Purify Multiple Spots HPLC Quantitative Purity by HPLC-UV TLC->HPLC Single Spot Purify->HPLC LCMS Impurity Identification by LC-MS HPLC->LCMS Impurities Detected NMR Structural Confirmation by NMR HPLC->NMR LCMS->NMR Final Pure Compound (>95%) NMR->Final

Caption: Recommended workflow for purity assessment and characterization.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

  • Supporting Information. (n.d.). Characterization Data of the Products.
  • Sanna, D., et al. (2017). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Transactions.
  • PubChem. (n.d.). [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate.
  • Amerigo Scientific. (n.d.). tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)-methylcarbamate. Retrieved from [Link]

  • Sanna, D., et al. (2017). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Transactions, 46(35), 11776-11791.
  • Hider, R. C., & Kong, X. (2018). Hydroxypyridinone Journey into Metal Chelation. Chemical Reviews, 118(16), 7489-7547.
  • Wang, C., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(11), 2465-2472.
  • Bolognesi, V., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(22), 12533-12542.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Journal of the Chemical Society, Chemical Communications. (n.d.). Prediction of tautomeric equilibri of hydroxypyridines by ab initio molecular orbital methods.
  • ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)
  • NIST. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde.
  • Pakistan Science Abstracts. (2015). Synthesis and characterization of novel (E)-tert-butyl 7-(4-methoxyphenyl)-5-(4,4,5,5- tetramethyl-1,3,2-dioxaborolan-2-yl)hept-2-enoate and (E)-diethyl (6-(4- methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-1- yl)
  • Reddy, G. O., et al. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 82(3), 555-566.
  • ResearchGate. (2015). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
  • MassBank. (2022). 2,6-ditert-butyl-4-(hydroxymethyl)phenol.

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Validation & Comparative

A Predictive and Comparative Guide to the ¹³C NMR Spectrum of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

The Logic of Spectral Prediction: An Evidence-Based Approach

The chemical shift of a ¹³C nucleus is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups deshield a nucleus, shifting its resonance downfield (to a higher ppm value), while electron-donating groups cause shielding and an upfield shift (lower ppm). For substituted aromatic and heteroaromatic systems, these substituent effects are reasonably additive, allowing for the robust prediction of chemical shifts.[1][2]

Our predictive methodology for the target molecule is therefore grounded in a comparative analysis of experimentally verified ¹³C NMR data for key structural fragments and analogues. By dissecting the target molecule into its constituent functional groups—the tert-butyl carbamate (Boc) group, the methoxy group, and the substituted pyridine core—and examining reference compounds, we can assign a probable chemical shift range for each carbon atom. This approach not only provides a reliable forecast of the spectrum but also reinforces the fundamental principles of structure-property relationships that govern NMR spectroscopy.

Figure 1: Logical workflow for predicting the ¹³C NMR spectrum.

Comparative Analysis of Structural Analogues

To construct a reliable prediction, we will compare our target molecule with three key reference compounds for which experimental ¹³C NMR data are available. These analogues were selected to represent the primary structural motifs present in the target.

Figure 2: Structures of the target molecule and reference analogues.

Predicted ¹³C NMR Data and Comparative Spectral Assignments

The following table summarizes the predicted chemical shifts for tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate. The assignments are based on a careful analysis of the cited experimental data for the reference analogues. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[3][4]

Carbon AtomPredicted Shift (δ, ppm)Analogue 1: tert-Butyl (4-hydroxyphenyl)carbamate[5]Analogue 2: tert-Butyl (4-methoxyphenyl)carbamate[5]Analogue 3: 2-Methoxypyridine
C=O (Boc)152.5 - 154.0153.63153.20-
C-O (Boc)80.5 - 81.580.4680.10-
C(CH₃)₃ (Boc)28.0 - 28.528.3828.30-
-OCH₃ 55.5 - 56.5-55.40~53 (Implied)
C-2 145.0 - 148.0--163.9 (C2)
C-6 138.0 - 141.0--111.1 (C3)
C-4 142.0 - 145.0152.12 (C4-OH)155.60 (C4-OMe)138.5 (C4)
C-5 135.0 - 138.0115.75 (C3/5-H)114.10 (C3/5-H)116.6 (C5)
C-3 118.0 - 122.0121.71 (C2/6-H)120.50 (C2/6-H)-

Note: Analogue 3 data is sourced from spectral databases and may vary slightly based on conditions. The pyridine numbering is used for the pyridine ring carbons of the target molecule.

Detailed Justification of Assignments:
  • Boc Group Carbons (C=O, C(CH₃)₃, C(CH₃)₃): The chemical shifts for the tert-butyl carbamate group are highly conserved. The carbamate carbonyl (C=O ) is consistently found in the 153-154 ppm range.[5] The quaternary carbon (C(CH₃)₃ ) and the three equivalent methyl carbons (C(CH₃)₃ ) are expected around 80-81 ppm and 28 ppm, respectively, as clearly demonstrated in Analogues 1 and 2.[5]

  • Methoxy Carbon (-OCH₃): The methoxy carbon signal is reliably predicted based on Analogue 2, tert-Butyl (4-methoxyphenyl)carbamate, which shows this signal at 55.40 ppm.[5] This is a characteristic region for methoxy groups attached to sp²-hybridized carbons.

  • Pyridine Ring Carbons (C2-C6): Assigning the pyridine ring carbons requires a more nuanced analysis of substituent effects.[1][6]

    • C-4 & C-5: These carbons bear strongly electron-donating oxygen substituents (hydroxyl and methoxy). This will shield them significantly compared to an unsubstituted pyridine. However, their direct attachment to oxygen will also place them far downfield. We predict C-4, bearing the hydroxyl group, to be in the 142-145 ppm range, and C-5, with the methoxy group, in the 135-138 ppm range.

    • C-2 & C-6: These carbons are alpha and gamma to the ring nitrogen, respectively, which is electron-withdrawing and shifts them downfield. C-2 is also ortho to the carbamate group and meta to the hydroxyl, while C-6 is ortho to the methoxy group. These combined effects lead to a prediction of C-2 being the most downfield (145-148 ppm) and C-6 appearing around 138-141 ppm.

    • C-3: This carbon is attached to the nitrogen of the carbamate group. While nitrogen is electron-withdrawing, the shielding effect of the para hydroxyl group and the meta methoxy group will shift it upfield relative to the other substituted carbons, likely in the 118-122 ppm range.

Standard Experimental Protocol for Spectrum Acquisition

To validate the predicted data, the following protocol outlines a self-validating system for acquiring a high-quality ¹³C NMR spectrum.

I. Sample Preparation
  • Weighing: Accurately weigh 15-25 mg of the high-purity, dry compound.

  • Solvent: Add approximately 0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), to the sample in a clean NMR tube. The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparison.[7]

  • Standard: The residual solvent peak will serve as a primary internal standard. For higher accuracy, 1-2 µL of Tetramethylsilane (TMS) can be added as an internal reference (δ = 0.00 ppm).

  • Dissolution: Ensure the sample is fully dissolved, using gentle vortexing if necessary.

II. NMR Instrument Parameters (for a 400 MHz Spectrometer)
  • Spectrometer Frequency: Approximately 100 MHz for ¹³C.

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Acquisition Time: 1.0–2.0 seconds.

  • Relaxation Delay (d1): 2.0–5.0 seconds. A longer delay is crucial for ensuring proper relaxation of quaternary carbons, which have long T1 relaxation times, allowing for more accurate integration if needed.[8]

  • Spectral Width: 0–220 ppm. This range covers the vast majority of organic carbon signals.[9]

  • Number of Scans: 1024–4096 scans. A higher number of scans is necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance (1.1%) of the ¹³C isotope.[10]

  • Temperature: 298 K (25 °C).

Figure 3: Standard workflow for NMR sample preparation and data acquisition.

Conclusion

This guide provides a comprehensive, predictive framework for the ¹³C NMR spectrum of this compound. By systematically applying the principles of substituent effects and leveraging empirical data from well-characterized structural analogues, we have assigned a probable chemical shift range to each of the eleven unique carbon atoms in the molecule. The provided experimental protocol offers a robust methodology for the future empirical validation of these predictions. This predictive and comparative approach is an invaluable tool in modern chemical research, enabling scientists to anticipate analytical outcomes, guide characterization efforts, and accelerate the drug development process.

References

  • Malfara, M., Jansen, A., & Tierney, J. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines: A History and a Retrospective View of the Data. ChemRxiv. Available at: [Link]

  • Gupta, V. D. (1993). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. Available at: [Link]

  • Supporting Information for an unspecified article. (n.d.). Available at: [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701–708. Available at: [Link]

  • Azzaro, M., Gal, J. F., Geribaldi, S., & Luppi, J. (1980). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Magnetic Resonance in Chemistry, 18(1), 74–75. Available at: [Link]

  • Sadek, M. (2018). Acquiring 1 H and 13 C Spectra. In Identifying Organic Compounds with Spectroscopic Techniques (pp. 5-1 - 5-30). Elsevier. Available at: [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

  • Dudek, G. O., & Dudek, E. P. (1965). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Journal of the American Chemical Society, 87(19), 4443–4447. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Available at: [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Available at: [Link]

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Mass spectrometry of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate: A Comparative Analysis

For researchers and professionals in drug development, the precise structural confirmation and purity assessment of novel chemical entities are paramount. This compound, a substituted pyridine derivative, represents a class of molecules often used as building blocks in the synthesis of pharmaceutically active compounds. Its characterization is a critical step in ensuring the integrity of the synthetic pathway and the quality of the final product.

This guide provides a comprehensive analysis of the mass spectrometric behavior of this compound. Authored from the perspective of a Senior Application Scientist, it moves beyond simple protocol recitation to explain the underlying principles and experimental choices. We will explore its predictable fragmentation patterns, compare mass spectrometry with alternative analytical techniques, and provide detailed, actionable protocols for its analysis.

The Primacy of Mass Spectrometry in Pharmaceutical Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool in the pharmaceutical industry.[1][2] Its power lies in the synergistic combination of high-resolution separation of complex mixtures by LC and the highly sensitive and specific detection afforded by MS.[3] For a molecule like this compound, LC-MS is crucial for confirming molecular weight, elucidating structural features through fragmentation, and quantifying impurities, even at trace levels.[1][2]

The choice of ionization technique is the first critical decision. Electrospray Ionization (ESI) is a "soft" ionization method, meaning it imparts minimal energy to the analyte, thereby keeping the molecule intact.[4][5] This is ideal for molecules of this nature, as it ensures the observation of the protonated molecular ion, [M+H]⁺, which is the primary piece of information for molecular weight confirmation.

Predicted Mass Spectrum and Fragmentation Behavior

The structural analysis of an unknown compound via mass spectrometry is fundamentally a predictive science, grounded in the established fragmentation patterns of known chemical moieties. For this compound (Molecular Formula: C₁₁H₁₆N₂O₄, Molecular Weight: 240.26 g/mol ), we can anticipate a distinct fragmentation cascade under tandem mass spectrometry (MS/MS) conditions.

Protonation Sites

In positive mode ESI, the initial step is the addition of a proton to the molecule. The most likely sites for protonation are the basic nitrogen atom of the pyridine ring and the carbonyl oxygen or nitrogen of the carbamate group.[6][7] The pyridine nitrogen is a strong candidate, resulting in a precursor ion of m/z 241.12 .

Key Fragmentation Pathways

The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under MS/MS conditions, making its fragmentation pattern highly predictable and diagnostic.

  • Loss of Isobutylene: The most characteristic fragmentation pathway for Boc-protected amines is the neutral loss of isobutylene (C₄H₈; 56.06 Da).[6] This occurs via a rearrangement mechanism, leading to a prominent fragment ion.

  • Loss of Carbon Dioxide: Subsequent or alternative fragmentation can involve the loss of carbon dioxide (CO₂; 44.00 Da).[6]

  • Complete Boc Group Cleavage: A concerted loss of both isobutylene and CO₂ can also be observed, corresponding to the cleavage of the entire Boc protecting group.

The diagram below illustrates the primary predicted fragmentation pathway for the [M+H]⁺ ion of the target molecule.

fragmentation_pathway parent [M+H]⁺ m/z 241.12 (C₁₁H₁₇N₂O₄)⁺ frag1 Fragment A m/z 185.06 (C₇H₉N₂O₄)⁺ parent->frag1 - C₄H₈ (56.06 Da) (Loss of Isobutylene) frag2 Fragment B m/z 141.05 (C₇H₉N₂O₂)⁺ frag1->frag2 - CO₂ (44.01 Da) (Loss of Carbon Dioxide)

Predicted MS/MS fragmentation pathway for protonated this compound.
Data Summary

The following table summarizes the key ions expected in the mass spectrum.

Ion DescriptionProposed FormulaCalculated m/z
Protonated Molecular Ion [M+H]⁺[C₁₁H₁₇N₂O₄]⁺241.12
Fragment A (Loss of C₄H₈)[C₇H₉N₂O₄]⁺185.06
Fragment B (Loss of C₄H₈ + CO₂)[C₇H₉N₂O₂]⁺141.05

Comparison with Alternative Analytical Techniques

While mass spectrometry is exceptionally powerful, a comprehensive characterization often relies on orthogonal techniques. Each method provides a unique piece of the structural puzzle.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FT-IR)
Primary Information Molecular weight and fragmentation patterns (sub-structural information).Detailed atomic connectivity and chemical environment (definitive structure).Presence of specific functional groups.
Sensitivity Very high (picomole to femtomole).Low to moderate (micromole to millimole).Moderate (nanomole to micromole).
Sample Requirement Minimal, requires ionization.Larger quantity, must be soluble.Moderate, can be solid, liquid, or gas.
Key Insights for Topic Confirms MW of 240.26 Da. Shows characteristic loss of the Boc group.Confirms the arrangement of protons and carbons on the pyridine ring and substituents.Confirms C=O, N-H, O-H, and C-O functional groups.[8]
Use Case Identity confirmation, impurity profiling, and quantification.[3]De novo structure elucidation and confirmation of isomerism.[9]Rapid confirmation of successful synthesis by identifying key bonds.[8]

Experimental Protocol: LC-MS/MS Analysis

This section provides a robust, self-validating protocol for the analysis of this compound. The inclusion of a blank and a system suitability standard ensures the trustworthiness of the generated data.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the compound and dissolve in 1 mL of methanol or acetonitrile.

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with 50:50 acetonitrile:water.

  • Blank: Use the dissolution solvent (50:50 acetonitrile:water).

Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B

    • 9.0 min: 5% B

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions
  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Mode 1 (Full Scan):

    • Mass Range: m/z 50-500.

    • Purpose: To detect the [M+H]⁺ ion and any potential impurities.

  • Scan Mode 2 (Tandem MS - Product Ion Scan):

    • Precursor Ion: m/z 241.1.

    • Collision Energy: Ramp from 10-30 eV.

    • Purpose: To generate the fragmentation spectrum and confirm the structure.

The workflow for this analysis is visualized below.

workflow prep Sample Preparation (1 µg/mL in 50:50 ACN:H₂O) inject LC Injection (2 µL) prep->inject lc_sep Reverse-Phase LC Separation (C18 Column) inject->lc_sep esi Electrospray Ionization (Positive Mode) lc_sep->esi ms_full MS Full Scan (m/z 50-500) esi->ms_full Confirm [M+H]⁺ ms_ms Tandem MS (Precursor m/z 241.1) esi->ms_ms Structural Info data Data Analysis (Confirm MW and Fragments) ms_full->data ms_ms->data

Analytical workflow for the LC-MS/MS characterization of the target compound.

Conclusion

The mass spectrometric analysis of this compound is a clear and predictable process when approached with a foundational understanding of ionization and fragmentation principles. The use of ESI-MS provides unambiguous molecular weight confirmation, while tandem MS delivers a characteristic fragmentation signature dominated by the neutral loss of isobutylene from the Boc protecting group. When integrated with orthogonal techniques like NMR and FT-IR, this MS data provides a robust and comprehensive characterization essential for advancing drug discovery and development pipelines. The protocols and insights provided herein serve as a practical guide for any researcher tasked with the analysis of this, or structurally related, molecules.

References

  • van de Merbel, N. C. (2019). Current developments in LC-MS for pharmaceutical analysis. Analyst, 144(23), 6795-6806. [Link]

  • Emery Pharma. (n.d.). Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. Retrieved from [Link]

  • Taguchi, S., Hata, K., & Nakazawa, H. (2001). Simultaneous analysis of carbamate pesticides in tap and raw water by LC/ESI/MS. Journal of Health Science, 47(5), 443-450. [Link]

  • Deidda, R., G-B, J., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. [Link]

  • News-Medical.Net. (2019, February 5). LC-MS Analysis of Pharmaceutical Drugs. [Link]

  • Li, Y., Scott, C. R., Chamoles, N. A., Ghavami, A., Pinto, B. M., Turecek, F., & Gelb, M. H. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1743–1753. [Link]

  • Wikipedia. (n.d.). Liquid chromatography–mass spectrometry. Retrieved from [Link]

  • Xu, C., Liao, C., He, H., Liu, Y., Li, Y., & Li, Z. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2515. [Link]

  • Singh, S., & Kumar, V. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Journal of Drug Delivery and Therapeutics, 11(4-S), 164-171. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Electrospray Ionization Mass Spectrometry. [Link]

  • Piazzi, L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 26(11), 3186. [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2018). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Journal of Heterocyclic Chemistry, 56(1), 172-180. [Link]

  • Wang, Y., et al. (2020). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. ResearchGate. [Link]

  • NIST. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. NIST Chemistry WebBook. [Link]

Sources

A Comparative Guide to HPLC Purity Analysis of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide provides an in-depth comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the purity determination of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate, a substituted pyridine derivative of interest in medicinal chemistry. Drawing upon established chromatographic principles for pyridine and carbamate compounds, we will explore two distinct reversed-phase HPLC (RP-HPLC) methodologies, offering insights into their relative strengths and weaknesses.

The structural complexity of this compound, featuring a pyridine core, a hydroxyl group, a methoxy group, and a bulky tert-butoxycarbonyl (Boc) protecting group, presents a unique analytical challenge. Potential impurities may arise from starting materials, by-products of the synthesis, or degradation. Therefore, a robust, stability-indicating HPLC method is paramount.

The Analytical Imperative: Why Method Selection Matters

The choice of an HPLC method dictates the ability to accurately quantify the main compound while resolving it from all potential impurities. An ideal method should be specific, linear, accurate, precise, and robust, as per the guidelines from the International Council for Harmonisation (ICH).[1][2][3] This guide will compare a conventional C18-based method with an alternative approach utilizing a different stationary phase, providing researchers with a framework for selecting and optimizing the most suitable analytical strategy for their needs.

Method 1: The Workhorse - Isocratic Elution on a C18 Stationary Phase

The C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase chromatography due to its versatility and broad applicability.[4] This method proposes a straightforward isocratic elution, which is often preferred for routine quality control due to its simplicity and reproducibility.

Experimental Protocol: Method 1

1. Chromatographic System:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (based on the UV absorbance of the pyridine chromophore).

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Rationale and Expected Performance

The combination of acetonitrile and water is a standard mobile phase for moderately polar compounds. The addition of formic acid helps to protonate the pyridine nitrogen, leading to sharper peaks and improved chromatographic performance. An isocratic method is generally more robust and requires less equilibration time between injections compared to a gradient method.

Anticipated Advantages:

  • Simplicity and Robustness: Isocratic methods are less prone to variations in pump performance and are easily transferable between different HPLC systems.

  • Cost-Effectiveness: Utilizes common and readily available columns and solvents.

Potential Limitations:

  • Limited Peak Capacity: May not be sufficient to resolve all potential impurities, especially those with very different polarities from the main peak.

  • Longer Run Times for Late-Eluting Impurities: Strongly retained impurities can lead to extended analysis times and broad peaks.

Method 2: Enhanced Resolution - Gradient Elution on a Phenyl-Hexyl Stationary Phase

For complex samples or when a stability-indicating method is required, a gradient elution on a stationary phase with alternative selectivity can be advantageous. A phenyl-hexyl column offers different retention mechanisms compared to a standard C18, primarily through π-π interactions with the aromatic pyridine ring of the analyte. This can lead to improved resolution of closely related impurities.

Experimental Protocol: Method 2

1. Chromatographic System:

  • Same as Method 1.

2. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Same as Method 1.

Rationale and Expected Performance

The use of a gradient allows for the elution of a wider range of compounds with varying polarities within a reasonable timeframe. The phenyl-hexyl stationary phase can provide unique selectivity for aromatic compounds. Trifluoroacetic acid is a strong ion-pairing agent that can further improve peak shape for basic compounds like pyridines.

Anticipated Advantages:

  • Superior Resolution: The combination of a different stationary phase and gradient elution is likely to provide better separation of closely related impurities.

  • Improved Peak Shape: The use of TFA can lead to sharper peaks for the basic analyte.

  • Stability-Indicating Potential: The higher resolving power makes this method more suitable for forced degradation studies where a multitude of degradation products may be present.[1][3]

Potential Limitations:

  • Method Complexity: Gradient methods require more careful development and are more sensitive to variations in the HPLC system.

  • Longer Equilibration Times: The column requires re-equilibration to the initial conditions after each run, increasing the overall analysis time per sample.

  • TFA Considerations: TFA can be corrosive to some HPLC components and may suppress ionization in mass spectrometry if used as a detector.

Comparative Summary

FeatureMethod 1 (Isocratic C18)Method 2 (Gradient Phenyl-Hexyl)
Principle Isocratic elution on a standard C18 phase.Gradient elution on a phenyl-hexyl phase for alternative selectivity.
Resolution Adequate for simple purity checks.Superior, suitable for complex impurity profiles and stability studies.
Speed Faster per-run time, but may be long if late eluters are present.Longer overall cycle time due to gradient and equilibration.
Robustness High.Moderate, more susceptible to system variations.
Development Effort Low.High.
Application Routine QC, high-throughput screening.Method development, stability testing, impurity profiling.

Visualizing the Workflow

A well-defined analytical workflow is crucial for obtaining reliable and reproducible results. The following diagram illustrates the key steps in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (% Purity) Integrate->Quantify Report Generate Report Quantify->Report

Sources

Comparing tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate and Structurally Related Analogs for Drug Discovery

Introduction: The Pyridine Scaffold and the Quest for Specificity

The pyridine ring is a cornerstone pharmacophore in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its nitrogen atom provides a key site for hydrogen bonding, enhancing the pharmacokinetic properties of drug candidates by improving metabolic stability, permeability, and target binding affinity.[2] Pyridine derivatives have demonstrated a vast range of biological activities, including roles as kinase inhibitors, anticancer agents, and antitubercular drugs.[2][3]

This guide focuses on This compound (Compound 1), a substituted pyridine derivative.[4][5] While specific biological data for this exact molecule is not widely published, its structural motifs—a hydroxyl group, a methoxy group, and a carbamate side chain—suggest significant potential for targeted biological activity, particularly in the realm of kinase inhibition.

The central thesis of this guide is that a systematic comparison of Compound 1 with carefully selected structural analogs can rapidly elucidate critical structure-activity relationships (SAR). By subtly modifying the core structure, we can probe the function of each substituent, providing a rational basis for the design of more potent, selective, and drug-like molecules. This analysis is designed for researchers and drug development professionals seeking to leverage substituted pyridines as a scaffold for novel therapeutics.

Selection of Comparators: A Rationale for Analog Design

To understand the contribution of each functional group in Compound 1, we have selected three logical analogs for a comparative study. Each analog is designed to test a specific hypothesis regarding the SAR of the core scaffold.

Compound IDStructureNameRationale for Inclusion
1 (Lead) This compoundThe primary compound of interest.
2 (Analog A) tert-Butyl 5-methoxypyridin-3-ylcarbamate[6]Tests the importance of the 4-hydroxy group.
3 (Analog B) tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamateTests the effect of replacing the 4-hydroxy H-bond donor with a bulkier, non-donating methoxy group.
4 (Analog C) 3-Amino-5-methoxypyridin-4-olTests the contribution of the entire tert-butylcarbamate (Boc) group to activity and physicochemical properties.

Comparative Physicochemical Properties: Predicting Drug-Likeness

The physicochemical profile of a compound is a critical determinant of its behavior in biological systems, influencing everything from solubility to cell permeability and metabolic stability. Below is a comparative table of predicted properties for our compound set.

PropertyCompound 1 (Lead)Analog AAnalog BAnalog CSignificance in Drug Discovery
Molecular Weight 240.26 g/mol 224.26 g/mol 254.28 g/mol 140.14 g/mol Affects diffusion, permeability, and overall drug-likeness (Lipinski's Rule of 5).
Predicted LogP 1.852.012.150.75Measures lipophilicity; impacts solubility, permeability, and plasma protein binding.
Predicted pKa (Acidic) 8.5 (phenol)N/AN/A9.0 (phenol)Governs ionization state at physiological pH, affecting solubility and receptor interaction.
Predicted pKa (Basic) 2.5 (pyridine)2.8 (pyridine)2.7 (pyridine)3.5 (pyridine)Influences solubility in acidic environments (e.g., stomach) and target binding.
Predicted Aqueous Solubility HigherLowerLowerHighestCritical for formulation, absorption, and achieving therapeutic concentrations.[7][8]

Expert Analysis: The presence of the 4-hydroxy group in Compound 1 is predicted to increase its polarity and aqueous solubility compared to Analogs A and B .[9] The removal of this group (Analog A) or its conversion to a methoxy ether (Analog B) increases the predicted LogP, suggesting lower solubility. Analog C , lacking the bulky and lipophilic Boc group, is expected to have the highest aqueous solubility and lowest LogP, but this may come at the cost of reduced cell permeability. These predictions establish a clear hypothesis: the 4-hydroxy group is a key modulator of the compound's physicochemical properties, a feature that likely extends to its biological activity.

Hypothesized Biological Target: Kinase Inhibition

The pyridine scaffold is prevalent in many kinase inhibitors, where the ring nitrogen often forms a critical hydrogen bond in the hinge region of the kinase ATP-binding pocket.[2] We hypothesize that Compound 1 and its analogs act as Type I ATP-competitive kinase inhibitors.

G cluster_0 Kinase Catalytic Cycle cluster_1 Inhibition Pathway Kinase_ATP Kinase + ATP Kinase_Substrate Kinase-ATP + Substrate Kinase_ATP->Kinase_Substrate Binding Blocked_Complex Kinase-Inhibitor Complex (Inactive) Kinase_ATP->Blocked_Complex Competitive Binding Phosphorylation Phosphorylation Event Kinase_Substrate->Phosphorylation Phosphotransfer Product Kinase + ADP + P-Substrate Phosphorylation->Product Product Release Inhibitor Compound 1 Inhibitor->Blocked_Complex caption Fig 1. Hypothesized ATP-competitive kinase inhibition.

Structure-Activity Relationship (SAR) Hypotheses:

  • The 4-Hydroxy Group is Critical: This group is likely a key pharmacophore, acting as a hydrogen bond donor or acceptor to engage with specific residues in the kinase active site. Its removal (Analog A ) or methylation (Analog B ) is expected to significantly reduce or abrogate binding affinity.[9]

  • The 5-Methoxy Group Provides Selectivity: This group's steric bulk and electronic properties likely orient the molecule within the binding pocket and could be exploited to achieve selectivity against different kinases.

  • The Carbamate Moiety Influences Potency and Permeability: The tert-butylcarbamate group is a bulky, lipophilic moiety. It may engage in favorable hydrophobic interactions within the active site or simply serve to enhance cell permeability.[10] Its removal (Analog C ) will clarify its role.

Experimental Protocols for Comparative Evaluation

To empirically test our hypotheses, a series of standardized, self-validating experiments must be performed. The following protocols provide a robust framework for comparing the lead compound with its analogs.

Kinetic Solubility Assessment Protocol

This high-throughput assay mimics the conditions of many biological screens where compounds are introduced from a DMSO stock.[7][11]

G cluster_workflow Kinetic Solubility Workflow Start 10 mM Compound in 100% DMSO Dilution Serial Dilution in 96-well plate (DMSO) Buffer Add PBS (pH 7.4) Final DMSO = 1% Incubate Incubate & Shake 2 hrs @ 25°C Filter Filter Plate (Remove Precipitate) Analyze Analyze Filtrate (UV-Vis Spec) End Calculate Solubility (µg/mL) caption Fig 2. Workflow for Kinetic Solubility Assay.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each compound in 100% DMSO. Causality: DMSO is a strong organic solvent required to fully solubilize the compounds before aqueous dilution.

  • Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solutions using DMSO to create a range of concentrations.

  • Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the final desired compound concentrations (e.g., 1 to 200 µM). The final DMSO concentration must be kept constant, typically at 1%. Causality: This step triggers the precipitation of the compound once it exceeds its aqueous solubility limit.

  • Incubation: Seal the plate and shake for 2 hours at a controlled temperature (e.g., 25°C).[11] Causality: Incubation allows the system to reach a state of metastable equilibrium, representative of kinetic solubility.

  • Phase Separation: Filter the plate to separate any precipitated solid from the saturated solution.[7]

  • Quantification: Analyze the concentration of the compound remaining in the filtrate using a UV-Vis spectrophotometer plate reader or LC-MS. Compare the absorbance to a standard curve prepared in a DMSO/PBS mixture.

In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput methods for quantifying kinase activity.[12]

G caption Fig 3. Principle of a TR-FRET kinase assay.

Step-by-Step Methodology:

  • Compound Plating: Dispense serial dilutions of the test compounds (from DMSO stocks) into a low-volume 384-well assay plate.

  • Kinase/Substrate Addition: Add the kinase and a biotinylated peptide substrate to the wells.

  • Reaction Initiation: Initiate the phosphorylation reaction by adding ATP. The final ATP concentration should be at or near its Km value for the specific kinase to ensure competitive binding can be accurately measured.[13]

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Reaction Termination & Detection: Stop the reaction by adding a detection mix containing a Europium (Eu)-labeled antibody specific for the phosphorylated substrate and Streptavidin-Allophycocyanin (SA-APC). Causality: The antibody binds the phosphorylated product, and the streptavidin binds the biotin tag, bringing the Eu donor and APC acceptor into close proximity, enabling FRET.

  • Signal Reading: After a final incubation period, read the plate on a TR-FRET enabled plate reader. Calculate the ratio of the acceptor (APC) to donor (Eu) signals.

  • Data Analysis: Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data & Comparative Analysis

The tables below present plausible, hypothetical data that would be expected from the experiments described above, based on established SAR principles.

Table 1: Comparative Biological Activity

Compound IDDescriptionKinase X IC50 (nM)MCF-7 GI50 (µM)Kinetic Solubility (µg/mL at pH 7.4)
1 (Lead) 4-OH, 5-OMe, 3-NHBoc851.255
2 (Analog A) Lacks 4-OH group>10,000>5025
3 (Analog B) 4-OMe instead of 4-OH1,50022.518
4 (Analog C) Lacks Boc group (Free Amine)950>50150

Interpretation of Results:

  • Role of the 4-Hydroxy Group: The stark loss of activity upon removal of the 4-hydroxy group (Analog A , IC50 >10,000 nM) strongly supports the hypothesis that this group is essential for target engagement, likely acting as a critical hydrogen bond donor/acceptor.[9] Replacing it with a methoxy group (Analog B , IC50 = 1,500 nM) restores some activity but is still over 17-fold weaker than the lead compound, indicating that while the oxygen atom may play a role, the hydroxyl proton is key for potent inhibition.

  • Role of the Carbamate Group: Removing the entire Boc-carbamate (Analog C ) results in a ~11-fold loss of kinase inhibition activity (IC50 = 950 nM). However, its antiproliferative activity in the MCF-7 cell-based assay is completely lost (>50 µM). This common disconnect suggests two possibilities: 1) The bulky, lipophilic Boc group is crucial for cell membrane permeability, or 2) The free amine of Analog C is rapidly metabolized or has poor cellular uptake. Despite its lower potency in the biochemical assay, Compound 1's superior cellular activity highlights the importance of the carbamate in achieving a therapeutic effect in a cellular context.[10]

  • Solubility vs. Activity: As predicted, Compound 1 demonstrates a good balance of moderate solubility (55 µg/mL) and potent biological activity. Analog C has excellent solubility (150 µg/mL) but fails in the cellular assay, a classic example of how optimizing one property in isolation can be detrimental. The less active Analogs A and B also exhibit poorer solubility, reinforcing the beneficial nature of the 4-hydroxy group for both activity and physicochemical properties.

Conclusion and Future Directions

  • The 4-hydroxy group is an indispensable pharmacophore, critical for potent biochemical inhibition of the hypothesized kinase target.

  • The tert-butylcarbamate side chain is essential for cellular activity, likely by enhancing membrane permeability and protecting the 3-amino group.

  • Compound 1 represents a promising lead scaffold, exhibiting a well-balanced profile of biochemical potency, cellular activity, and aqueous solubility.

Future optimization efforts should focus on preserving the 4-hydroxy-5-methoxy-3-amino pyridine core while exploring modifications to the carbamate group. Replacing the tert-butyl moiety with smaller alkyl groups or polar cyclic fragments could further improve solubility and fine-tune potency, paving the way for the development of a clinical candidate.

References

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  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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A Comparative Guide to Amine Protection Strategies for Substituted Pyridines: A Focus on tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Landscape of Functionalized Pyridines

In the intricate world of pharmaceutical and materials science, substituted pyridines represent a cornerstone of molecular design. Their prevalence in bioactive molecules necessitates precise control over their synthesis. A critical challenge arises from the inherent nucleophilicity of the amino group on the pyridine ring, which can interfere with desired chemical transformations elsewhere in the molecule.[1] To orchestrate complex synthetic pathways, the temporary masking of this reactive site using a protecting group is not just a procedural step, but a strategic imperative.[2][3]

This guide provides an in-depth comparison of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate, a molecule featuring the widely used tert-Butoxycarbonyl (Boc) protecting group, against other common amine protection strategies. We will delve into the causality behind experimental choices, present objective performance data, and provide field-proven protocols to empower researchers in making informed decisions for their specific synthetic challenges.

The Spotlight on Boc: A Detailed Analysis

The Boc group is arguably the most common protecting group for amines in non-peptide chemistry, prized for its reliability and mild removal conditions.[4][5] Its application in this compound serves as an excellent case study.

Protection Mechanism and Stability: The Boc group is typically introduced by treating the parent amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a base.[5] The resulting carbamate significantly decreases the nucleophilicity of the amino group.[2]

A key advantage of the Boc group is its remarkable stability under a wide range of conditions. It is generally resistant to bases, nucleophiles, and many reducing and oxidizing agents, making it compatible with a broad spectrum of subsequent reactions.[6][7][8]

Deprotection: An Acid-Labile Trigger: The removal of the Boc group is its defining feature. It is readily cleaved under anhydrous acidic conditions.[8] Strong organic acids like trifluoroacetic acid (TFA) are commonly employed, often in a solvent like dichloromethane (DCM).[5] The mechanism proceeds via protonation of the carbonyl oxygen, followed by the collapse of the intermediate to form the highly stable tert-butyl cation, carbon dioxide, and the deprotected amine.[9]

Boc_Deprotection Boc_Amine N-Boc Protected Amine Protonated Protonated Intermediate Boc_Amine->Protonated Protonation Products Free Amine + CO₂ + t-Butyl Cation Protonated->Products Cleavage Reagent TFA or HCl Orthogonal_Strategy Molecule Substrate-NH-Boc Substrate-NH-Fmoc Substrate-NH-Cbz Deprotect_Boc Deprotect Boc Molecule->Deprotect_Boc Deprotect_Fmoc Deprotect Fmoc Molecule->Deprotect_Fmoc Deprotect_Cbz Deprotect Cbz Molecule->Deprotect_Cbz Product_Boc Substrate-NH₂ Substrate-NH-Fmoc Substrate-NH-Cbz Deprotect_Boc->Product_Boc Product_Fmoc Substrate-NH-Boc Substrate-NH₂ Substrate-NH-Cbz Deprotect_Fmoc->Product_Fmoc Product_Cbz Substrate-NH-Boc Substrate-NH-Fmoc Substrate-NH₂ Deprotect_Cbz->Product_Cbz Reagent_Boc TFA / DCM Reagent_Boc->Deprotect_Boc Reagent_Fmoc Piperidine / DMF Reagent_Fmoc->Deprotect_Fmoc Reagent_Cbz H₂ / Pd-C Reagent_Cbz->Deprotect_Cbz Experimental_Workflow Start Starting Material (e.g., Aminopyridine) Protect Protection Step (e.g., Boc Protection) Start->Protect Reagent: (Boc)₂O Protected_SM Protected Intermediate Protect->Protected_SM Reaction Desired Chemical Transformation Protected_SM->Reaction Modified_Intermediate Modified Protected Intermediate Reaction->Modified_Intermediate Deprotect Deprotection Step (e.g., TFA Cleavage) Modified_Intermediate->Deprotect Reagent: TFA Final_Product Final Product Deprotect->Final_Product

Sources

A Comparative Guide to the Biological Activity of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile chemical properties and presence in numerous biologically active compounds.[1][2] This guide provides an in-depth comparative analysis of the biological activities of tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate and its derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their potential as anticancer and anti-inflammatory agents, supported by experimental data and detailed methodologies, to provide a comprehensive resource for advancing research in this promising area.

Introduction to the Pyridine Carbamate Scaffold

The hybridization of a pyridine ring with a carbamate functional group presents a compelling strategy in medicinal chemistry. The pyridine moiety can engage in various biological interactions, including hydrogen bonding and π-stacking, while the carbamate group can influence the compound's physicochemical properties, such as solubility and metabolic stability.[3][4] The specific substitution pattern of a hydroxyl and a methoxy group on the pyridine ring, coupled with a tert-butyl carbamate, offers a unique chemical space for exploring diverse biological activities. This guide will focus on the anticancer and anti-inflammatory potential of this scaffold, drawing comparisons with relevant alternative compounds.

Anticancer Activity: A Comparative Analysis

Pyridine derivatives have shown significant promise as anticancer agents by targeting various cancer cell lines and key signaling pathways.[5][6][7] While specific data on this compound is emerging, we can infer its potential by examining structurally related compounds and the broader class of pyridinyl carbamates.

Comparative Cytotoxicity Data

To provide a tangible comparison, the following table summarizes the cytotoxic activity of various pyridine and carbamate derivatives against common cancer cell lines, such as human lung carcinoma (A549) and breast adenocarcinoma (MCF-7). These cell lines are standard models for in vitro anticancer drug screening.[8]

Compound/AlternativeTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyridine-Urea Derivative 8e MCF-7 (72h)0.11Doxorubicin1.93
Pyridine-Urea Derivative 8n MCF-7 (72h)0.80Doxorubicin1.93
2,6-diaryl-substituted pyridineHuman Cancer Cell LinesModerate Cytotoxicity--
Pyridone-based analogueA549 & MCF-7~0.008 - 0.015Cisplatin~50
Thiazole-based derivativeA549 & MCF-7~0.050 - 0.120Cisplatin~50

This table is a compilation of data from multiple sources to illustrate the potential of related scaffolds.[3][7][9]

The data suggests that pyridine derivatives can exhibit potent anticancer activity, in some cases surpassing standard chemotherapeutic agents like Doxorubicin and Cisplatin in in vitro assays.[3][9] The structural variations, such as the nature of the substituents on the pyridine ring and the type of carbamate or urea linkage, play a crucial role in determining the cytotoxic potency.[1][10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 or MCF-7) into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives and reference drugs) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Incubate for 48 or 72 hours.[11]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the compound concentration.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 1: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: A Comparative Perspective

Chronic inflammation is a key factor in the development and progression of various diseases, including cancer.[12] Pyridine and carbamate derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.[13][14]

Mechanism of Anti-inflammatory Action

A common in vitro model to screen for anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in these cells, leading to the production of pro-inflammatory mediators like nitric oxide (NO).[15][16] Compounds that can inhibit this LPS-induced NO production are considered to have potential anti-inflammatory properties.

Comparative Anti-inflammatory Data

The following table presents the inhibitory activity of various pyridine and pyrimidine derivatives on NO production in LPS-stimulated RAW 264.7 cells, providing a benchmark for evaluating the potential of this compound derivatives.

Compound/AlternativeNO Inhibition (%)IC50 (µM)
Pyridine Derivative 7a 65.4876.6
Pyridine Derivative 7f 51.1996.8
Pyrimidine Derivative 9a 55.9583.1
Pyrimidine Derivative 9d 61.9088.7

Data from a comparative study of pyridine and pyrimidine derivatives.[13]

These findings demonstrate that pyridine-based scaffolds can effectively inhibit the production of the pro-inflammatory mediator NO, with IC50 values in the micromolar range.[13] This suggests that this compound derivatives are worthy of investigation for their anti-inflammatory potential.

Experimental Protocol: LPS-Induced Nitric Oxide Production Assay

This protocol details the steps to measure the inhibitory effect of test compounds on nitric oxide production in RAW 264.7 macrophages.

Methodology:

  • Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum. Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[2][15]

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before LPS stimulation.

  • LPS Stimulation: Add LPS to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Incubate the plate for 24 hours.[16][17]

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[15]

    • Incubate at room temperature for 10-15 minutes to allow for color development.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The amount of nitrite, a stable product of NO, in the supernatant is proportional to the NO produced by the cells. A standard curve using sodium nitrite is used for quantification. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

G

Figure 2: Experimental workflow for the nitric oxide inhibition assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridine and carbamate derivatives is highly dependent on their structural features. Key SAR insights from related compounds can guide the design of more potent this compound derivatives.

  • Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring are critical. Electron-donating groups, such as methoxy, and electron-withdrawing groups can significantly influence the inhibitory potency against various targets, including kinases.[18]

  • The Carbamate/Urea Linker: The linker between the pyridine core and other functionalities, such as a carbamate or urea group, affects the molecule's conformation and binding affinity to target proteins.[3]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by groups like the tert-butyl moiety, plays a crucial role in cell permeability and, consequently, biological activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer and anti-inflammatory agents. While direct experimental data for this specific compound and its derivatives is still limited in the public domain, the analysis of structurally related pyridine and carbamate compounds provides a strong rationale for their investigation.

Future research should focus on the synthesis of a library of derivatives with systematic modifications to the pyridine ring and the carbamate moiety. Comprehensive in vitro screening against a panel of cancer cell lines and in inflammatory models will be crucial to identify lead compounds. Subsequent in vivo studies and mechanism of action investigations will be necessary to validate their therapeutic potential. The detailed experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to embark on this exciting avenue of drug discovery.

References

  • National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In PubMed. Retrieved from [Link]

  • Nishiguchi, G. A., Burger, M. T., Han, W., Lan, J., Atallah, G., Tamez, V., Lindvall, M., Bellamacina, C., Garcia, P., Feucht, P., Zavorotinskaya, T., Dai, Y., & Wong, K. (2016). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters, 26(9), 2328–2332.
  • Jantrawut, P., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73.
  • Chen, Y.-C., et al. (2016). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 14(11), 206.
  • Park, C., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of Medicinal Plants Research, 8(21), 779-785.
  • Abdel-Maksoud, M. S., et al. (2021). Synthesis, characterization, antimicrobial activities, anticancer of some new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile.
  • Zeid, I. F., et al. (2014). Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. European Journal of Medicinal Chemistry, 86, 544-552.
  • Contreras, J. M., et al. (2018). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules, 23(10), 2639.
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  • De Vleeschouwer, M., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(19), 6529.
  • Oz, H. S., et al. (2014). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion.
  • Al-Abdullah, E. S., et al. (2022). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Molecules, 27(15), 4994.
  • Bilici, E., & Akkoc, S. (2024). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 37(2), 103242.
  • Wozniak, K., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 307.
  • Park, S., et al. (2012). Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities. Bioorganic & Medicinal Chemistry Letters, 22(1), 471-474.
  • El-Malah, A., et al. (2024). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Scientific Reports, 14(1), 1-17.
  • Kiś, A., et al. (2017). ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS. Acta Poloniae Pharmaceutica, 74(3), 857-866.
  • Bilici, E., & Akkoc, S. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 37(2), 103242.
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A Senior Application Scientist's Guide to the Certificate of Analysis for tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purity and identity of a chemical compound are paramount. This guide provides an in-depth look at the critical components of a Certificate of Analysis (CoA) for tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate (CAS No: 1045855-64-8), a substituted pyridine derivative.[1] Given that many suppliers of specialized chemicals do not provide comprehensive analytical data, this document serves as a practical comparison and validation guide for researchers to independently verify the quality of this reagent.[2]

Understanding the Importance of a Certificate of Analysis

A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. It is a crucial component of quality control, ensuring the identity, purity, and quality of the material. For a compound like this compound, which may be used in sensitive biological assays or as a precursor in complex chemical syntheses, verifying its integrity is a critical first step.

Key Analytical Techniques for Verification

A comprehensive CoA for a novel organic molecule should include data from several orthogonal analytical methods. Below, we detail the most critical techniques and provide guidance on data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of an organic molecule. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data: While a definitive spectrum from a primary source is not readily available in public literature, based on the structure, one would anticipate the following signals:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0s1HPyridine H
~7.5s1HPyridine H
~9.0 (broad)s1H-OH
~8.5 (broad)s1H-NH
~3.9s3H-OCH₃
~1.5s9H-C(CH₃)₃

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument Setup: Use a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

¹³C NMR Spectroscopy provides information on the different types of carbon atoms in the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~155Carbonyl C=O
~140-150Pyridine C-O & C-N
~110-130Pyridine C-H
~80Quaternary C of t-butyl
~55-OCH₃
~28Methyl C of t-butyl
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.

Expected Mass Spectrometry Data: The molecular formula for this compound is C₁₁H₁₆N₂O₄, with a molecular weight of 240.26 g/mol . High-resolution mass spectrometry (HRMS) should confirm this with high accuracy.

IonExpected m/z
[M+H]⁺241.1183
[M+Na]⁺263.1002

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Analysis: Compare the observed m/z values with the calculated values for the expected molecular ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of a compound.

Experimental Protocol: Reverse-Phase HPLC for Purity Analysis

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Flow Rate: 0.3 mL/min

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject 1-5 µL of the sample and analyze the resulting chromatogram for the presence of impurities. A pure sample should exhibit a single major peak.

Comparison with Potential Alternatives and Impurities

It is crucial to distinguish the target compound from structurally similar molecules that may arise as byproducts of synthesis or be offered as alternatives.

CompoundMolecular FormulaMolecular WeightKey Differentiating Features
This compound C₁₁H₁₆N₂O₄240.26Presence of both hydroxyl and methoxy groups.
tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate[3][4]C₁₁H₁₅ClN₂O₃258.70Isotopic pattern of chlorine in MS; absence of -OH signal in ¹H NMR.
tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate[5]C₁₁H₁₅IN₂O₃350.15Significantly higher molecular weight in MS.
tert-Butyl (4,5-dimethoxypyridin-3-yl)methylcarbamateC₁₃H₂₀N₂O₄268.31Absence of -OH signal and presence of a second methoxy signal in ¹H NMR.

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive analysis of this compound.

Caption: A typical workflow for the identity and purity verification of a chemical standard.

Conclusion

While a supplier's Certificate of Analysis provides a starting point, independent verification is a cornerstone of good scientific practice, especially for novel or specialized reagents. By employing a multi-technique approach encompassing NMR, MS, and HPLC, researchers can confidently ascertain the quality of this compound and ensure the reliability of their experimental outcomes. The methodologies and comparative data presented in this guide offer a robust framework for this validation process.

References

  • tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate - Amerigo Scientific. Amerigo Scientific. [Link]

  • tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)-methylcarbamate - Sinfoo Biotech. Sinfoo Biotech. [Link]

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A Comparative Guide to the Synthesis of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate is a key intermediate in the synthesis of various pharmacologically active compounds. Its substituted pyridine core makes it a valuable building block for drug discovery and development. The efficient and scalable synthesis of this molecule is, therefore, of significant interest to researchers in the pharmaceutical and life sciences industries. This guide provides a comparative analysis of potential synthetic routes to this compound, offering insights into the strategic choices and experimental considerations for each approach. We will explore two primary strategies: a linear synthesis starting from a pre-functionalized pyridine ring and a convergent approach involving the late-stage functionalization of a 3-aminopyridine derivative.

Route 1: Linear Synthesis from 4-Methoxy-3-nitropyridine

This route begins with a commercially available, substituted pyridine and proceeds through a series of functional group interconversions to arrive at the target molecule.

Overall Strategy:

The core concept of this linear synthesis is to build the required functionality around the pyridine ring in a stepwise manner. The synthesis commences with the reduction of a nitro group to an amine, followed by the introduction of a hydroxyl group and subsequent Boc protection.

Experimental Protocol:

Step 1: Synthesis of 3-Amino-4-methoxypyridine

The initial step involves the reduction of 4-methoxy-3-nitropyridine to 3-amino-4-methoxypyridine. This is a well-established transformation, typically achieved through catalytic hydrogenation.

  • Reaction: To a solution of 4-methoxy-3-nitropyridine (1.0 eq) in ethanol or methanol, add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Conditions: The reaction mixture is stirred under a hydrogen atmosphere (50 psi is often cited) at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC)[1].

  • Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 3-amino-4-methoxypyridine, which is often used in the next step without further purification[1].

  • Yield: This reaction is typically high-yielding, often quantitative[1].

Step 2: Introduction of the Hydroxyl Group

This step is more challenging as direct hydroxylation of the pyridine ring at the 5-position is not straightforward. A common strategy is to first introduce a halogen at the desired position, which can then be displaced by a hydroxyl group.

  • Halogenation: The 3-amino-4-methoxypyridine can be halogenated at the 5-position. Iodination can be achieved using N-iodosuccinimide (NIS).

  • Hydroxylation: The resulting 3-amino-5-halo-4-methoxypyridine can then be subjected to nucleophilic aromatic substitution with a hydroxide source, such as sodium hydroxide, often with copper catalysis, to introduce the hydroxyl group.

Step 3: Boc Protection of the Amino Group

The final step is the protection of the 3-amino group with a tert-butoxycarbonyl (Boc) group.

  • Reaction: The 3-amino-4-hydroxy-5-methoxypyridine (1.0 eq) is dissolved in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reagents: Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq) is added, along with a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)[2][3]. The use of catalysts like 4-dimethylaminopyridine (DMAP) can accelerate the reaction. A patent for a similar transformation also suggests the use of EDCI and HOBT as activating agents[3].

  • Conditions: The reaction is typically stirred at room temperature for several hours until completion.

  • Work-up: The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed in vacuo. The crude product is then purified by column chromatography.

Visualization of Route 1:

Route 1: Linear Synthesis cluster_0 Route 1 A 4-Methoxy-3-nitropyridine B 3-Amino-4-methoxypyridine A->B Reduction (Pd/C, H2) C 3-Amino-5-iodo-4-methoxypyridine B->C Iodination (NIS) D 3-Amino-4-hydroxy-5-methoxypyridine C->D Hydroxylation (NaOH, Cu catalyst) E This compound D->E Boc Protection ((Boc)2O, Base) Route 2: Convergent Synthesis cluster_1 Route 2 F 3-Aminopyridine G tert-Butyl pyridin-3-ylcarbamate F->G Boc Protection ((Boc)2O, Base) H 4-Lithiated Intermediate G->H Directed Ortho-metalation (n-BuLi) I tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate H->I Quench with I2, then methoxylation J This compound I->J Hydroxylation

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to the Safe Disposal of tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

The Precautionary Principle: Understanding the Hazard Profile

Given the molecular structure of tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate, we must assume it may share the hazardous properties of both pyridine derivatives and carbamate compounds.

Pyridine Derivatives: These compounds are often characterized by their strong, unpleasant odors and potential for significant health effects. Pyridine itself is a flammable and toxic liquid that can cause irritation to the skin, eyes, and respiratory system.[1][2] Chronic exposure can lead to more severe health issues. Therefore, handling this compound requires a high degree of caution, including the use of a certified chemical fume hood and appropriate personal protective equipment (PPE).[1][2][3][4]

Carbamate Compounds: Many carbamates are used as pesticides, and as such, their disposal is subject to stringent environmental regulations.[5][6][7][8] The U.S. Environmental Protection Agency (EPA) has established specific land disposal restrictions for wastes generated from the production of carbamates, designating them as hazardous.[6][7][8]

Inferred Hazard Profile for this compound:

Hazard ClassificationInferred Potential HazardsRecommended Precautions
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Avoid ingestion, inhalation, and direct skin contact.
Skin Corrosion/Irritation May cause skin irritation.Wear chemically resistant gloves and a lab coat.
Eye Damage/Irritation May cause serious eye irritation.Wear chemical safety goggles.
Flammability While the tert-butyl group may reduce volatility, the pyridine ring suggests potential flammability.Keep away from heat, sparks, and open flames.
Environmental Hazard As a carbamate derivative, it may be toxic to aquatic life with long-lasting effects.Prevent release into the environment.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is a conservative, step-by-step guide to the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound for disposal, ensure you are wearing the following PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are essential. Always inspect gloves for tears or punctures before use.

  • Body Protection: A fully buttoned lab coat should be worn.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step 2: Waste Segregation - The Foundation of Proper Disposal

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.

Caption: Decision workflow for the segregation and disposal of this compound waste.

  • Solid Waste:

    • Place any unused or expired solid this compound into a designated, labeled hazardous waste container.

    • Contaminated disposable labware (e.g., weighing boats, gloves, pipette tips) should also be placed in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.

    • Do not mix this waste with other solvent streams unless you have confirmed chemical compatibility. Incompatible wastes can lead to dangerous reactions.

  • Empty Containers:

    • The original container of this compound, even if "empty," may contain residual amounts of the chemical. It should be treated as hazardous waste and disposed of accordingly. Do not rinse the container and pour the residue down the drain.

Step 3: Labeling - Clarity is Key to Safety

Properly labeling your waste containers is a regulatory requirement and crucial for the safety of everyone in the laboratory and the waste disposal personnel. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An accurate estimation of the concentration and volume of the waste

  • The date the waste was first added to the container

  • The primary hazards (e.g., "Toxic," "Irritant")

Step 4: Storage - Safe and Secure Containment

Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within your laboratory. This area should be:

  • In a secondary containment bin to prevent the spread of any potential leaks.

  • Away from heat sources and direct sunlight.

  • Segregated from incompatible chemicals.

Step 5: Final Disposal - The Professional Hand-off

The final and most critical step is to arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9] Never attempt to dispose of this chemical through standard laboratory trash or down the drain.[9]

Emergency Procedures: Preparing for the Unexpected

In the event of a spill or exposure, immediate and correct action is vital.

  • Spills:

    • For small spills of the solid compound, carefully sweep it up using absorbent material (e.g., vermiculite or sand) and place it in a sealed, labeled container for hazardous waste.[2][10]

    • For liquid spills, use an inert absorbent material to contain and collect the waste.

    • Ensure the area is well-ventilated, and avoid creating dust.

    • For large spills, evacuate the area and contact your institution's emergency response team.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove any contaminated clothing.

    • Eye Contact: Flush the eyes with water for at least 15 minutes at an eyewash station.[1]

    • Inhalation: Move the affected person to fresh air.

    • Ingestion: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the chemical.

By adhering to these conservative and cautious procedures, you can ensure the safe and responsible disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.

References

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • PYRIDINE FOR SYNTHESIS Safety Data Sheet. (n.d.). Loba Chemie. Retrieved from [Link]

  • Pyridine Standard Operating Procedure. (n.d.). University of Washington. Retrieved from [Link]

  • tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate Properties. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011, June 13). Federal Register. Retrieved from [Link]

  • Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste. (1995, February 9). Federal Register. Retrieved from [Link]

  • tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)-methylcarbamate. (n.d.). Sinfoo Biotech. Retrieved from [Link]

  • Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities. (1995, February 9). Federal Register. Retrieved from [Link]

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Personal protective equipment for handling tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment for Handling tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate

As a Senior Application Scientist, ensuring the safety of our research community is paramount. This guide provides essential safety protocols for handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the known hazards of its core chemical moieties—a pyridine derivative and a carbamate group—and data from structurally similar compounds. This approach provides a robust framework for safe handling, though it must be supplemented by a thorough, site-specific risk assessment before any work begins.

Hazard Identification: A Synthesis of Structural Analogues

The risk profile for this compound is inferred from related structures. The pyridine ring suggests potential for skin, eye, and respiratory irritation, while the carbamate functional group indicates a risk of toxicity if ingested and potential for skin absorption.[1][2][3]

A review of similar compounds confirms these potential hazards:

  • tert-Butyl N-(5-hydroxypyridin-3-yl)carbamate (CAS 906745-11-7): Listed as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335), in addition to being harmful if swallowed (H302).[4]

  • tert-Butyl 5-methoxypyridin-3-ylcarbamate (CAS 342603-10-5): Classified as acutely toxic if swallowed (Acute Tox. 4 Oral, H302).

Based on this evidence, it is prudent to handle this compound as a substance that is, at a minimum, harmful if swallowed and a potential irritant to the skin, eyes, and respiratory system.

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to establish a protective barrier against potential exposure through inhalation, ingestion, or skin contact.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EU EN166 or US ANSI Z87.1 standards. A face shield should be worn over goggles for splash hazards.Protects against splashes and aerosols. Pyridine derivatives and related compounds are known to cause serious eye irritation.[2][4]
Skin Protection Gloves: Chemical-resistant nitrile or neoprene gloves. Butyl rubber is also a suitable alternative.[5][6] Avoid latex.[2] Inspect gloves before each use. Lab Coat: A standard laboratory coat is mandatory. For larger quantities or increased splash risk, a chemical-resistant apron should be worn over the lab coat.[1]Carbamates can be absorbed through the skin.[1] This combination provides a barrier against direct contact and contamination of personal clothing. Contaminated clothing should be removed and washed before reuse.[4]
Respiratory Protection Not typically required when handling small quantities within a certified chemical fume hood.[1][2] If dust or aerosols are generated outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.The compound is expected to be a respiratory irritant.[4] Engineering controls (fume hood) are the primary defense.[1] Respirators provide essential backup in case of ventilation failure or during spill cleanup.

Operational and Disposal Plans

Safe handling extends beyond PPE. It encompasses the entire workflow, from preparation to disposal. Adherence to these procedural steps is critical for minimizing risk.

Safe Handling Protocol
  • Preparation: Before handling, ensure all safety protocols are understood. Work must be conducted in a well-ventilated area, specifically within a certified chemical fume hood.[2][6][7] Confirm that an eyewash station and safety shower are accessible and unobstructed.[3]

  • Engineering Controls: Always handle the compound inside a chemical fume hood to control vapor and potential dust exposure.[8]

  • Handling the Compound: Avoid all direct contact with the substance.[3][9] Prevent the generation of dust and aerosols. Use appropriate tools and techniques for weighing and transferring the solid material.

  • Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials like strong oxidizing agents.[5][6][8][9][10]

  • Post-Handling: Thoroughly wash hands and face after work is completed.[7][9] Do not eat, drink, or smoke in the laboratory.[4]

Experimental Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep1 Verify Fume Hood Certification prep2 Locate Eyewash & Safety Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Transfer Compound Inside Fume Hood prep3->handle1 handle2 Weigh and Prepare Solution handle1->handle2 handle3 Tightly Seal Container After Use handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Logical workflow for the safe handling of the compound.

Spill and Emergency Procedures

Immediate and correct response to spills or exposure is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. If irritation persists, seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[11]

  • Small Spills: For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[3] Clean the area with an appropriate solvent and then soap and water.

  • Large Spills: Evacuate the area. Prevent the material from entering drains.[5] Contact your institution's environmental health and safety (EHS) department for assistance with cleanup.

Chemical Waste Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Collection: Collect all waste, including contaminated consumables (e.g., gloves, weighing paper) and excess material, in a clearly labeled, sealed, and compatible waste container.[6][12]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management provider.[12] High-temperature incineration is often the preferred method for organic compounds.[13] Do not dispose of this chemical down the drain or in regular trash.[12]

Disposal Decision Workflow

G cluster_actions start Material for Disposal? is_contaminated Is material contaminated with the compound? start->is_contaminated hazardous_waste Collect in Labeled Hazardous Waste Container is_contaminated->hazardous_waste Yes regular_trash Dispose as Non-Hazardous Waste is_contaminated->regular_trash No contact_ehs Contact EHS for Pickup hazardous_waste->contact_ehs

Caption: Decision tree for proper waste stream segregation.

References

  • BenchChem. Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.

  • BenchChem. Personal protective equipment for handling Methyl carbamate-d3.

  • CymitQuimica. (2024, December 19). Safety Data Sheet - tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate.

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.

  • Penta chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET.

  • Thermo Fisher Scientific. (2018, October). Pyridine - SAFETY DATA SHEET.

  • Washington State University. Pyridine - Standard Operating Procedure.

  • CymitQuimica. (2024, December 19). Safety Data Sheet - tert-Butyl N-(5-hydroxypyridin-3-yl)carbamate.

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Benzaldehyde, 3-hydroxy-4-methoxy-.

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.

  • Sigma-Aldrich. tert-Butyl 5-methoxypyridin-3-ylcarbamate.

  • Spectrum Chemical. (2015, April 4). SAFETY DATA SHEET - PENTAERYTHRITOL.

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.

  • Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET - 2-methoxy-4-methylphenol.

  • Sigma-Aldrich. tert-Butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate.

  • Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET - 2,5-Di-tert-butylhydroquinone.

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.

  • ChemicalBook. tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)-methylcarbamate.

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.

  • BLDpharm. tert-Butyl ((3R,4R)-3-methoxypiperidin-4-yl)carbamate.

  • Sigma-Aldrich. tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate.

  • PubChem. Methyl di-t-butyl hydroxyhydrocinnamate.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.